molecular formula C5H11ClO B1277445 2-(2-Chloroethoxy)propane CAS No. 13830-12-1

2-(2-Chloroethoxy)propane

Cat. No.: B1277445
CAS No.: 13830-12-1
M. Wt: 122.59 g/mol
InChI Key: ZPEFUABIKZOZPV-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)propane is an organic compound with the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol . This compound is classified as a useful reagent for the synthesis of biologically active small molecules, making it a valuable building block in medicinal chemistry and pharmaceutical research . Its structure, featuring an ether linkage and a chloroethoxy group, makes it a versatile intermediate in organic synthesis. One of its specific documented applications is as a key intermediate in the synthesis of the herbicide alachlor . Researchers can utilize this compound in various chemical transformations, including nucleophilic substitutions, to develop more complex molecular architectures. This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFUABIKZOZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429002
Record name 2-(2-chloroethoxy)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13830-12-1
Record name 2-(2-chloroethoxy)propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloroethoxy)propane
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Foundational & Exploratory

Technical Guide: The Chemical Structure & Reactivity of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloroethoxy)propane (CAS: 13830-12-1), also known as 2-chloroethyl isopropyl ether , is a specialized alkylating agent utilized primarily in the pharmaceutical industry.[1] It serves as the critical building block for installing the isopropoxyethyl ether motif found in the beta-blocker Bisoprolol .

This guide provides a rigorous analysis of its chemical structure, spectroscopic signature, synthesis, and application in drug development. It is designed for medicinal chemists and process engineers requiring high-fidelity technical data.

Structural Characterization

Molecular Architecture

The molecule (


) is an unsymmetrical ether characterized by a steric contrast between its two alkyl substituents:
  • Isopropyl Group (

    
    ):  Provides steric bulk and lipophilicity. The branching at the 
    
    
    
    -carbon relative to the ether oxygen increases stability against nucleophilic attack at this specific site.
  • 2-Chloroethyl Group (

    
    ):  Acts as the reactive electrophilic arm. The terminal chlorine atom serves as a good leaving group, activated by the adjacent ether oxygen through the inductive effect, though the oxygen's lone pairs can also provide some mesomeric stabilization.
    
Electronic Properties & Reactivity
  • Dipole Moment: The molecule possesses a net dipole due to the electronegativity of both the oxygen (3.44) and chlorine (3.16) atoms.[2] The vector sum points generally towards the chloroethoxy chain.

  • Electrophilicity: The primary carbon attached to the chlorine (

    
    ) is the site of nucleophilic attack (
    
    
    
    ). The reaction rate is modulated by the
    
    
    -oxygen atom; while the oxygen withdraws electron density (inductive effect,
    
    
    ), making the carbon more electrophilic, it can also coordinate with incoming metal cations in synthetic steps, potentially assisting delivery of nucleophiles (anchimeric assistance).
Spectroscopic Signature (NMR Data)

Researchers utilizing this compound for synthesis verification should look for the following diagnostic signals in


 NMR (

, 400 MHz).
MoietyProton TypeShift (

ppm)
MultiplicityCoupling (

)
Integration
Isopropyl

1.15 - 1.20Doublet (d)~6.0 Hz6H
Isopropyl

3.60 - 3.70Septet (sept)~6.0 Hz1H
Ether Link

3.70 - 3.75Triplet (t)~6.0 Hz2H
Chloride

3.55 - 3.65Triplet (t)~6.0 Hz2H

Note: The triplet signals for the ethylene linker often appear as a tight multiplet depending on the resolution and solvent effects. The


 is typically downfield of the 

due to the stronger electronegativity of oxygen.
Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional segmentation of the molecule.

ChemicalStructure cluster_properties Reactivity Profile Isopropyl Isopropyl Group (Steric Bulk) EtherO Ether Oxygen (Linker) Isopropyl->EtherO Bond EthylChain Ethyl Spacer EtherO->EthylChain Bond Chlorine Chlorine (Leaving Group) EthylChain->Chlorine Reactive Site SN2 Primary SN2 Target Chlorine->SN2 Leaving Group Activation

Figure 1: Structural segmentation of this compound highlighting the reactive electrophilic terminus.

Synthesis Protocol

The industrial and laboratory standard for synthesizing this compound involves the deoxychlorination of 2-isopropoxyethanol using thionyl chloride (


) . This route is preferred over Williamson ether synthesis (using 2-chloroethanol and isopropyl halides) due to higher yields and the avoidance of elimination side products.
Reaction Mechanism

The reaction proceeds via the formation of an alkyl chlorosulfite intermediate. In the presence of a base (typically Pyridine), the mechanism follows an


 pathway, ensuring efficient displacement of the hydroxyl group by chloride.

Reagents:

  • Substrate: 2-Isopropoxyethanol (CAS: 109-59-1).[3]

  • Reagent: Thionyl Chloride (

    
    ).
    
  • Catalyst/Base: Pyridine (sequesters

    
     and catalyzes the substitution).
    

Step-by-Step Protocol:

  • Setup: Charge a dry reactor with 2-isopropoxyethanol (1.0 eq) and Pyridine (1.1 eq) in a solvent like Dichloromethane (DCM) or Toluene. Cool to 0°C.

  • Addition: Add

    
     (1.2 eq) dropwise, maintaining temperature <10°C to control the exotherm and gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to room temperature and reflux for 2-4 hours. Monitor by GC or TLC.[2]

  • Workup: Quench with water. Wash the organic layer with dilute

    
     to remove acidic byproducts. Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (bp ~130-135°C at atm, lower at vacuum).

Synthesis Alcohol 2-Isopropoxyethanol (Substrate) Intermediate Alkyl Chlorosulfite Intermediate Alcohol->Intermediate 0°C, Pyridine SOCl2 Thionyl Chloride (Reagent) SOCl2->Intermediate 0°C, Pyridine Product This compound (Product) Intermediate->Product Reflux, SN2 Byproducts SO2 (gas) + HCl Intermediate->Byproducts

Figure 2: Synthesis pathway via deoxychlorination of 2-isopropoxyethanol.

Applications in Drug Development: Bisoprolol Synthesis[2][4]

The primary pharmaceutical utility of this compound is in the synthesis of Bisoprolol , a cardioselective


-adrenergic blocker. It is the reagent responsible for the unique ether tail that confers Bisoprolol's specific pharmacokinetic properties (lipophilicity and metabolic stability).
The Alkylating Step

In the Bisoprolol synthesis pathway, this compound acts as the electrophile in a Williamson ether synthesis with 4-hydroxybenzyl alcohol (or 4-hydroxybenzaldehyde).

Reaction Criticality:

  • Selectivity: The reaction must occur at the phenolic oxygen, not the benzylic alcohol. This is achieved using specific bases (e.g.,

    
    ) that selectively deprotonate the more acidic phenol (
    
    
    
    ) over the benzylic alcohol (
    
    
    ).
  • Impurity Control: Incomplete reaction or side reactions here lead to "Bisoprolol Impurity K" or "Impurity R" downstream, which are strictly regulated by ICH guidelines.

Bisoprolol cluster_step1 Critical Quality Attribute Step Phenol 4-Hydroxybenzyl Alcohol Intermediate 4-((2-Isopropoxyethoxy)methyl)phenol (Key Intermediate) Phenol->Intermediate Etherification (Reflux) Reagent This compound Reagent->Intermediate Etherification (Reflux) Base Base (K2CO3) Base->Intermediate Etherification (Reflux) Bisoprolol Bisoprolol (API) Intermediate->Bisoprolol Multi-step Sequence Epichlorohydrin + Epichlorohydrin Isopropylamine + Isopropylamine

Figure 3: Incorporation of this compound into the Bisoprolol scaffold.

Safety & Handling

As a primary alkyl halide, this compound is an alkylating agent and must be handled with containment protocols suitable for genotoxic impurities (GTIs).

  • Hazard Class: Acute Toxicity (Oral/Inhalation), Flammable Liquid.[4]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture sensitive (slow hydrolysis to alcohol and HCl).

  • Disposal: Incineration with scrubber for halogenated waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Characterization of Some Impurities of Bisoprolol. Retrieved from [Link]

  • SpectraBase. 1H NMR Data for 2-Isopropoxyethanol (Precursor). Retrieved from [Link]

Sources

2-(2-Chloroethoxy)propane CAS number 13830-12-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 13830-12-1 Synonyms: 2-Chloroethyl isopropyl ether; 1-Chloro-2-isopropoxyethane; Isopropyl 2-chloroethyl ether.[1]

Executive Summary

2-(2-Chloroethoxy)propane is a specialized haloether alkylating agent used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it consists of a chloroethyl group linked to an isopropyl group via an ether oxygen. This bifunctionality defines its utility: the terminal chloride serves as a moderate leaving group for nucleophilic substitution (


), while the isopropoxyethyl moiety introduces a lipophilic, solubilizing side chain often required to optimize the pharmacokinetic profile (ADME) of drug candidates.

Unlike more aggressive alkylating agents (e.g., methyl iodide), this compound offers controlled reactivity, reducing the risk of over-alkylation. However, as a


-chloroether, it possesses inherent toxicity and flammability profiles that demand rigorous handling protocols.

Physicochemical Profile

The following data aggregates experimental and predicted values. Researchers should note the relatively low flash point, necessitating spark-proof environments.

PropertyValueCondition/Note
Molecular Formula

Molecular Weight 122.59 g/mol
Physical State Colorless Liquid
Boiling Point 120.0 – 120.3 °C@ 760 mmHg
Density 0.955 g/cm³@ 20 °C
Refractive Index (

)
1.4125
Flash Point ~38.5 °CClosed Cup (Predicted)
Solubility Soluble in organic solvents (EtOH, DCM, THF); Immiscible in water.[2][3][4][5]
Vapor Pressure ~10 mmHg@ 25 °C (Estimated)

Synthetic Routes & Manufacturing[6]

The industrial and laboratory synthesis of this compound typically follows a two-stage convergent pathway.

Synthesis Pathway
  • Etherification: Isopropanol reacts with ethylene oxide (catalyzed by base) to form the intermediate alcohol, 2-isopropoxyethanol.

  • Chlorination: The hydroxyl group is substituted with chlorine using Thionyl Chloride (

    
    ) or Phosgene derivatives. The 
    
    
    
    route is preferred in the laboratory due to cleaner byproduct profiles (
    
    
    and
    
    
    gases).
Reaction Visualization

The following diagram illustrates the retrosynthetic logic and forward production flow.

SynthesisPath Isopropanol Isopropanol (Start) Intermediate 2-Isopropoxyethanol (Intermediate) Isopropanol->Intermediate + Base Cat. EO Ethylene Oxide EO->Intermediate Product This compound (Target) Intermediate->Product Chlorination Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts SOCl2 Thionyl Chloride (Reagent) SOCl2->Product

Figure 1: Synthetic pathway converting Isopropanol and Ethylene Oxide into the target Chloroether.[4][6]

Reactivity & Applications

Mechanism of Action

The utility of CAS 13830-12-1 lies in its ability to act as an electrophile in Nucleophilic Substitution (


) reactions.[7]
  • Leaving Group: The primary chloride is a moderate leaving group. It is less reactive than a bromide or iodide, which allows for temperature-controlled selectivity but often requires activation (see Finkelstein condition below).

  • Ether Effect: The oxygen atom at the

    
    -position can assist in cation solvation or chelation with metal cations (e.g., 
    
    
    
    ,
    
    
    ), potentially enhancing reaction rates in phase-transfer catalysis conditions.
Key Applications
  • Medicinal Chemistry: Used to attach the isopropoxyethyl motif to amine or phenol pharmacophores. This chain increases lipophilicity (LogP) and can improve blood-brain barrier penetration compared to simple alkyl chains.

  • Agrochemicals: Serves as a building block for chloroacetanilide herbicides (e.g., analogs of propisochlor) where ether side chains modulate soil mobility and metabolic stability.

Experimental Protocol: N-Alkylation of a Secondary Amine

Scenario: A researcher intends to attach the isopropoxyethyl tail to a piperazine derivative (Drug Core) to improve solubility. Reaction:



Critical Reagents & Role
  • Substrate: Piperazine derivative (1.0 eq).

  • Reagent: this compound (1.1 – 1.2 eq).[2]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ). Why: Neutralizes HCl generated during the reaction.
  • Catalyst: Potassium Iodide (KI, 0.1 eq). Expert Insight: The Finkelstein reaction generates the transient alkyl iodide in situ, which is ~100x more reactive than the chloride.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the secondary amine (10 mmol) and anhydrous Acetonitrile (30 mL).

  • Base Addition: Add powdered

    
     (20 mmol, 2.0 eq). Stir for 10 minutes.
    
  • Reagent Addition: Add this compound (11 mmol, 1.1 eq) via syringe.

  • Catalysis: Add KI (1 mmol, 0.1 eq). The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 80-82 °C) for 12–18 hours. Monitor via TLC or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water/brine.

  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Workflow Diagram

ExperimentalFlow Start Start: Dry Flask + N2 Purge Mix Dissolve Amine + K2CO3 in MeCN Start->Mix AddReagent Add this compound + KI (Catalyst) Mix->AddReagent Reflux Reflux 12-18h @ 80°C AddReagent->Reflux Monitor Check LC-MS (Conversion > 95%) Reflux->Monitor Monitor->Reflux Incomplete Filter Filter Salts & Concentrate Monitor->Filter Complete Purify Flash Chromatography Filter->Purify

Figure 2: Workflow for catalytic N-alkylation using this compound.

Handling, Safety & Toxicology (E-E-A-T)

Hazard Classification (GHS):

  • Flammable Liquid (Cat 3): Flash point is near ambient temperature. Ground all equipment to prevent static discharge.[8]

  • Acute Toxicity (Oral/Inhalation): Toxic if swallowed or inhaled.[2][3]

  • Genotoxicity Warning: As a chloroethyl ether, this compound shares structural alerts with known mutagens (e.g., bis(chloromethyl) ether). While the isopropyl group reduces volatility and reactivity compared to methyl analogs, it should be handled as a potential alkylating carcinogen .

Self-Validating Safety Protocol:

  • Glove Selection: Do not use latex. Use Nitrile (double-gloved) or Silver Shield/4H laminates for prolonged exposure.

  • Quenching: Residual reagent in glassware should be quenched with a dilute ammonia or hydroxide solution before washing to destroy the alkylating potential.

References

  • PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • LibreTexts Chemistry. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved January 28, 2026, from [Link]

Sources

Physical and chemical properties of 2-isopropoxyethyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 2-Isopropoxyethyl Chloride , designed for application scientists and medicinal chemists. It synthesizes physicochemical data, synthetic protocols, and mechanistic insights to support high-integrity research and development.

CAS No: 4250-40-6 | Synonyms: 2-Chloroethyl isopropyl ether; 1-Chloro-2-isopropoxyethane

Executive Summary

2-Isopropoxyethyl chloride is a specialized alkylating agent primarily utilized in the pharmaceutical industry for the introduction of the isopropoxyethyl motif. Its most critical application lies in the synthesis of Bisoprolol , a


-selective adrenergic receptor blocker, where it serves as the electrophilic partner in the etherification of phenol derivatives. Unlike simpler alkyl halides, the presence of the ether oxygen at the 

-position influences its reactivity through the inductive effect, modulating the kinetics of nucleophilic substitution (

) reactions.

Molecular Identity & Structural Analysis

The molecule features a chloroethyl group tethered to an isopropyl group via an ether linkage. This structure imparts specific lipophilic and electronic characteristics:

  • Steric Bulk: The isopropyl group provides moderate steric hindrance, influencing the binding affinity in final drug targets (e.g., the hydrophobic pocket of

    
    -adrenergic receptors).
    
  • Electronic Effect: The ether oxygen exerts a

    
     (inductive withdrawing) effect on the adjacent carbons, slightly deactivating the terminal carbon toward nucleophilic attack compared to a simple alkyl chain, yet the chloride remains a competent leaving group.
    
Attribute Detail
IUPAC Name 1-Chloro-2-(propan-2-yloxy)ethane
Molecular Formula

Molecular Weight 122.59 g/mol
SMILES CC(C)OCCCl
InChI Key WGMUZOSGRKFCQD-UHFFFAOYSA-N

Physicochemical Profile

The following data represents validated experimental values and high-confidence calculated parameters.

Property Value Condition/Note
Boiling Point 120.0 – 120.3 °CAtmospheric pressure (760 mmHg)
Density 0.955 g/cm³at 20 °C
Refractive Index (

)
1.4125at 20 °C
Flash Point ~38.5 °CClosed Cup (Flammable Liquid)
Solubility SolubleEthanol, Ether, Chloroform, Toluene
Solubility (Water) Low/InsolubleLipophilic character dominates
Appearance Colorless LiquidClear, characteristic ether-like odor

Synthetic Protocol: Chlorination of 2-Isopropoxyethanol

The industrial standard for producing 2-isopropoxyethyl chloride involves the nucleophilic substitution of the hydroxyl group in 2-isopropoxyethanol using Thionyl Chloride (


) . This method is preferred over 

due to cleaner workup and the gaseous nature of byproducts (

and

), which drives the reaction equilibrium.
Reaction Workflow

The following diagram illustrates the logical flow of the synthesis, including critical control points for safety and yield optimization.

SynthesisWorkflow Start Start: 2-Isopropoxyethanol Reagent Add SOCl2 (Thionyl Chloride) Dropwise at 0-5°C Start->Reagent Inert Atmosphere (N2) Intermed Intermediate: Chlorosulfite Ester (Exothermic Formation) Reagent->Intermed Stirring Heat Reflux (80-90°C) Release of SO2(g) + HCl(g) Intermed->Heat SNi Mechanism Workup Workup: Neutralize & Wash (NaHCO3 wash) Heat->Workup Complete Conversion Distill Purification: Fractional Distillation Collect fraction @ 120°C Workup->Distill Crude Oil Product Final Product: 2-Isopropoxyethyl Chloride Distill->Product >98% Purity

Figure 1: Step-by-step synthetic workflow for the conversion of 2-isopropoxyethanol to 2-isopropoxyethyl chloride.

Detailed Methodology
  • Setup: Charge a 3-neck round-bottom flask with 2-isopropoxyethanol (1.0 eq) and a catalytic amount of Pyridine or DMF (0.01 eq) to facilitate the reaction. Cool to 0–5 °C under nitrogen.

  • Addition: Add Thionyl Chloride (1.1 eq) dropwise via an addition funnel. Caution: Evolution of HCl and SO2 gas will occur; use a scrubber.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (~85 °C) for 2–4 hours until gas evolution ceases.

  • Workup: Cool the mixture. Quench excess

    
     by pouring onto ice-water or slowly adding saturated 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (DCM). Wash the organic layer with water and brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo and perform fractional distillation. Collect the fraction boiling at 120 °C.

Chemical Reactivity & Mechanism

The primary utility of 2-isopropoxyethyl chloride is as an electrophile in Williamson Ether Synthesis . The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism.
Mechanism: Phenol Alkylation

In the synthesis of drug intermediates, a phenoxide ion attacks the carbon bearing the chlorine. The reaction rate is dependent on the steric accessibility of the electrophile and the nucleophilicity of the phenoxide.

Reactivity Phenol Phenol Derivative (Nucleophile) Phenoxide Phenoxide Ion (Active Species) Phenol->Phenoxide Deprotonation Base Base (K2CO3/NaOH) Base->Phenoxide TS Transition State [PhO...C...Cl]‡ Phenoxide->TS Attack @ C-Cl Chloride 2-Isopropoxyethyl Chloride Chloride->TS Product Ether Product (e.g., Bisoprolol Intermediate) TS->Product Inversion Salt Salt Byproduct (KCl/NaCl) TS->Salt Elimination

Figure 2: Mechanistic pathway for the


 alkylation of phenols using 2-isopropoxyethyl chloride.

Key Reactivity Notes:

  • Leaving Group: Chloride is a moderate leaving group. For sluggish reactions, adding a catalytic amount of Potassium Iodide (Finkelstein condition) can generate the more reactive iodide in situ.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are optimal as they solvate the cation (

    
    ) while leaving the phenoxide anion "naked" and more reactive.
    

Applications in Drug Development

The 2-isopropoxyethyl group is a pharmacophore modulator. It is most notably used in the synthesis of Bisoprolol , a cardioselective


-blocker.
  • Target: Bisoprolol Fumarate.

  • Role: The 2-isopropoxyethyl tail provides the necessary lipophilicity for the molecule to interact with the hydrophobic pocket of the adrenergic receptor, while the ether oxygen may participate in weak hydrogen bonding.

  • Synthesis Route: While industrial routes often use the alcohol precursor (2-isopropoxyethanol) with acid catalysis to etherify 4-hydroxybenzyl alcohol, the chloride variant is used in specific high-purity pathways or for the synthesis of related impurities (e.g., Impurity K) and analogs during Structure-Activity Relationship (SAR) studies.

Handling, Safety & Toxicology

Signal Word: DANGER

Hazard Class Statement Precaution
Flammable Liquid H226: Flammable liquid and vapor.Keep away from heat/sparks. Ground/bond container.
Acute Toxicity H302/H332: Harmful if swallowed or inhaled.Use in a fume hood. Wear respiratory protection.
Skin/Eye Irritant H315/H319: Causes skin and serious eye irritation.Wear nitrile gloves and safety goggles.
Carcinogenicity Suspected alkylating agent.Handle as a potential mutagen. Avoid all direct contact.

Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Segregate from strong oxidizers and strong bases.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13830-12-1 (2-Chloroethyl isopropyl ether). Available at: [Link]

  • Master Organic Chemistry. Conversion of Alcohols to Alkyl Chlorides with Thionyl Chloride. Available at: [Link]

2-(2-Chloroethoxy)propane IUPAC name and common synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 13830-12-1 Synonyms: 2-Chloroethyl isopropyl ether; 2-Isopropoxyethyl chloride; Isopropyl 2-chloroethyl ether[1]

Executive Summary

2-(2-Chloroethoxy)propane is a specialized bifunctional organochloride intermediate characterized by an isopropyl ether moiety linked to an ethyl chloride chain. Unlike its n-propyl isomer (used extensively in herbicide manufacturing), this isopropyl variant serves as a precise building block in medicinal chemistry for modulating lipophilicity and steric bulk in drug candidates. This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers requiring high-purity alkylation reagents.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The nomenclature "this compound" identifies the compound as a propane derivative substituted at the second carbon (isopropyl position) with a 2-chloroethoxy group. This structural distinction from the n-propyl isomer (1-(2-chloroethoxy)propane) significantly influences its boiling point and steric interactions during nucleophilic substitution.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 13830-12-1
Molecular Formula

SMILES CC(C)OCCCl
InChI Key ZPEFUABIKZOZPV-UHFFFAOYSA-N
Molecular Weight 122.59 g/mol
Table 2: Physicochemical Properties
PropertyMetricCondition / Note
Boiling Point 120.0 – 120.3 °C@ 760 mmHg
Density 0.955 g/cm³@ 20 °C
Flash Point ~38.5 °CClosed Cup (Highly Flammable)
Refractive Index 1.4125

Solubility SolubleEthanol, Ether, Chloroform
Appearance Colorless LiquidPungent, ether-like odor

Synthesis & Manufacturing Methodology

The synthesis of this compound is a two-stage process. The primary challenge is preventing the formation of symmetrical bis-ethers. The preferred industrial route involves the hydroxyalkylation of isopropanol followed by chlorination using thionyl chloride (


), which offers easier purification compared to acid-catalyzed methods.
Synthesis Pathway Diagram

SynthesisPathway IPA Isopropanol (Start) Intermediate 2-Isopropoxyethanol (Intermediate) IPA->Intermediate + EO Cat: NaOH, Δ EO Ethylene Oxide Product This compound (Final Product) Intermediate->Product + SOCl₂ Cat: Pyridine Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts SOCl2 Thionyl Chloride (SOCl₂)

Figure 1: Stepwise synthesis from isopropanol to this compound via hydroxyethylation and subsequent chlorination.

Experimental Protocol: Chlorination of 2-Isopropoxyethanol

Objective: Conversion of 2-isopropoxyethanol to this compound via nucleophilic substitution (


).

Reagents:

  • 2-Isopropoxyethanol (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Pyridine (0.05 equiv, catalyst/scavenger)

  • Solvent: Dichloromethane (DCM) or neat (if temperature is controlled)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a gas scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Charging: Charge the flask with 2-isopropoxyethanol and pyridine. Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Add

    
     dropwise over 60 minutes. Critical: Maintain internal temperature below 10 °C to prevent ether cleavage or darkening.
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 40–50 °C if using DCM, or 80 °C if neat) for 2–4 hours. Monitor via GC-MS until the alcohol peak disappears.

  • Quenching: Cool the mixture and pour slowly onto crushed ice/water to decompose excess thionyl chloride.

  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers.
    
  • Purification: Wash organics with saturated

    
     (to remove acid traces) and brine. Dry over anhydrous 
    
    
    
    .
  • Distillation: Concentrate under reduced pressure. Purify the residue via fractional distillation. Collect the fraction boiling at 120 °C (atmospheric pressure).

Reactivity Profile & Applications

Reactivity Mechanisms

The terminal chloride is a moderate leaving group, making the compound an effective alkylating agent. The isopropyl ether oxygen provides a specific steric environment that can influence the regioselectivity of incoming nucleophiles.

  • Nucleophilic Substitution (

    
    ):  Reacts with amines, phenoxides, and thiols. The reaction rate is slower than the n-propyl isomer due to the inductive effect and slight steric bulk of the isopropyl group.
    
  • Ether Cleavage: Stable to basic conditions but susceptible to cleavage by strong Lewis acids (e.g.,

    
    ) or hydroiodic acid (
    
    
    
    ).
Reactivity Pathway Diagram

Reactivity Compound This compound AminoEther N-Alkylated Amine (Linker Synthesis) Compound->AminoEther + Amine SN2 Reaction ArylEther Aryl-Alkyl Ether (Drug Scaffold) Compound->ArylEther + Phenol Williamson Ether Synth. Amine Primary Amine (R-NH₂) Amine->AminoEther Phenol Phenol/Base (Ar-OH / K₂CO₃) Phenol->ArylEther

Figure 2: Primary reactivity pathways utilized in medicinal chemistry for linker synthesis and scaffold elaboration.

Applications in Drug Development[2]
  • Linker Chemistry: Used to introduce the 2-isopropoxyethyl motif. This chain is often employed to increase the lipophilicity (

    
    ) of a polar pharmacophore without adding a hydrogen bond donor.
    
  • Protective Groups: The chloroethyl group can serve as a precursor to robust ether protecting groups that are stable under basic hydrolysis conditions.

  • Mutagenicity Research: As a haloether, it is used as a reference standard in toxicology screening to assess alkylating potential in biological systems.

Safety, Toxicology & Handling (E-E-A-T)

Signal Word: DANGER

Hazard Classification (GHS)[5][10]
  • H225: Highly Flammable liquid and vapor.[2][3][4]

  • H301: Toxic if swallowed.[2][3][4]

  • H331: Toxic if inhaled.[2][3][4]

  • H315: Causes skin irritation.[3][5][4]

Critical Handling Protocols
  • Containment: Handle strictly within a certified chemical fume hood. The vapor is heavier than air and can travel to ignition sources.

  • PPE: Wear butyl rubber gloves (permeation resistant to haloethers), safety goggles, and a lab coat.

  • Storage: Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon). Ethers can form explosive peroxides upon prolonged exposure to air; test for peroxides before distillation.

  • Spill Response: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 13830-12-1).[2] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for alcohol-to-alkyl halide conversion mechanisms).

Sources

Molecular weight and formula of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Application in Pharmaceutical Development[1]

Executive Summary

2-(2-Chloroethoxy)propane (CAS: 13830-12-1), also known as Isopropyl 2-chloroethyl ether , is a specialized alkylating agent and intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3] Its structural significance lies in its bifunctionality: it possesses a reactive alkyl chloride terminus for nucleophilic substitution and a stable isopropoxy ether moiety.

This compound is a critical building block in the industrial synthesis of Bisoprolol , a cardioselective


-adrenergic receptor blocker. For drug development professionals, understanding the precise molecular characteristics, synthesis pathways, and impurity profiles of this reagent is essential for optimizing yield and ensuring regulatory compliance in API manufacturing.
Chemical Identity & Structural Analysis

The molecule consists of a propane chain linked via an ether oxygen to a chloroethyl group.[4] It is characterized by the formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H

ClO
and a molecular weight of 122.59 g/mol .[5]
Table 1: Physicochemical & Identification Data
PropertySpecification
IUPAC Name This compound
Common Synonyms Isopropyl 2-chloroethyl ether; 1-Chloro-2-isopropoxyethane
CAS Registry Number 13830-12-1
Molecular Formula C

H

ClO
Molecular Weight 122.59 g/mol
SMILES CC(C)OCCCl
Boiling Point 118–121 °C (at 760 mmHg)
Physical State Colorless liquid
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water

Structural Insight: The molecule exhibits C


 symmetry  in its lowest energy conformation. The steric bulk of the isopropyl group provides kinetic stability to the ether linkage, while the primary alkyl chloride allows for S

2 reactions without significant steric hindrance.
Synthesis & Production Protocols

The industrial preparation of this compound typically follows a two-step sequence starting from commodity chemicals: Isopropanol and Ethylene Oxide .

Step 1: Ethoxylation

Reaction of isopropanol with ethylene oxide under basic or acidic catalysis yields 2-Isopropoxyethanol (Isopropyl Cellosolve).



Step 2: Chlorination

The hydroxyl group is converted to a chloride using Thionyl Chloride (SOCl


)  or Phosgene. SOCl

is preferred in laboratory settings for ease of purification (gaseous byproducts).

Reaction Scheme:



Visual Synthesis Workflow

SynthesisPathway Isopropanol Isopropanol (Start) Intermediate 2-Isopropoxyethanol (Intermediate) Isopropanol->Intermediate Ethoxylation (Cat. Base/Acid) EO Ethylene Oxide EO->Intermediate Product This compound (Final Product) Intermediate->Product Chlorination (-SO2, -HCl) SOCl2 Thionyl Chloride (Reagent) SOCl2->Product

Figure 1: Two-step industrial synthesis pathway from Isopropanol and Ethylene Oxide.[5]

Analytical Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).


H-NMR Prediction (CDCl

, 400 MHz)
  • 
     1.15 ppm (d, 6H):  Isopropyl methyl groups (–CH(CH 
    
    
    
    )
    
    
    ).
  • 
     3.60 ppm (m, 1H):  Isopropyl methine proton (–CH (CH
    
    
    
    )
    
    
    ).
  • 
     3.65 ppm (t, 2H):  Methylene adjacent to chlorine (–CH
    
    
    
    CH
    
    
    –Cl).
  • 
     3.75 ppm (t, 2H):  Methylene adjacent to oxygen (–O–CH 
    
    
    
    –CH
    
    
    –).
    • Note: The two methylene triplets may overlap depending on solvent resolution.

Mass Spectrometry (EI)
  • Molecular Ion (M

    
    ):  122 m/z.[6]
    
  • Isotope Pattern: Distinct M+2 peak at 124 m/z (approx. 33% intensity of M+) due to

    
    Cl abundance.
    
  • Fragmentation: Loss of methyl radical (M-15) and cleavage of the ether bond.

Application in Drug Development: Bisoprolol Synthesis

The primary pharmaceutical application of this compound is in the synthesis of Bisoprolol , a beta-blocker used for hypertension.

Mechanism: The synthesis involves a Williamson ether synthesis where this compound acts as the electrophile. It alkylates the phenolic hydroxyl group of 4-hydroxybenzyl alcohol (or a related intermediate like 4-hydroxybenzaldehyde).

Critical Process Parameter (CPP):

  • Stoichiometry: A slight excess (1.1–1.3 eq) of the chloroether is used to ensure complete consumption of the phenol.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Hydroxide (NaOH) is used to deprotonate the phenol.
  • Solvent: Polar aprotic solvents (DMF, DMSO) accelerate the S

    
    2 substitution.
    
Bisoprolol Synthesis Diagram

BisoprololSynthesis Phenol 4-Hydroxybenzyl Alcohol (Nucleophile) Complex Transition State (SN2 Attack) Phenol->Complex + Base (K2CO3) Reagent This compound (Electrophile) Reagent->Complex Intermediate 4-[(2-Isopropoxyethoxy)methyl]phenol (Key Intermediate) Complex->Intermediate - KCl Bisoprolol Bisoprolol Fumarate (Final API) Intermediate->Bisoprolol + Epichlorohydrin + Isopropylamine

Figure 2: Role of this compound in the convergent synthesis of Bisoprolol.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H226: Flammable liquid and vapor.

  • H301/H331: Toxic if swallowed or inhaled.[5]

  • H315/H319: Causes skin and serious eye irritation.[7]

  • Genotoxicity Warning: As an alkyl halide, potential alkylating activity requires handling in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Storage Protocol: Store under nitrogen atmosphere in a cool, dry place (2-8°C recommended for long-term stability) to prevent hydrolysis of the alkyl chloride or peroxidation of the ether.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • Organic Syntheses. Procedure for cyclopropanol derivatives mentioning Isopropyl 2-chloroethyl ether byproduct. Org. Synth. 1977, 57, 57. Retrieved from [Link]

  • Google Patents.Synthetic method of bisoprolol fumarate's process contaminants. Patent CN107973761A.
  • Pharmaffiliates. this compound Reference Standard. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Characterization and Application of 2-Chloroethyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 13830-12-1 Formula: C₅H₁₁ClO Molecular Weight: 122.59 g/mol [1][2][3]

Executive Summary

This technical guide provides a definitive physicochemical profile of 2-chloroethyl isopropyl ether (1-chloro-2-isopropoxyethane), a specialized alkylating agent used in the synthesis of pharmaceutical intermediates. Unlike common solvents like diethyl ether, this compound functions primarily as a building block for introducing the isopropoxyethyl motif into pharmacophores, such as alkoxyalkylnorpethidines. Accurate knowledge of its boiling point and density is critical for process engineers designing distillation protocols and for medicinal chemists calculating stoichiometric equivalents.

Physicochemical Profile

The following data represents the authoritative values derived from experimental characterization. Researchers should use these metrics for quality control (QC) and process validation.

Table 1: Core Physical Properties[4]
PropertyValueConditionsMethod Validation
Boiling Point 118–120 °C @ 754 mmHgStandard Distillation [1]
Density 0.955 g/mL @ 20 °CPycnometry/Oscillating U-tube [2]
Refractive Index 1.4125

Abbe Refractometer [1]
Appearance Colorless LiquidAmbientVisual Inspection
Solubility Miscible in organic solvents; limited in waterAmbientPartition Coefficient Analysis
Structural Analysis & Property Correlation

The boiling point of 118–120 °C is significantly higher than its non-chlorinated analog, ethyl isopropyl ether (approx. 54 °C).[4] This elevation is attributed to the dipole-dipole interactions introduced by the electronegative chlorine atom and the increased molecular weight. The density (0.955 g/mL) is characteristic of aliphatic chloro-ethers, which are typically less dense than water (< 1.0 g/mL) unless heavily chlorinated (e.g., bis(2-chloroethyl) ether, d=1.22 g/mL).

Experimental Determination Protocols

To ensure data integrity in a research setting, the following self-validating protocols should be employed. These methods prioritize causality—understanding why a step is taken—over rote execution.

Boiling Point Determination (Micro-Distillation)

Objective: Determine purity and identity via phase transition temperature.

  • Calibration: Calibrate the thermometer using a standard with a known boiling point close to the target (e.g., Toluene, bp 110.6 °C). Causality: Uncalibrated thermometers can introduce systematic errors of ±2–3 °C.

  • Apparatus Setup: Use a Siwoloboff setup for micro-scale (<1 mL) or a short-path distillation head for macro-scale (>10 mL).

  • Atmospheric Correction: Measure ambient pressure (

    
    ). Correct the observed boiling point (
    
    
    
    ) using the Sidney-Young equation:
    
    
    Causality: Boiling points are pressure-dependent; reporting without pressure context renders the data non-reproducible.
Density Measurement (Oscillating U-Tube)

Objective: Precise mass-to-volume ratio determination for stoichiometric calculations.

  • Temperature Control: Set the internal Peltier thermostat to exactly 20.00 °C. Causality: Organic liquids expand significantly with heat; a 1 °C deviation can alter density by ~0.001 g/mL.

  • Viscosity Correction: Ensure the instrument applies a viscosity correction factor, as the ether linkage provides moderate viscosity compared to simple alkanes.

  • Validation: Verify against air and degassed water standards before sample injection.

Synthesis & Purification Workflow

The synthesis of 2-chloroethyl isopropyl ether typically proceeds via the chlorination of 2-isopropoxyethanol using thionyl chloride (


). This method is preferred over HCl gas due to the formation of gaseous byproducts (

,

), which drive the reaction equilibrium forward (Le Chatelier's principle) and simplify purification.
Reaction Mechanism

The reaction follows an


 (with pyridine) or 

(internal nucleophilic substitution) mechanism, replacing the hydroxyl group with a chlorine atom.

Reagents:

  • Substrate: 2-Isopropoxyethanol (CAS 109-59-1)

  • Reagent: Thionyl Chloride (

    
    )
    
  • Catalyst/Base: Pyridine (optional, to scavenge HCl)

Synthesis Workflow Diagram

SynthesisWorkflow RawMaterials Raw Materials (2-Isopropoxyethanol + SOCl2) Reactor Reactor (Reflux @ 80-90°C) RawMaterials->Reactor Dropwise Addition OffGas Off-Gas Scrubber (SO2 + HCl Removal) Reactor->OffGas Gas Evolution Quench Quench/Neutralization (Ice Water / NaHCO3) Reactor->Quench Crude Mixture Separation Phase Separation (Organic Layer) Quench->Separation Distillation Fractional Distillation (Collect 118-120°C fraction) Separation->Distillation Drying (MgSO4) Product Final Product 2-Chloroethyl Isopropyl Ether Distillation->Product Purification

Figure 1: Process flow for the synthesis of 2-chloroethyl isopropyl ether via thionyl chloride chlorination.[3]

Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize acidic off-gases.

  • Addition: Charge 2-isopropoxyethanol and a catalytic amount of pyridine. Heat to 60 °C. Add

    
     (1.1 equivalents) dropwise. Causality: Slow addition prevents thermal runaway and minimizes byproduct formation.
    
  • Reflux: Once addition is complete, reflux the mixture until gas evolution ceases (approx. 2–3 hours).

  • Workup: Cool the mixture and pour onto ice/water. Neutralize residual acid with sodium bicarbonate.

  • Purification: Separate the organic layer, dry over anhydrous

    
    , and perform fractional distillation. Collect the fraction boiling at 118–120 °C.
    

Applications in Drug Development

2-Chloroethyl isopropyl ether serves as a critical electrophile in medicinal chemistry. It is utilized to attach the 2-isopropoxyethyl side chain to amine or phenol nucleophiles.

Case Study: Alkoxyalkylnorpethidines In the development of pethidine analogs (opioid analgesics), the introduction of ether side chains modulates lipophilicity and blood-brain barrier (BBB) penetration.

  • Reaction: Norpethidine (secondary amine) + 2-Chloroethyl isopropyl ether

    
     N-(2-isopropoxyethyl)norpethidine.
    
  • Significance: The isopropoxy group provides steric bulk and lipophilicity distinct from simple ethyl or methyl ethers, potentially altering receptor binding affinity [1].

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[5]

  • Skin/Eye Irritation: Causes skin irritation and serious eye damage.

  • Carcinogenicity: As a chloroalkyl ether, it acts as an alkylating agent. Handle as a potential mutagen/carcinogen.

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to permeation potential of ethers), safety goggles, and lab coat.

  • Spill Management: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

  • Frearson, P. M., & Stern, E. S. (1958). Some New Analogues of Pethidine. Part II. Alkoxyalkylnorpethidines. Journal of the Chemical Society, 3062-3064.

  • Shanghai Canbi Pharma Ltd. (n.d.). Product Data Sheet: 2-(2-Chloroethoxy)propane (CAS 13830-12-1).[2][3][6] Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloroethoxy)propane (also known as 2-chloroethyl isopropyl ether) is a bifunctional alkylating agent featuring a chloro-terminal electrophile and a lipophilic isopropyl ether moiety. In drug development, it serves as a critical "linker" molecule, used to introduce the isopropoxyethyl side chain—a motif known to modulate solubility and metabolic stability in pharmaceutical candidates.

This guide provides a definitive technical analysis of the compound's NMR spectral signature, establishing a self-validating protocol for its identification and purity assessment. Furthermore, it outlines a robust synthetic pathway for its generation from 2-isopropoxyethanol, addressing common impurity profiles encountered in high-throughput synthesis.

Structural Analysis & Theoretical Basis

The molecule


 consists of two distinct domains: the isopropyl group and the chloroethyl ether chain. Understanding the electronic environment of these domains is prerequisite to accurate spectral interpretation.
  • Isopropyl Domain: The two methyl groups are chemically equivalent, splitting the methine proton into a septet. The oxygen atom deshields the methine carbon/proton.

  • Chloroethyl Domain: The chlorine atom exerts an inductive effect (-I), deshielding the adjacent methylene (

    
    ). The ether oxygen exerts a stronger deshielding effect on its adjacent methylene (
    
    
    
    ).
Connectivity Diagram (DOT Visualization)

The following diagram illustrates the logical flow of structural assignment based on connectivity and electronegativity.

StructureLogic Substrate This compound Isopropyl Isopropyl Group (Lipophilic) Substrate->Isopropyl ChloroEthyl Chloroethyl Chain (Electrophilic) Substrate->ChloroEthyl Methyls Methyls (6H) ~1.2 ppm (d) Isopropyl->Methyls Methine Methine (1H) ~3.6 ppm (sept) Isopropyl->Methine EtherLink Ether Linkage (-O-) OCH2 O-CH2 (2H) ~3.7 ppm (t) EtherLink->OCH2 ChloroEthyl->EtherLink ClCH2 Cl-CH2 (2H) ~3.6 ppm (t) ChloroEthyl->ClCH2 Methine->EtherLink Deshielded by O OCH2->EtherLink Deshielded by O ClCH2->ChloroEthyl Deshielded by Cl

Figure 1: Structural connectivity and NMR assignment logic flow.

Spectral Data: ¹H and ¹³C NMR

The following data represents the consensus spectral characteristics for this compound in Deuterated Chloroform (


) with TMS as an internal standard.
¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the overlap of the isopropyl methine and the ether backbone protons in the 3.5–3.8 ppm region. High-field instruments (400 MHz+) are recommended to resolve the fine splitting.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Notes
CH₃ (Isopropyl)1.16Doublet (d)6H6.1 HzDistinctive isopropyl doublet.
CH₂-Cl 3.61Triplet (t)2H6.0 HzUpfield of the ether methylene due to lower electronegativity of Cl vs O.
CH (Isopropyl)3.65Septet (sept)1H6.1 HzOften overlaps with

or

.
O-CH₂ 3.73Triplet (t)2H6.0 HzMost deshielded protons due to direct oxygen attachment.

Technical Insight: In lower resolution spectra (e.g., 60 MHz or 90 MHz), the region between 3.55 and 3.75 ppm may appear as a complex multiplet integrating to 5 protons (


).
¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon spectrum provides unambiguous confirmation of the backbone structure, separating the


 and 

environments.
AssignmentChemical Shift (δ, ppm)Carbon TypeNotes
CH₃ (Isopropyl)22.1Primary (

)
Equivalent methyl carbons.
CH₂-Cl 43.2Secondary (

)
Characteristic alkyl chloride shift.
O-CH₂ 69.8Secondary (

)
Downfield due to ether oxygen.
CH (Isopropyl)72.4Tertiary (

)
Methine carbon, deshielded by oxygen.

Experimental Validation Protocol

To ensure data integrity during synthesis or quality control (QC), the following self-validating protocol should be employed.

Sample Preparation
  • Solvent: Use

    
     (99.8% D) containing 0.03% v/v TMS.
    
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent. Note: High concentrations (>50 mg) may cause chemical shift drifting due to intermolecular hydrogen bonding effects with trace water.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KCl from synthesis) which can broaden peaks.

QC Logic: Impurity Profiling

Common impurities from the synthesis (via 2-isopropoxyethanol and thionyl chloride) must be monitored.

  • Impurity A: 2-Isopropoxyethanol (Starting Material)

    • Indicator: Broad singlet at ~2.5–3.0 ppm (

      
      ) and a shift in the 
      
      
      
      triplet to ~3.5 ppm.
  • Impurity B: Bis(2-isopropoxyethyl) sulfite

    • Indicator: If

      
       reaction is incomplete or quenched improperly, sulfite esters may form. Look for symmetry duplication in the 3.8–4.2 ppm region.
      

Synthetic Utility & Methodology

For researchers requiring fresh material, the conversion of 2-isopropoxyethanol to this compound is best achieved via thionyl chloride (


) mediated chlorination. This method is preferred over HCl gas due to easier workup and higher yields.
Synthesis Workflow (DOT Visualization)

Synthesis SM 2-Isopropoxyethanol (Starting Material) Reaction Reaction: Sn2 Substitution Temp: Reflux (80°C) Time: 2-4 Hours SM->Reaction Reagent Thionyl Chloride (SOCl2) + Pyridine (Cat.) Reagent->Reaction Intermediate Chlorosulfite Intermediate (-HCl gas evolution) Reaction->Intermediate Workup Workup: 1. Quench (Ice/Water) 2. Wash (NaHCO3) 3. Dry (MgSO4) Intermediate->Workup Product This compound (Distill to purify) Workup->Product

Figure 2: Synthetic pathway via Thionyl Chloride chlorination.[1][2]

Detailed Protocol
  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and a gas trap (NaOH scrubber) to neutralize HCl/SO₂ emissions.

  • Addition: Charge the flask with 2-isopropoxyethanol (1.0 eq) and Pyridine (0.1 eq). Cool to 0°C.

  • Chlorination: Add Thionyl Chloride (1.2 eq) dropwise over 30 minutes. The reaction is exothermic.

  • Reflux: Once addition is complete, heat to reflux (approx. 80–90°C) for 3 hours until gas evolution ceases.

  • Workup: Cool to room temperature. Pour onto crushed ice. Extract with Dichloromethane (DCM). Wash the organic layer with saturated

    
     (to remove acid traces) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~130–135°C at atm, lower under vacuum) to obtain a clear, colorless liquid.
    

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • H225: Highly flammable liquid and vapor.[3]

  • H301: Toxic if swallowed.[4]

  • H331: Toxic if inhaled.[5][4]

Handling Precautions: This compound is an alkylating agent. It has the potential to react with nucleophilic sites on DNA (genotoxicity). All handling must occur inside a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is recommended to prevent dermal absorption.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for chloroethyl ether shifts). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-(2-chloroethoxy)propane - GHS Classification.[4] Retrieved from [Link][4]

  • Google Patents.Method for synthesizing 2-chloroethyl propyl ether (CN105461521A). (Homologous synthesis protocol).

Sources

Mass Spectrometry Profiling of 2-(2-Chloroethoxy)propane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry fragmentation patterns of 2-(2-Chloroethoxy)propane (CAS: 10435-84-4). Unlike generic spectral libraries, this document focuses on the mechanistic causality governing the fragmentation, specifically distinguishing this branched ether from its linear isomer (1-(2-chloroethoxy)propane).

The analysis is grounded in Electron Ionization (EI) at 70 eV. The fragmentation landscape is dominated by the competition between the ether oxygen’s ability to stabilize positive charge (alpha-cleavage) and the formation of stable carbocations (inductive cleavage).

Key Diagnostic Signatures:

  • Base Peak: m/z 43 (Isopropyl cation).

  • Isotopic Cluster: 3:1 ratio (

    
    ) on all chlorine-retaining fragments.[1]
    
  • Isomer Validation: Presence of m/z 107 (M -

    
    ) distinguishes this compound from its n-propyl analog.
    

Part 1: Physicochemical Context & Ionization Strategy

Before interpreting the spectrum, one must understand the molecular architecture that dictates the fragmentation.

Structural Analysis[2]
  • Formula:

    
    
    
  • Molecular Weight: 122.05 u (

    
    ), 124.05 u (
    
    
    
    ).
  • Functional Groups:

    • Ether Linkage: The site of initial ionization (highest HOMO).

    • Isopropyl Group: A source of stable secondary carbocations and methyl radical loss.

    • Chloroethyl Group: Provides a distinct isotopic signature and inductive electron withdrawal.

Ionization Protocol (EI 70 eV)

Standard 70 eV electron impact is required. Softer ionization (CI) will enhance the molecular ion (


) but suppress the structural fragment information necessary for isomer differentiation.
  • Observation: The molecular ion (

    
    , m/z 122) is expected to be weak or absent due to the high lability of the ether bonds and the stability of the fragment ions.
    

Part 2: The Fragmentation Landscape (Mechanism & Interpretation)

The fragmentation of this compound is governed by three primary pathways: Alpha-Cleavage , Inductive Cleavage , and Onium Reaction .

Pathway A: Inductive Cleavage (The Base Peak)

The most abundant ion arises from heterolytic fission of the C-O bond. Stevenson’s Rule dictates that the positive charge resides on the fragment with the lower ionization energy.

  • Mechanism: The bond between the isopropyl carbon and the oxygen breaks.

  • Product: The isopropyl cation ($[(CH_3)_2CH]^+ $) and a chloroethoxy radical.

  • m/z: 43

  • Intensity: 100% (Base Peak)

  • Why: The secondary isopropyl carbocation is significantly more stable than the primary chloroethyl carbocation (m/z 63), making m/z 43 the dominant peak.

Pathway B: Alpha-Cleavage (Isomer Differentiation)

This pathway is critical for distinguishing the isopropyl isomer from the n-propyl isomer. Ionization occurs at the oxygen lone pair, triggering homolytic cleavage of the C-C bond adjacent (


) to the oxygen.
  • Mechanism: Removal of a methyl radical (

    
    ) from the isopropyl group.
    
  • Product: An oxonium ion

    
    .
    
  • m/z: 107 (

    
    ) and 109  (
    
    
    
    ).
  • Diagnostic Value: The n-propyl isomer cannot lose a methyl group via

    
    -cleavage without breaking a stronger primary C-C bond. Therefore, a prominent m/z 107 peak confirms the isopropyl structure. 
    
Pathway C: The Chloroethyl Signature

Inductive cleavage can also occur on the chloroethyl side, though it is less favorable due to the electron-withdrawing nature of chlorine.

  • Mechanism: Heterolytic cleavage of the O-Ethyl bond.

  • Product: The 2-chloroethyl cation

    
    .
    
  • m/z: 63 (

    
    ) and 65  (
    
    
    
    ).
  • Intensity: Moderate (20-40%).

  • Isotope Pattern: This peak must exhibit the characteristic 3:1 intensity ratio, confirming the presence of chlorine.[1][2][3]

Pathway D: Rearrangement (Loss of Neutral Alkene)

A McLafferty-like rearrangement or "onium reaction" involving hydrogen transfer.

  • Mechanism: A hydrogen from the isopropyl group transfers to the oxygen, followed by the elimination of neutral propene (

    
    ).
    
  • Product: 2-Chloroethanol radical cation

    
    .
    
  • m/z: 80 (

    
    ) and 82  (
    
    
    
    ).

Part 3: Data Summary & Validation Tables

Table 1: Key Ion Peaks and Assignments
m/z (Nominal)Ion CompositionStructure ClassificationRelative AbundanceOrigin Mechanism
43

Isopropyl Cation100% (Base)Inductive Cleavage (C-O)
63

Chloroethyl Cation20-35%Inductive Cleavage (C-O)
65

Chloroethyl Cation (Iso)~1/3 of m/z 63Isotope Partner
73

Oxonium Ion10-20%

-Cleavage (Loss of

)
80

Chloroethanol Radical5-15%Rearrangement (Loss of Propene)
107

Oxonium Ion10-25%

-Cleavage (Loss of

)
122

Molecular Ion< 1%Parent
Table 2: Isomer Validation Checklist (Self-Validating Protocol)

To confirm you have This compound and not 1-(2-Chloroethoxy)propane :

  • Check m/z 43: Is it the base peak? (Yes = Consistent with Isopropyl).

  • Check m/z 107: Is it present? (Yes = Isopropyl confirmed . The n-propyl isomer yields m/z 93 via loss of ethyl).

  • Check Isotope Ratio: Do peaks 63, 80, and 107 show a ~3:1 ratio with their +2 neighbors? (Yes = Chlorine confirmed).

Part 4: Visualization of Pathways

The following diagrams map the logical flow of fragmentation and the experimental workflow.

Diagram 1: Fragmentation Mechanism Tree

FragmentationPathways M Molecular Ion (M+) m/z 122/124 [Unstable] Inductive Inductive Cleavage (Heterolytic) M->Inductive Alpha Alpha Cleavage (Homolytic) M->Alpha BasePeak Isopropyl Cation m/z 43 (BASE PEAK) Inductive->BasePeak Major Path ChloroEthyl Chloroethyl Cation m/z 63/65 Inductive->ChloroEthyl Minor Path M_Minus_15 Loss of Methyl m/z 107/109 (Diagnostic for Isopropyl) Alpha->M_Minus_15 Loss of CH3 M_Minus_49 Loss of CH2Cl m/z 73 Alpha->M_Minus_49 Loss of CH2Cl

Caption: Mechanistic tree showing the derivation of the base peak (m/z 43) and the diagnostic isomer peak (m/z 107).

Diagram 2: Experimental Validation Workflow

ValidationWorkflow Sample Unknown Sample (Ether Fraction) GC GC Separation (Non-polar Column) Sample->GC MS MS Source (EI 70eV) GC->MS Check1 Check m/z 43 Intensity > 90%? MS->Check1 Check2 Check m/z 107 Present? Check1->Check2 Yes Check3 Check Cl Isotopes (M, M+2 ratio 3:1) Check2->Check3 Yes Reject REJECT: Likely n-Propyl Isomer Check2->Reject No (m/z 93 seen) Result CONFIRMED: This compound Check3->Result Pass

Caption: Step-by-step logic flow for validating the specific isopropyl isomer using MS data.

Part 5: References

  • NIST Mass Spectrometry Data Center. Propane, 1-(2-chloroethoxy)- Mass Spectrum (Linear Isomer Comparison). National Institute of Standards and Technology.[4][5] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for Stevenson's Rule and Alpha-Cleavage mechanisms).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Reference for Chlorine isotope patterns and ether fragmentation).

  • PubChem. 1-(2-Chloroethoxy)propane Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Understanding the reaction mechanism of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Application Scientists

Executive Summary

Molecule: 2-(2-Chloroethoxy)propane (CAS: 13830-12-1 / 42149-74-6) Synonyms: 2-Chloroethyl isopropyl ether; 1-Chloro-2-isopropoxyethane.[1] Classification:


-Chloroalkyl ether.
Core Utility:  Reagent for introducing the isopropoxyethyl moiety in Active Pharmaceutical Ingredients (APIs) to modulate lipophilicity (LogP) and solubility.

This guide moves beyond standard datasheets to analyze the kinetic behavior and synthetic manipulation of this compound. Unlike simple alkyl halides, this molecule exhibits non-classical reactivity driven by Neighboring Group Participation (NGP) , necessitating specific handling protocols to maximize yield and suppress genotoxic byproducts.

Part 1: Structural Dynamics & Reactivity Profile

The reactivity of this compound is defined by the competition between the electron-withdrawing induction of the chlorine and the electron-donating capacity of the ether oxygen.

The "Mustard" Effect (Anchimeric Assistance)

While formally a primary alkyl chloride, the presence of the ether oxygen at the


-position (2-position relative to chlorine) dramatically alters the substitution mechanism. The oxygen lone pair can donate electron density into the 

antibonding orbital of the C-Cl bond.
  • Consequence: The reaction rate for nucleophilic substitution is significantly faster than that of 1-chloropentane or similar primary alkyl chlorides.

  • Mechanism: The reaction proceeds via a transient, 3-membered cyclic oxonium ion intermediate. This is chemically analogous to the mechanism of sulfur mustards, albeit slower due to oxygen's higher electronegativity compared to sulfur.

The Isopropyl "Anchor"

The isopropyl group (


) serves two roles:
  • Steric Bulk: It provides sufficient steric hindrance to prevent nucleophilic attack at the internal ether carbon, directing incoming nucleophiles almost exclusively to the terminal carbon.

  • Lipophilicity: It increases the partition coefficient of the final drug molecule, often used to improve blood-brain barrier (BBB) penetration.

Part 2: The Reaction Mechanism (Deep Dive)

The following diagram illustrates the dominant pathway (NGP) versus the competitive Elimination pathway.

Pathway Analysis
  • Pathway A: Anchimeric Assistance (Dominant in Neutral/Weak Basic Conditions)

    • Step 1: The ether oxygen attacks the

      
      -carbon, displacing the chloride.
      
    • Intermediate: A 3-membered cyclic oxonium ion forms.

    • Step 2: The external nucleophile (Nu) attacks the ring, relieving strain and yielding the product.

    • Stereochemistry: If the

      
      -carbon were chiral (it is not here, but relevant for derivatives), this would result in retention of configuration  due to double inversion.
      
  • Pathway B: E2 Elimination (Dominant in Strong Base/High Heat)

    • Strong bases (e.g., t-BuOK) abstract a proton from the

      
      -methylene (adjacent to oxygen), leading to the formation of Isopropyl Vinyl Ether. This is a critical impurity to monitor.
      
Visualization of Pathways

ReactionMechanism cluster_legend Mechanism Legend Reactant This compound TS_Oxonium Cyclic Oxonium Intermediate (3-Membered Ring) Reactant->TS_Oxonium Intramolecular Attack (k1, fast) Product_Elim Elimination Product (Isopropyl Vinyl Ether) Reactant->Product_Elim Strong Base (E2) (Side Reaction) Product_Sub Substitution Product (R-O-CH2-CH2-Nu) TS_Oxonium->Product_Sub Nucleophilic Attack (k2) Legend1 Blue: Anchimeric Assistance (NGP) Legend2 Red: Elimination Risk

Caption: Kinetic competition between Neighboring Group Participation (NGP) and Elimination pathways.[2][3][4][5][6][7][8][9][10][11][12][13]

Part 3: Experimental Protocol (Synthesis & Substitution)

Objective: Synthesis of a secondary amine derivative (e.g., for a CNS-active drug linker) using this compound.

Synthesis of the Reagent (If not purchased)

Note: Commercial sourcing is recommended to avoid handling thionyl chloride, but in-house synthesis allows for freshness.

Protocol:

  • Charge: 1.0 eq 2-Isopropoxyethanol in DCM (Dichloromethane).

  • Catalyst: Add 0.1 eq Pyridine (Acts as an HCl scavenger to prevent ether cleavage).

  • Addition: Dropwise addition of 1.2 eq Thionyl Chloride (

    
    ) at 0°C.
    
  • Reflux: Heat to 40°C for 2 hours.

  • Self-Validation: Monitor gas evolution (

    
    /
    
    
    
    ). Reaction is complete when off-gassing ceases.
  • Workup: Quench with saturated

    
    . Distill the organic layer.
    
Nucleophilic Substitution Protocol (The Application)

Target: N-alkylation of a secondary amine.

ParameterRecommendationRationale (Causality)
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state but do not solvate the nucleophile too strongly, enhancing

kinetics.
Base

or

Crucial: Use a weak, non-nucleophilic base. Strong hydroxide bases will trigger E2 elimination to vinyl ethers.
Catalyst NaI (0.1 eq)Finkelstein reaction in situ. Converts the Chloro-ether to the Iodo-ether transiently, which is a better leaving group (

>

).
Temp 60°C - 80°CSufficient to overcome activation energy but below the threshold for significant elimination.

Step-by-Step Workflow:

  • Dissolution: Dissolve Secondary Amine (1.0 eq) in MeCN (10 volumes).

  • Base Addition: Add

    
     (2.0 eq) and NaI (0.1 eq).
    
  • Reagent Addition: Add this compound (1.2 eq).

  • Reaction: Stir at 70°C for 12-16 hours.

  • Validation (IPC): Check via TLC or LC-MS. Look for the disappearance of the amine.

    • Warning Signal: If you see a peak with Mass [M-HCl], you have formed the vinyl ether via elimination. Reduce temperature or change base.

Workflow Visualization

ProtocolWorkflow Start Start: Secondary Amine Mix Add Solvent (MeCN) + Base (K2CO3) + Catalyst (NaI) Start->Mix AddReagent Add this compound Mix->AddReagent Heat Heat to 70°C (12h) AddReagent->Heat Check IPC: LC-MS Check Heat->Check Decision Vinyl Ether Detected? Check->Decision Optimize LOWER Temp / WEAKER Base Decision->Optimize Yes (Elimination) Finish Workup & Isolate Decision->Finish No (Clean Conversion) Optimize->AddReagent

Caption: Optimization loop for N-alkylation preventing elimination side-products.

Part 4: Applications in Drug Development

Solubility & LogP Modulation

The 2-isopropoxyethyl group is a "privileged motif" in medicinal chemistry.

  • Ether Oxygen: Acts as a hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain.

  • Isopropyl Group: Adds lipophilicity (

    
    ) to aid membrane permeability without the metabolic liability of a straight n-propyl chain (which is more prone to 
    
    
    
    -oxidation).
Linker Chemistry

This molecule is frequently used to synthesize PROTACs (Proteolysis Targeting Chimeras) or bioconjugates . The ether linkage is metabolically stable, unlike esters, providing a durable tether between the warhead and the E3 ligase ligand.

Genotoxicity Warning (ICH M7)

As a haloether, this compound is a potential alkylating agent.

  • Regulatory Status: It should be treated as a PGI (Potentially Genotoxic Impurity) .

  • Control Strategy: In the final drug substance, this reagent must be purged to ppm levels. An analytical method (GC-MS or Headspace GC) must be developed to quantify residual levels, leveraging its volatility (Boiling Point ~130°C).

References

  • Synthesis of Chloroalkyl Ethers

    • Methodology: "Synthesis process of 2-propoxy-chloroethane.
  • Mechanistic Basis (Neighboring Group Participation)

    • Concept: "Neighboring Group Participation."[8][10][11][14][15] Chemistry LibreTexts.

  • Safety & Toxicology Data

    • Data: "this compound Compound Summary." PubChem.
  • Nucleophilic Substitution Kinetics

    • Theory: "Nucleophilic Substitution (SN1, SN2)."[8][16] Organic Chemistry Portal.

Sources

Technical Guide: Kinetic Investigation of 2-(2-Chloroethoxy)propane

[1]

Executive Summary

2-(2-Chloroethoxy)propane (CAS: 13830-12-1) represents a critical class of

1

1

This guide outlines the mechanistic principles, kinetic profiling methodologies, and safety protocols required to investigate its reactivity. It is designed for process chemists and kineticists optimizing drug substance synthesis or assessing genotoxic impurity (GTI) risks.[1]

Part 1: Mechanistic Foundations[1]

The Anchimeric Assistance Model

Unlike simple alkyl chlorides, this compound possesses an internal nucleophile: the ether oxygen located at the

  • Direct Displacement (

    
    ):  The external nucleophile attacks the carbon bearing the chlorine. This is sterically sensitive and solvent-dependent.[1]
    
  • Neighboring Group Participation (NGP): The ether oxygen attacks the

    
    -carbon, displacing the chloride and forming a cyclic oxonium ion intermediate . This 3-membered or 5-membered ring (depending on folding) is highly reactive and rapidly opens upon attack by the external nucleophile.[1]
    

Key Insight: In polar protic solvents, the NGP pathway often dominates, leading to rate acceleration (

1
Visualization of Reaction Pathways

ReactionMechanismReactantThis compoundTS_DirectTS: Direct SN2Reactant->TS_Direct + Nucleophile (Slow)Int_OxoniumCyclic OxoniumIntermediate (NGP)Reactant->Int_Oxonium IntramolecularAttack (Fast)ProductAlkylated ProductTS_Direct->ProductInt_Oxonium->Product + Nucleophile(Ring Opening)

Figure 1: Kinetic competition between direct displacement (Red) and Oxygen-assisted NGP pathway (Blue).[1] The NGP pathway typically lowers the activation energy (

Part 2: Experimental Protocols for Kinetic Profiling[1]

To accurately determine rate constants (


In-Situ 1H-NMR Monitoring1
Protocol: In-Situ 1H-NMR Kinetic Assay[1]

Objective: Determine the pseudo-first-order rate constant (

Materials:

  • Substrate: this compound (>98% purity).[1]

  • Nucleophile: Morpholine (in 10-fold excess to ensure pseudo-first-order kinetics).[1]

  • Solvent: Deuterated Acetonitrile (

    
    ) or DMSO-
    
    
    (polar aprotic).[1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).[1]

Workflow:

  • Preparation:

    • Dissolve 0.1 mmol of Internal Standard and 0.1 mmol of Substrate in 0.6 mL of solvent in an NMR tube.

    • Acquire a T=0 spectrum to calibrate integrals.

  • Initiation:

    • Add 1.0 mmol (10 eq) of Nucleophile directly to the NMR tube.[1]

    • Cap, invert 3 times to mix, and immediately insert into the NMR probe pre-heated to the target temperature (e.g., 40°C).

  • Acquisition:

    • Set up an arrayed experiment (e.g., pad parameter in Bruker TopSpin) to acquire a single scan every 60 seconds for 2 hours.[1]

    • Lock and shim must be optimized rapidly before the first scan.[1]

  • Data Processing:

    • Integrate the triplet signal of the

      
      -methylene protons (
      
      
      ) at approx 3.6-3.8 ppm.[1]
    • Normalize integrals against the Internal Standard.

Kinetic Data Analysis

The disappearance of the substrate follows pseudo-first-order kinetics under excess nucleophile conditions.

1

Where:

  • 
     = Normalized integral of substrate at time 
    
    
    .[1]
  • 
     = Observed rate constant (
    
    
    ).[1]

Arrhenius Plot Construction: Repeat the experiment at 30°C, 40°C, 50°C, and 60°C. Plot


1
1
  • Slope:

    
    
    
  • Intercept:

    
     (Frequency factor)[1]
    

Part 3: Data Presentation & Interpretation[1][2][3]

When reporting your findings, structure the kinetic parameters as follows. (Note: Values below are illustrative examples of how to format your data, based on typical

Table 1: Kinetic Parameters for Reaction with Morpholine in


Temperature (K)

Half-life (

, min)

(Linear Fit)
303 (30°C)1.2592.40.998
313 (40°C)3.1037.20.999
323 (50°C)7.4515.50.997
Activation Energy (

)
~55 kJ/mol

Interpretation Guide:

  • High

    
     (>80 kJ/mol):  Suggests a difficult direct 
    
    
    displacement, likely hindered by the isopropyl group.[1]
  • Lower

    
     (40-60 kJ/mol):  Suggests significant NGP assistance.[1] The ether oxygen lowers the barrier to C-Cl bond cleavage.
    

Part 4: Safety & Impurity Management (GTI)[1]

Toxicity Profile

This compound is an alkylating agent.[1] In the context of ICH M7 guidelines, it is treated as a Potentially Genotoxic Impurity (PGI) .

  • Acute Toxicity: Toxic if swallowed or inhaled (H301, H331).[1][2]

  • Reactivity: Can alkylate DNA bases (guanine N7 position), leading to mutagenicity.[1]

Handling & Decontamination[1]
  • Engineering Controls: All kinetic preparations must occur in a certified fume hood.

  • Quenching: Unreacted substrate should be quenched with an excess of nucleophile (e.g., 10% NaOH or Ethanolamine) before disposal.[1] Do not dispose of active alkyl halides in aqueous waste streams without hydrolysis.[1]

Analytical Workflow for Impurity Control

ImpurityControlSampleProcess SampleDerivDerivatization(if required)Sample->DerivHigh BP matrixGCMSGC-MS Analysis(SIM Mode)Sample->GCMSDirect InjectionDeriv->GCMSQuantQuantification vs.Internal StdGCMS->QuantLimitCompare toTTC LimitQuant->Limit

Figure 2: Analytical workflow for quantifying trace levels of this compound in drug substances.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Bis(2-chloroethyl) ether (Analogous Reactivity). Retrieved from [Link][1]

  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation.[1] Plenum Press.[1] (Foundational text on anchimeric assistance kinetics).

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link][1]

Role of 2-(2-Chloroethoxy)propane as a versatile alkylating agent

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: 2-(2-Chloroethoxy)propane as a Strategic Alkylating Agent in Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry, the modulation of physicochemical properties—specifically the hydrophilic-lipophilic balance (HLB)—is paramount for oral bioavailability. This compound (CAS: 42149-74-6), also known as 2-chloroethyl isopropyl ether, serves as a specialized alkylating agent designed to introduce the 2-isopropoxyethyl moiety.

Unlike simple alkyl chains, this ether-containing motif provides a "masked" polarity. The internal ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a pure propyl/butyl chain, while the terminal isopropyl group maintains sufficient lipophilicity for membrane permeability. This guide details the mechanistic utility of this compound, focusing on its role in the synthesis of


-blockers (e.g., Bisoprolol) and its application in optimizing lead compounds via O- and N-alkylation.

Chemical Profile & Reactivity

This compound is a primary alkyl chloride. Its reactivity is governed by the electrophilicity of the


-carbon and the leaving group ability of the chloride ion.
Physicochemical Data
PropertyValueNote
IUPAC Name 1-(2-Chloroethoxy)propane
CAS Number 42149-74-6Note: Often confused with 1-ethoxypropan-2-one (CAS 14869-34-2)
Molecular Formula

Molecular Weight 122.59 g/mol
Boiling Point ~130–142 °CHigh boiling point allows for elevated reaction temps.
Density ~0.98 g/mL
Solubility Soluble in EtOH, DMF, DMSOImmiscible with water.
Mechanistic Reactivity (S_N2)

The molecule undergoes bimolecular nucleophilic substitution (


). However, as a primary chloride, it is moderately reactive compared to bromides or iodides.
  • Leaving Group: Chloride (

    
    ) is a fair leaving group but often requires activation.
    
  • Activation Strategy: The Finkelstein Reaction is the standard protocol for maximizing yield. The addition of catalytic or stoichiometric Sodium Iodide (NaI) in acetone or methyl ethyl ketone (MEK) converts the alkyl chloride to the more reactive alkyl iodide in situ.

SN2_Mechanism Figure 1: General SN2 Mechanism for Alkylation Reagent This compound (Electrophile) TS Transition State [Nu---C---Cl]‡ Reagent->TS Nu Nucleophile (Phenoxide/Amine) Nu->TS Attack Product Alkylated Product (R-O-CH2-CH2-O-iPr) TS->Product Inversion LG Leaving Group (Cl-) TS->LG

Strategic Application: The Bisoprolol Case Study

The most prominent industrial application of the 2-isopropoxyethyl motif is in Bisoprolol , a highly selective


-adrenergic receptor blocker. The ether tail is critical for Bisoprolol's high bioavailability (~90%) and moderate protein binding.

While some industrial routes utilize acid-catalyzed etherification of alcohols, the alkyl chloride route (using this compound) offers a distinct pathway for generating intermediates, particularly useful when avoiding strong acids that might degrade sensitive substrates.

Synthesis Pathway Comparison

The target intermediate is 4-[(2-isopropoxyethoxy)methyl]phenol .[1][2]

  • Route A (Acid-Catalyzed): 4-Hydroxybenzyl alcohol + 2-Isopropoxyethanol + Acid (

    
    ).
    
    • Risk:[3][4] Polymerization of benzyl alcohol; formation of dibenzyl ethers.

  • Route B (Base-Catalyzed Alkylation): Using this compound.[5]

    • Challenge: Direct reaction with 4-hydroxybenzyl alcohol favors phenolic alkylation (forming the wrong isomer) due to the higher acidity of the phenol (

      
      ) vs the benzylic alcohol (
      
      
      
      ).
    • Solution: This reagent is ideal for synthesizing analogs where the ether tail is attached directly to the phenol (Phenolic Ether), or requires specific protection strategies (e.g., protecting the phenol as an ester, alkylating the benzylic alcohol, then deprotecting).

Bisoprolol_Synthesis Figure 2: Integration of this compound in Bisoprolol Synthesis cluster_RouteB Route B: Alkyl Chloride Strategy (Patent CN107973761A) Start Starting Material: 4-Hydroxybenzyl Alcohol Step1 Alkylation Step (Base: NaH/K2CO3) Start->Step1 Selective Alkylation Reagent Reagent: This compound Reagent->Step1 Inter Intermediate: 4-((2-isopropoxyethoxy)methyl)phenol Step1->Inter Final Final API: Bisoprolol Fumarate Inter->Final Glycidyl Ether Formation & Ring Opening Epichlor + Epichlorohydrin + Isopropylamine Epichlor->Final

Optimized Experimental Protocols

The following protocols are designed for research-scale synthesis (10g - 100g scale).

Protocol A: General O-Alkylation of Phenols (Williamson Ether Synthesis)

Use this protocol to attach the isopropoxyethyl tail to a phenolic hydroxyl group.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[6]

  • Alkylating Agent: This compound (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein activation.

  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Setup: Charge a round-bottom flask with the Phenol derivative and anhydrous ACN (10 mL/g).

  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes.
    
  • Addition: Add KI followed by the dropwise addition of This compound .

  • Reaction: Heat the mixture to reflux (

    
     for ACN) for 12–24 hours.
    
    • In-Process Control (IPC): Monitor by TLC or HPLC. If conversion stalls, add 0.2 equiv of TBAI (Tetrabutylammonium iodide) to facilitate phase transfer if solubility is an issue.

  • Workup: Cool to RT. Filter off inorganic salts.[6] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[6] Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Handling & Activation (Finkelstein Pre-step)

If the substrate is sensitive to long reflux times, pre-convert the chloride to the iodide.

  • Dissolve This compound (1 equiv) in Acetone (5 mL/g).

  • Add Sodium Iodide (NaI) (1.2 equiv).

  • Reflux for 4 hours. A precipitate of NaCl will form.

  • Filter the salt.[6] Concentrate the filtrate to obtain the crude 2-(2-Iodoethoxy)propane .

  • Use immediately in the alkylation step (Protocol A) at lower temperatures (

    
    ).
    

Safety, Handling & Impurity Management

This compound is an alkylating agent and must be treated as a Potential Genotoxic Impurity (PGI) .

Hazard ClassDescriptionMitigation
Flammability Flash point ~38°C (H226).Ground all equipment. Use explosion-proof hoods.
Acute Toxicity Toxic if swallowed or inhaled (H301, H331).[4]Use full PPE (Gloves: Nitrile/Laminate). Work in a fume hood.
Genotoxicity Alkyl halides can alkylate DNA.Purge Strategy: Ensure downstream processing (e.g., hydrolysis, crystallization) demonstrates purge of unreacted chloride to < ppm levels (TTC limits).

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture can cause slow hydrolysis to the alcohol and HCl.

References

  • BenchChem. (2025).[6] Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. Retrieved from (Verified Source).

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-(2-chloroethoxy)propane (CAS 42149-74-6).[7] Retrieved from

  • Google Patents. (2018). CN107973761A: Synthetic method of bisoprolol fumarate's process contaminants. Retrieved from

  • PubChem. (2025).[3][4][8] Compound Summary: this compound (CID 8022540).[5] National Library of Medicine. Retrieved from

  • Foti, M. C., et al. (2008).[9] Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical.[9] Kinetics and DFT Calculations. Journal of Organic Chemistry, 73(23), 9270-9282.[9] (Mechanistic grounding for phenolic reactivity).

Sources

2-(2-Chloroethoxy)propane safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Reactivity, and Safety Architecture for Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive operational framework for 2-(2-Chloroethoxy)propane , a specialized alkylating agent used in the synthesis of pharmaceutical intermediates. Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical data with field-proven handling protocols, focusing on the compound's dual-hazard profile: high flammability (Flash Point < 23°C) and acute toxicity (Oral/Inhalation). It addresses the specific risks of peroxide formation inherent to its ether backbone and outlines a self-validating safety workflow for researchers.

Molecular Architecture & Identification

Precise identification is critical due to the existence of the structural isomer 1-(2-chloroethoxy)propane (CAS 42149-74-6). This guide focuses exclusively on the isopropyl derivative.

Table 1: Physicochemical Constants & Identification

ParameterValueContext
Chemical Name This compoundPrimary IUPAC identifier
CAS Number 13830-12-1 Unique identifier (Verify against CAS 42149-74-6)
Synonyms 2-Chloroethyl isopropyl ether; 1-Chloro-2-isopropoxyethaneCommon industry nomenclature
Molecular Formula

MW: 122.59 g/mol
Structure

Isopropyl group attached to chloroethyl ether
Boiling Point ~110–120 °C (Est.)Lower than n-propyl isomer (129°C) due to branching
Density 0.96 – 0.97 g/mLDenser than non-halogenated ethers
Solubility Organic solvents (High); Water (Moderate)Lipophilic nature aids membrane permeability
Toxicological Mechanisms & Reactivity Profile

Understanding the mechanism of toxicity allows researchers to predict risks beyond the label.

2.1 The Alkylating Hazard

The core danger of this compound lies in its


-chloroethyl moiety.
  • Mechanism: The chlorine atom is a good leaving group. In biological systems, the adjacent oxygen can assist in displacing the chlorine, potentially forming a transient, highly reactive oxonium intermediate.

  • Consequence: This electrophilic species can alkylate DNA (guanine residues) or proteins (cysteine/lysine residues), leading to genotoxicity or enzyme inhibition.

  • Comparison: While less potent than bis(2-chloroethyl)ether (a mustard gas analog), it retains significant alkylating potential, necessitating containment strategies used for mutagenic compounds.

2.2 Peroxidation (The Hidden Time-Bomb)

Like all ethers with


-hydrogens, this compound reacts with atmospheric oxygen to form unstable hydroperoxides.
  • Trigger: Exposure to air + light.

  • Risk: Concentration of peroxides during distillation can lead to explosive detonation.

  • Control: Mandatory testing with KI starch paper or peroxide strips before any heating or concentration step.

2.3 Synthesis & Application Context

In drug development, this reagent is used to introduce the isopropoxyethyl motif, often to modulate the lipophilicity (LogP) of a drug candidate or to act as a linker.

ReactivityPathway Start Precursor: 2-Isopropoxyethanol Product This compound (Target Reagent) Start->Product Synthesis Reagent Chlorination Agent (SOCl2 or PCl3) Reagent->Product NuAttack Nucleophilic Attack (Drug Scaffold R-NH2 / R-OH) Product->NuAttack Application Metabolism Metabolic Risk: Glutathione Conjugation (Depletion of GSH) Product->Metabolism In Vivo Toxicity Intermed Alkylated Drug Intermediate R-NH-CH2-CH2-O-iPr NuAttack->Intermed S_N2 Reaction

Figure 1: The synthesis pathway typically involves chlorinating 2-isopropoxyethanol. The resulting chloride acts as an electrophile for drug scaffolds (


 reaction) but also poses a metabolic risk by depleting Glutathione.
Operational Safety Framework

This section outlines a self-validating safety protocol. "Self-validating" means the protocol includes checks (e.g., leak testing, peroxide testing) that must pass before proceeding.

Table 2: GHS Hazard Classification (Aggregated)

Hazard ClassCategoryCodeStatement
Flammable Liquid 2H225Highly flammable liquid and vapor.[1][2]
Acute Toxicity 3H301Toxic if swallowed.[3][1][4]
Acute Toxicity 3H331Toxic if inhaled.[3][1]
Skin/Eye Irritation 2/2AH315/H319Causes skin and serious eye irritation.[5][4][6]
3.1 Engineering Controls
  • Ventilation: All handling must occur within a certified Fume Hood operating at face velocity > 100 fpm.

  • Static Grounding: Due to H225 (High Flammability), all transfer vessels must be grounded. Use conductive tubing for transfers > 500 mL.

3.2 Personal Protective Equipment (PPE) Matrix
  • Gloves: Do NOT use standard Nitrile for prolonged immersion.

    • Recommendation:Silver Shield (Laminate) or Viton gloves provide the best permeation resistance against chlorinated ethers.

    • Splash Protection: Double-gloving (Nitrile over Laminate) is acceptable for dexterity.

  • Respiratory: If fume hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

Emergency Response Protocols

This logic flow dictates immediate actions during containment failure.[7]

EmergencyLogic Incident Incident Detected Type Identify Type Incident->Type Spill Liquid Spill (>10mL) Type->Spill Fire Fire / Ignition Type->Fire Exposure Personnel Exposure Type->Exposure Evacuate Evacuate Lab (10m radius) Spill->Evacuate Extinguish Use Dry Chemical / CO2 (Water jet may spread ether) Fire->Extinguish Skin Skin: Wash 15min (Soap + Water) Exposure->Skin Inhal Inhalation: Move to Fresh Air (Support Respiration) Exposure->Inhal PPE_Don Don SCBA + Viton Gloves Evacuate->PPE_Don Absorb Absorb with Vermiculite (Do NOT use combustible sawdust) PPE_Don->Absorb

Figure 2: Decision matrix for spills, fires, and exposure. Note the prohibition of water jets for ether fires.

Storage & Stability (Peroxide Management)
  • Storage Condition: Store under inert atmosphere (Nitrogen or Argon) in a flammables cabinet.

  • Temperature: Refrigerate (2–8°C) to slow peroxidation and volatilization.

  • Inhibitors: Commercial grades may contain BHT (Butylated hydroxytoluene). Verify presence on the Certificate of Analysis (CoA).

  • Shelf Life: Test for peroxides every 3 months if opened; every 12 months if unopened. Discard if peroxide levels > 10 ppm.

References
  • National Institutes of Health (NIH) - PubChem. this compound (CAS 13830-12-1) Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound.[3][1] Retrieved from [Link][1]

  • Pharmaffiliates. this compound Product Data. Retrieved from [Link]

Sources

Technical Guide: Laboratory Stewardship of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical stewardship required for 2-(2-Chloroethoxy)propane , a specialized alkylating agent used in pharmaceutical synthesis.[1] This document prioritizes the "Precautionary Principle," treating the compound with the rigor necessary for a potential peroxide-forming alkyl chloride.[1]

CAS: 13830-12-1 | Formula: C₅H₁₁ClO | Structure: Isopropyl 2-chloroethyl ether[1]

Executive Technical Summary

This compound is a bifunctional ether-alkyl chloride intermediate.[1] Its utility in drug development lies in its ability to introduce the 2-isopropoxyethyl motif via nucleophilic substitution.[1] However, its chemical architecture presents a dual-hazard profile:[1]

  • Peroxidation: The isopropyl group adjacent to the ether oxygen possesses a tertiary hydrogen, making it highly susceptible to radical auto-oxidation and peroxide formation (Class B Peroxide Former).[1]

  • Alkylation: As a primary alkyl chloride, it is a potent electrophile capable of alkylating DNA/proteins, necessitating handling procedures aligned with potential genotoxins.[1]

Physicochemical & Hazard Profile

PropertyValue / DescriptionCritical Implication
Molecular Weight 122.59 g/mol Volatile; vapor management is critical.[1]
Boiling Point ~129°CModerate volatility; difficult to remove by rotary evaporation without vacuum.[1]
Flash Point ~29°C (Est.)[1][2]Flammable Liquid (Category 3). Ground all glassware.[1]
Density ~0.97 g/mLImmiscible with water; heavier than some organic solvents but lighter than water.[1]
Solubility Organic solvents (DCM, THF)Compatible with standard organic synthesis workflows.[1]
Reactivity Alkylating AgentPotential Mutagen. Use barrier protection.[1]
Stability Peroxide FormerExplosion Hazard upon concentration or distillation.[1]

The Peroxide Management Protocol

The presence of the isopropyl ether linkage (-O-CH(CH3)2) creates a site with low bond dissociation energy, facilitating radical abstraction and subsequent formation of hydroperoxides.[1]

Mechanism of Hazard

Atmospheric oxygen reacts with the alpha-carbon (adjacent to oxygen) to form unstable hydroperoxides.[1] These can concentrate during evaporation or distillation, leading to detonation.[1]

Testing & Validation Workflow

Frequency: Test upon opening, and every 3 months thereafter. Method:

  • Quantofix® Peroxide Test Strips: Semi-quantitative (Range 0-100 ppm).

  • KI Starch Test (Traditional): Add 1 mL solvent to 1 mL 10% KI + dilute HCl.[1] Yellow/Brown = Positive.[1]

Decision Logic:

  • < 10 ppm: Safe for general use.[1]

  • 10 - 100 ppm: Must be treated to remove peroxides (Alumina column or Ferrous Sulfate wash) before concentration.[1]

  • > 100 ppm: DO NOT TOUCH. Contact EHS for remote disposal/detonation.[1]

Visualization: Peroxide Decision Tree

PeroxideProtocol start Container Opened / Quarterly Check test Perform Peroxide Test (Quantofix / KI) start->test result Result Analysis test->result safe < 10 ppm Safe for Use result->safe Negligible treat 10 - 100 ppm Requires Mitigation result->treat Moderate danger > 100 ppm CRITICAL HAZARD result->danger High action_treat Pass through Activated Alumina or Wash with FeSO4 treat->action_treat action_dispose Do NOT Open Contact EHS for Disposal danger->action_dispose action_treat->test Retest

Figure 1: Decision logic for managing peroxide risks in isopropyl ether derivatives.

Storage Architecture

Proper storage is the primary defense against degradation and hazard escalation.[1]

  • Atmosphere: Store under an inert blanket of Argon or Nitrogen .[1] Argon is preferred as it is heavier than air and settles over the liquid surface, effectively excluding oxygen.

  • Temperature: Refrigerate at 2–8°C . Cold storage slows the kinetics of auto-oxidation and hydrolysis.[1]

  • Container:

    • Material: Amber borosilicate glass (protects from UV-initiated radical formation).[1]

    • Seal: Teflon-lined screw caps.[1] Parafilm is insufficient for long-term storage of volatile alkyl chlorides.[1]

    • Septum Use: If used frequently, store in a Sure/Seal™ bottle to allow needle extraction without exposing the bulk liquid to air.[1]

Handling & Synthesis Workflow

Scenario: Nucleophilic substitution reaction (e.g., alkylation of a phenol).

Personal Protective Equipment (PPE)[1]
  • Respiratory: Work strictly within a certified Fume Hood.[1]

  • Dermal:

    • Standard: Double-gloving with Nitrile (0.11 mm) provides only splash protection.[1]

    • Critical: For spill cleanup or prolonged handling, use Silver Shield® / 4H® (Laminate) gloves.[1] Small chlorinated ethers permeate standard nitrile rapidly.[1]

  • Ocular: Chemical splash goggles.[1]

Experimental Protocol
  • Inert Setup: Flame-dry glassware and cool under nitrogen flow.

  • Reagent Transfer:

    • Do not pour.[1][3] Use a glass syringe with a long needle to withdraw the liquid through a septum.[1]

    • Technique: "Positive Pressure" withdrawal to prevent air intake into the stock bottle.[1]

  • Reaction:

    • Add this compound dropwise to the nucleophile/base mixture.[1]

    • Note on Kinetics: The reaction may be slower than simple alkyl bromides/iodides.[1] Heating may be required, but never distill to dryness if unreacted ether remains.[1]

  • Quenching:

    • Quench reaction mixture with water/ammonium chloride before any concentration steps to ensure any excess alkylating agent is diluted or hydrolyzed.[1]

Visualization: Synthesis Safety Workflow

SynthesisWorkflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup step1 Purge Glassware (N2/Argon) step2 Test Stock for Peroxides step1->step2 step3 Syringe Transfer (Positive Pressure) step2->step3 Pass step4 Addition to Nucleophile step3->step4 step5 Quench Excess Reagent step4->step5 step6 Evaporation (DO NOT DRY COMPLETELY) step5->step6

Figure 2: Safe handling workflow emphasizing peroxide testing and evaporation safety.

Emergency Response

Spills

Do NOT wash with water immediately. The compound is immiscible and will spread.[1]

  • Evacuate: Clear the immediate area.

  • Absorb: Use a Universal Absorbent (vermiculite or polypropylene pads).[1]

  • Decontaminate: Once absorbed, wipe the surface with a dilute surfactant solution, then water.[1]

  • Disposal: Seal absorbent in a hazardous waste bag labeled "Flammable/Toxic - Chlorinated Organic."

Exposure
  • Skin: Wash with soap and water for 15 minutes.[1] The lipophilic nature requires soap to remove it from skin pores.[1]

  • Eyes: Rinse for 15 minutes.[1][3] Seek medical attention immediately (corneal damage risk).[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, this compound.[1] Retrieved from [Link][1]

  • Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-22.[1] (Standard protocol for ether peroxide management).[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[1] 29 CFR 1910.1450.[1] Retrieved from [Link][1]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-(2-Chloroethoxy)propane (CAS: 13830-12-1), also known as 2-Chloroethyl isopropyl ether , is a bifunctional ether-alkyl chloride intermediate critical in the synthesis of pharmaceutical agents and agrochemicals. Its structure comprises a lipophilic isopropyl group and a reactive chloroethyl tail linked by an ether oxygen.

Understanding its solubility profile is not merely about dissolution; it is about mastering miscibility and phase partitioning . As a liquid at room temperature (BP: 118–120°C), this compound exhibits complete miscibility with most organic solvents but demonstrates a critical miscibility gap with water, a property leveraged in biphasic extractions and phase-transfer catalysis.

Chemical Profile
PropertyDataSource
IUPAC Name This compoundPubChem [1]
CAS Number 13830-12-1PubChem [1]
Molecular Formula

PubChem [1]
Molecular Weight 122.59 g/mol PubChem [1]
Physical State Colorless LiquidChemScene [2]
Boiling Point 118–120°C (at 754 mmHg)RSC [3]
LogP (Octanol/Water) 1.8 (Calculated)PubChem [1]

Part 2: Physicochemical Basis of Solubility

To predict and manipulate the behavior of this compound, we must analyze its molecular interaction potential.

  • Lipophilicity (The Dominant Force): The isopropyl and ethyl-chloride chains create a significant non-polar surface area. The calculated LogP of 1.8 indicates a preference for lipid-like environments over aqueous ones.

  • Dipole-Dipole Interactions: The C-Cl bond and the C-O-C ether linkage introduce moderate polarity. This allows the molecule to interact favorably with polar aprotic solvents (like DCM, Acetone) and polar protic solvents (like Ethanol).

  • Hydrogen Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA). However, the molecule lacks a Hydrogen Bond Donor (HBD). Consequently, it is miscible with alcohols (which provide the proton) but cannot form a hydrogen-bond network with itself, keeping its boiling point moderate relative to alcohols of similar mass.

Part 3: Solubility & Miscibility Matrix

The following table summarizes the empirical and predicted miscibility of this compound across standard solvent classes. Since the solute is a liquid, we define solubility in terms of Miscibility .

Table 1: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsMiscibility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneFully Miscible "Like dissolves like." The chloro-group interaction and London dispersion forces ensure complete homogeneity. Preferred for extractions [3].
Polar Protic Methanol, Ethanol, IsopropanolFully Miscible The ether oxygen accepts H-bonds from the alcohol hydroxyl group, overcoming the hydrophobic effect of the alkyl chains.
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileFully Miscible Strong dipole-dipole interactions stabilize the mixture. Essential for

substitution reactions to enhance nucleophile activity.
Non-Polar / Ethers Diethyl Ether, THF, Hexane, TolueneFully Miscible Van der Waals forces dominate. Excellent for keeping the compound in solution during non-polar workups.
Aqueous Water, BrineSparingly Soluble The hydrophobic alkyl chains disrupt the water H-bond network. Expect phase separation (immiscibility) at concentrations >1-2%.

Part 4: Experimental Protocols

Protocol A: Visual Determination of Miscibility (Cloud Point Method)

Purpose: To empirically verify solvent compatibility for novel reaction mixtures. Scope: Qualitative assessment for process development.

Step-by-Step Methodology:

  • Preparation: Dispense 1.0 mL of the target solvent into a clear glass vial (4 mL capacity).

  • Addition: Add 100 µL of this compound dropwise.

  • Observation (Immediate): Observe for schlieren lines (indicating mixing) or bead formation (indicating immiscibility).

  • Agitation: Vortex for 10 seconds.

  • Equilibration: Allow to stand for 5 minutes.

  • Result Interpretation:

    • Clear/Homogeneous: Miscible.

    • Cloudy/Turbid: Partial solubility (saturation point reached).

    • Phase Separation (Layers): Immiscible.

Protocol B: Solvent Selection for Nucleophilic Substitution ( )

Context: This molecule is often used as an electrophile (alkylating agent). Solvent choice dictates reaction kinetics.

  • Recommendation: Use Polar Aprotic Solvents (DMF, Acetonitrile).

  • Causality: These solvents solvate cations (e.g.,

    
     from a nucleophile salt) well but leave the anion (nucleophile) "naked" and reactive. Protic solvents (Ethanol) would solvate the nucleophile, reducing reaction rates.
    

Part 5: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the optimal solvent based on the intended chemical operation.

SolventSelection Start Start: Define Objective Reaction Reaction Medium (Alkylation) Start->Reaction Extraction Workup / Extraction Start->Extraction Analysis Analysis (HPLC/GC) Start->Analysis SN2 Nucleophilic Substitution (SN2) Reaction->SN2 PhaseTransfer Phase Transfer Catalysis Reaction->PhaseTransfer ExtractOrg Target in Organic Phase Extraction->ExtractOrg MobilePhase Mobile Phase Selection Analysis->MobilePhase PolarAprotic Select Polar Aprotic (DMF, DMSO, ACN) Max Reactivity SN2->PolarAprotic Solvates Cation Biphasic Select Biphasic System (Toluene/Water or DCM/Water) PhaseTransfer->Biphasic Immiscibility Required Chlorinated Select Chlorinated/Ether (DCM, Chloroform, Et2O) ExtractOrg->Chlorinated High Solubility ACN_MeOH Acetonitrile or Methanol (Fully Compatible) MobilePhase->ACN_MeOH

Caption: Decision logic for selecting solvents based on process requirements (Kinetics vs. Partitioning).

Diagram 2: Miscibility Testing Workflow

A self-validating protocol for verifying solvent compatibility in the lab.

MiscibilityProtocol Step1 1. Dispense Solvent (1.0 mL) Step2 2. Add Solute (100 µL 2-Chloroethyl isopropyl ether) Step1->Step2 Step3 3. Vortex & Equilibrate (5 mins) Step2->Step3 Observation Visual Check Step3->Observation ResultA Clear Solution (Miscible) Observation->ResultA Homogeneous ResultB Cloudy/Turbid (Saturation Limit) Observation->ResultB Haze ResultC Phase Separation (Immiscible) Observation->ResultC Layers ActionA Proceed with Reaction ResultA->ActionA ActionB Heat or Add Co-solvent ResultB->ActionB ActionC Use for Extraction ResultC->ActionC

Caption: Step-by-step visual protocol for determining solute-solvent miscibility.

Part 6: Safety & Handling (Critical)[1]

While solubility is the focus, the chemical nature of this compound dictates specific handling protocols related to its solvent environment.

  • Peroxide Formation: As an ether, this compound can form explosive peroxides upon prolonged exposure to air and light.

    • Protocol: When using it in ethereal solvents (THF, Diethyl ether), ensure solvents are peroxide-free and stabilized (e.g., with BHT). Test for peroxides before distillation.

  • Toxicity & Permeability:

    • The compound is toxic if swallowed or inhaled (H301, H331) [1].[1]

    • Solvent Risk: Using highly penetrating solvents like DMSO can facilitate the transport of this toxic alkyl halide through nitrile gloves and skin. Double-gloving (Laminate/Nitrile) is recommended when using DMSO solutions.

References

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 8022540, this compound. Retrieved January 28, 2026, from [Link]

  • Frearson, P. M., & Stern, E. S. (1958). Some New Analogues of Pethidine. Part II. Alkoxyalkylnorpethidines. Journal of the Chemical Society. (Confirming boiling point and use of pentyl alcohol/chloroform). Retrieved January 28, 2026, from [Link]

Sources

Potential hazards and toxicity of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Profile and Handling Protocols for 2-(2-Chloroethoxy)propane

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 13830-12-1) is a halogenated ether primarily encountered in pharmaceutical development as a synthesis intermediate or a process-related impurity (notably in the synthesis of beta-blockers like Bisoprolol).

While specific chronic toxicological data for this exact molecule is less abundant than for its structural analog Bis(2-chloroethyl) ether (BCEE) , it shares the defining pharmacophore of the haloether class. Consequently, it must be treated as a potent alkylating agent and a potential genotoxic impurity (PGI) until proven otherwise. This guide synthesizes direct hazard data with Structure-Activity Relationship (SAR) analysis to establish a conservative safety protocol.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Number 13830-12-1
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
Synonyms 2-Chloroethyl isopropyl ether; Isopropyl 2-chloroethyl ether
Physical State Colorless liquid, volatile
Key Hazard Class Acute Tox. 3 (Oral/Inhalation), Flammable Liquid

Part 2: Toxicological Mechanisms (The "Why")

To understand the toxicity of this compound, we must look beyond the Safety Data Sheet (SDS) and analyze its metabolic fate. The toxicity of haloethers is driven by two primary mechanisms: Direct Alkylation and Metabolic Bioactivation .

Mechanism 1: Metabolic Bioactivation (The "Lethal Synthesis")

Like its analog BCEE, this compound undergoes oxidative dealkylation via Cytochrome P450 enzymes (primarily CYP2E1). This process cleaves the ether linkage, releasing Chloroacetaldehyde , a highly reactive electrophile known to crosslink DNA and deplete glutathione reserves.

Mechanism 2: Direct Alkylation

The presence of the chlorine atom beta to the ether oxygen allows for the potential formation of a cyclic oxonium ion intermediate (though less stable than the episulfonium ions formed by sulfur mustards). This intermediate can directly attack nucleophilic centers in DNA (guanine N7 positions), leading to mutagenesis.

Visualization: Metabolic Activation Pathway

Figure 1: Proposed metabolic pathway showing the generation of toxic metabolites.

MetabolicPathway Parent This compound (Parent) CYP CYP450 (Oxidative Dealkylation) Parent->CYP Intermediate Unstable Hemiacetal Parent->Intermediate Oxidation ToxicMet Chloroacetaldehyde (Highly Toxic Electrophile) Intermediate->ToxicMet Spontaneous Cleavage Byproduct Isopropanol Intermediate->Byproduct DNA DNA Adducts (Genotoxicity) ToxicMet->DNA GSH Glutathione Depletion (Cytotoxicity) ToxicMet->GSH

Caption: Metabolic bioactivation of this compound yielding Chloroacetaldehyde, the primary driver of cytotoxicity and potential genotoxicity.

Part 3: Hazard Assessment & Regulatory Implications

Acute Toxicity Profile

Direct data indicates high acute toxicity. The ether linkage facilitates penetration across the blood-brain barrier and cell membranes.

  • Oral/Inhalation: Classified as Toxic (Category 3) .[1][2][3] Ingestion may cause severe gastrointestinal corrosion, CNS depression, and respiratory failure.

  • Respiratory: High volatility increases the risk of inhalation. Analogs (BCEE) cause delayed pulmonary edema; this compound should be assumed to pose similar risks.

Genotoxicity & Impurity Control (ICH M7)

In drug development, this compound is often flagged as a Class 2 or Class 3 solvent/impurity under ICH M7 guidelines due to its structural alert (alkyl halide).

  • Risk: Potential to form DNA adducts.

  • Requirement: If used in the synthesis of a drug substance (e.g., Bisoprolol), it must be controlled to levels often below < 10 ppm (or calculated Permitted Daily Exposure - PDE) in the final API.

Part 4: Risk Mitigation & Handling Protocols

This section outlines a self-validating safety workflow. Do not rely on standard laboratory ventilation; specific containment is required.

Engineering Controls & PPE
Control LayerSpecification & Rationale
Primary Containment Fume Hood (Class II) or Glovebox . Velocity > 100 fpm. Rationale: High volatility and inhalation toxicity.[1][2][4][5]
Glove Material Silver Shield/4H (Laminate) or Viton . Do NOT use Nitrile. Rationale: Halogenated ethers can permeate standard nitrile gloves in < 5 minutes.
Respiratory If outside containment: Full-face respirator with Organic Vapor (OV) cartridges . Rationale: Prevents ocular absorption and inhalation.[3][6]
Decontamination 10% Sodium Thiosulfate solution. Rationale: Nucleophilic neutralization of the alkylating agent.
Emergency Response Workflow

Figure 2: Decision matrix for spill response and exposure management.

SafetyProtocol cluster_Small Small Spill (< 50mL) in Hood cluster_Large Large Spill / Outside Hood Start Spill / Exposure Event Assess Assess Volume & Location Start->Assess Absorb Absorb with Chemizorb/Vermiculite Assess->Absorb Contained Evac Evacuate Lab Immediately Assess->Evac Uncontained Neut Decontaminate Surface (10% Na-Thiosulfate) Absorb->Neut Hazmat Activate HazMat Team Evac->Hazmat

Caption: Triage protocol for accidental release. Note the distinction between contained and uncontained spills.

Part 5: Analytical Methodology for Detection

To validate cleaning procedures or quantify impurities in drug substances, a specific GC-MS method is recommended over HPLC due to the compound's lack of a strong UV chromophore.

Protocol: Trace Quantification via Headspace GC-MS

  • Sample Prep: Dissolve API in DMSO (dimethyl sulfoxide).

  • Instrumentation: GC-MS with Headspace Sampler.

  • Column: DB-624 or equivalent (optimized for volatile halogenated compounds).

  • Parameters:

    • Injector Temp: 220°C.

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven Program: 40°C (hold 5 min) → 10°C/min → 240°C.

  • Detection: SIM Mode (Selected Ion Monitoring). Monitor m/z 59, 63, and 65 (characteristic fragments for chloroethyl ethers).

  • Validation: Limit of Quantitation (LOQ) should be established at 0.5 ppm to meet ICH M7 requirements for genotoxic impurities.

References

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: this compound (CAS 13830-12-1).[2][7][8] Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: this compound.[2][7][8] National Library of Medicine. Retrieved from [Link]

  • Bolt, H. M. (1987). Metabolic activation of halogenated ethylenes and ethanes.Archives of Toxicology, 60(1-3), 73-76. (Foundational mechanism for haloether metabolism).
  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Bis(2-chloroethyl) Ether.[1][2][9] (Used for SAR analog analysis). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of pharmaceuticals using 2-(2-Chloroethoxy)propane as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-(2-Chloroethoxy)propane for Tunable Lipophilicity

Abstract

This technical guide details the use of This compound (CAS: 13830-12-1) as a critical alkylating agent in the synthesis of pharmaceutical intermediates. Specifically, it focuses on the introduction of the 2-isopropoxyethyl moiety—a structural motif essential for modulating the lipophilicity and metabolic stability of cardiovascular drugs (e.g., Bisoprolol) and tyrosine kinase inhibitors. We present a robust, self-validating protocol for the Williamson Ether Synthesis of phenolic substrates, emphasizing reaction kinetics, catalytic acceleration via the Finkelstein modification, and the rigorous control of potential genotoxic impurities (PGIs).

Introduction: The Strategic Value of Ether Side Chains

In medicinal chemistry, the –O–CH2–CH2–O–iPr side chain serves a dual purpose:

  • Lipophilicity Tuning: It increases logP sufficiently to improve membrane permeability without inducing the high protein binding associated with purely aliphatic chains.

  • Metabolic Stability: The ether linkage is generally more resistant to oxidative metabolism (CYP450) compared to esters, extending the drug's half-life.

This compound (also known as 2-chloroethyl isopropyl ether) is the reagent of choice for introducing this motif. Unlike its alcohol counterpart (2-isopropoxyethanol), the chloride allows for direct, convergent


 coupling under mild basic conditions.
Chemical Profile
PropertyData
IUPAC Name 1-Chloro-2-(propan-2-yloxy)ethane
Structure Cl-CH2-CH2-O-CH(CH3)2
Molecular Weight 122.59 g/mol
Boiling Point 129 °C (approx.)[1][2]
Density 0.97 g/mL
Hazards Flammable, Acute Toxicity, Potential Alkylating Agent (PGI)
Case Study: Synthesis of the Bisoprolol Intermediate

The following protocol demonstrates the alkylation of 4-Hydroxybenzyl alcohol to produce 4-((2-isopropoxyethoxy)methyl)phenol , a key intermediate in the synthesis of the beta-blocker Bisoprolol.[3][4]

Mechanistic Insight

The reaction proceeds via a classic Williamson Ether Synthesis (


).[5][6][7] However, secondary ethers and alkyl chlorides are often sluggish. To overcome this, we utilize the Finkelstein Modification :
  • Catalysis: Potassium Iodide (KI) is added.

  • Exchange: The alkyl chloride reacts with iodide to form the more reactive alkyl iodide in situ.

  • Substitution: The phenoxide anion displaces the iodide, regenerating the catalyst.

ReactionMechanism Substrate Phenolic Substrate (Nucleophile) Phenoxide Phenoxide Anion Substrate->Phenoxide - H+ Base Base (K2CO3) Deprotonation Base->Phenoxide Product O-Alkylated Product (Ether) Phenoxide->Product Nucleophilic Attack Reagent_Cl This compound (Electrophile) Reagent_I Reactive Intermediate (Alkyl Iodide) Reagent_Cl->Reagent_I Finkelstein Exchange Reagent_Cl->Product Slow SN2 (Direct) KI Cat. KI KI->Reagent_I Reagent_I->Product Fast SN2

Figure 1: Catalytic cycle showing the activation of the chloro-ether via in-situ iodination.

Detailed Experimental Protocol

Objective: Synthesis of 4-[2-(1-methylethoxy)ethoxy]methylphenol via O-alkylation.

Materials
  • Substrate: 4-Hydroxybenzyl alcohol (1.0 eq)

  • Reagent: this compound (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (ACN). Note: DMF is preferred for higher reaction temperatures.

Step-by-Step Methodology
  • Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

    • Purge the system with nitrogen to remove moisture (critical for minimizing side reactions).

  • Solubilization & Activation:

    • Charge DMF (5 volumes relative to substrate mass).

    • Add 4-Hydroxybenzyl alcohol (1.0 eq) and stir until dissolved.

    • Add

      
       (2.0 eq). Stir at ambient temperature for 30 minutes.
      
    • Observation: The mixture will become a slurry. The color may darken slightly as the phenoxide forms.

  • Reagent Addition:

    • Add KI (0.1 eq).

    • Add this compound (1.2 eq) dropwise over 15 minutes.

    • Rationale: Controlled addition prevents localized hotspots, though the reaction is not highly exothermic.

  • Reaction:

    • Heat the mixture to 80–90°C .

    • Monitor by HPLC or TLC every 2 hours.

    • Target: >98% conversion of the starting phenol. Typical reaction time is 6–10 hours.

  • Work-up (Impurity Purge):

    • Cool reaction mass to 25°C.

    • Filter off inorganic salts (

      
      ). Wash the cake with small amounts of DMF.
      
    • Quench: Pour the filtrate into cold water (10 volumes). The product typically oils out or precipitates.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol) and then Brine.

    • Concentration: Dry over

      
       and concentrate under reduced pressure.
      
Quantitative Data Summary
ParameterSpecification
Stoichiometry 1.0 : 1.2 (Substrate : Reagent)
Temperature 85 ± 5 °C
Typical Yield 75 – 82% (Isolated)
Purity (HPLC) > 98.5%
Key Impurity C-alkylated by-product (< 0.5% if temp controlled)
Process Safety & Impurity Control (PGI Management)

The starting material, This compound , is an alkyl halide and structurally alert as a Potentially Genotoxic Impurity (PGI) . Regulatory agencies (ICH M7 guidelines) require strict limits on alkyl halides in the final API.

Control Strategy:

  • Stoichiometry: Do not use a large excess of the alkyl halide. 1.1–1.2 equivalents are sufficient.

  • Destruction: The post-reaction quench with water/NaOH hydrolyzes residual alkyl chloride, though slowly.

  • Purge Factor: The alkyl chloride (BP ~129°C) is significantly more volatile than the product. Vacuum distillation or crystallization of the final API is required to demonstrate clearance to < ppm levels.

ProcessWorkflow cluster_safety PGI Control Point Start Crude Reaction Mixture (Contains Product, Excess R-Cl, Salts) Filtration Filtration (Remove Inorganic Salts) Start->Filtration Extraction Aq. Workup / Extraction (Remove Polar Impurities) Filtration->Extraction Distillation Vacuum Distillation / Stripping (CRITICAL: Removal of R-Cl) Extraction->Distillation Organic Phase Crystallization Final Crystallization Distillation->Crystallization FinalAPI Final API (R-Cl < TTC Limit) Crystallization->FinalAPI

Figure 2: Downstream processing workflow highlighting the critical control point for removing the alkyl chloride PGI.

References
  • BenchChem. (2025).[3] Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. Retrieved from

  • National Institute of Health Sciences. (2010). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. ICH M7 Guidelines. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from

  • PubChem. (2025).[2] Compound Summary: this compound.[2] National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). Synthesis and Detection method of Bisoprolol fumarate. Retrieved from

Sources

Application of 2-(2-Chloroethoxy)propane in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-(2-Chloroethoxy)propane in Agrochemical Synthesis

Executive Summary

This compound (CAS: 13830-12-1), also known as 2-chloroethyl isopropyl ether, is a specialized alkylating agent used in the synthesis of advanced agrochemical active ingredients (AIs). Unlike its straight-chain isomer (used in the herbicide Pretilachlor), this branched isomer is critical in R&D and process chemistry for introducing the 2-isopropoxyethyl moiety.

This functional group serves two primary mechanistic functions in pesticide design:

  • LogP Modulation: It increases lipophilicity (

    
     shift) compared to a methoxy or ethoxy group, enhancing cuticular penetration in waxy leaf surfaces (herbicides) or chitinous exoskeletons (acaricides).
    
  • Metabolic Stability: The steric bulk of the terminal isopropyl group retards oxidative dealkylation by cytochrome P450 enzymes compared to straight-chain n-propyl analogs, potentially extending the residual activity of the AI.

This guide details the application of this compound in N-alkylation (chloroacetanilide herbicides) and O-alkylation (aryl ether acaricides).

Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-Chloro-2-(propan-2-yloxy)ethane
Structure

Molecular Weight 122.59 g/mol
Boiling Point 130–132 °C
Density 0.98 g/mL
Solubility Soluble in acetone, DMF, toluene; slightly soluble in water.
Reactivity Class Primary Alkyl Chloride (Moderate Electrophile)

Safety Warning: As a


-chloro ether, this compound shares structural similarities with sulfur mustard precursors. It acts as a potential vesicant and alkylating agent. Full PPE (nitrile gloves, respirator, face shield) and fume hood use are mandatory. 

Application 1: N-Alkylation for Chloroacetanilide Herbicides

This protocol demonstrates the synthesis of an N-(2-isopropoxyethyl) aniline intermediate. This is the branched analog of the commercial herbicide Pretilachlor . This modification is often explored to adjust the water solubility and soil mobility of the final herbicide.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][2] The steric hindrance of the aniline (often 2,6-disubstituted) requires a strong base or Phase Transfer Catalysis (PTC) to facilitate the attack on the primary chloride.
Visual Workflow (DOT)

N_Alkylation_Pathway Aniline 2,6-Diethylaniline (Nucleophile) Intermediate Transition State (SN2 Attack) Aniline->Intermediate Deprotonation Reagent This compound (Electrophile) Reagent->Intermediate Base NaOH / TBAB (PTC) (Catalyst System) Base->Intermediate Product N-(2-isopropoxyethyl)-2,6-diethylaniline (Target Intermediate) Intermediate->Product - HCl

Figure 1: Reaction pathway for the mono-alkylation of hindered anilines using Phase Transfer Catalysis.

Detailed Protocol

Reagents:

  • 2,6-Diethylaniline (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Hydroxide (50% aq. solution, 2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst

  • Toluene (Solvent)

Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and internal thermometer, charge 2,6-diethylaniline (0.1 mol) and Toluene (150 mL).

  • Catalyst Addition: Add TBAB (0.005 mol) and stir vigorously.

  • Base Addition: Add 50% NaOH (0.2 mol) in a single portion. The mixture will form a biphasic system.

  • Alkylation: Heat the mixture to 80°C . Add this compound (0.12 mol) dropwise over 30 minutes.

    • Note: The dropwise addition prevents localized high concentrations of the alkylating agent, reducing the risk of bis-alkylation (though steric hindrance makes bis-alkylation difficult).

  • Reaction: Reflux at 105–110°C for 6–8 hours. Monitor by GC-MS.

    • End Point: Disappearance of starting aniline (<2%).

  • Workup: Cool to room temperature. Add water (100 mL) to dissolve salts. Separate the organic (Toluene) layer.

  • Purification: Wash the organic layer with 1N HCl (to remove unreacted aniline) followed by brine. Dry over

    
     and concentrate under vacuum.
    
  • Yield: Expected yield of crude oil is 85–92%.

Application 2: O-Alkylation for Aryl Ether Synthesis

This reaction is used to synthesize precursors for acaricides similar to Etoxazole , where the isopropoxyethyl tail provides essential lipophilic binding interactions.

Mechanism: Finkelstein-Assisted Williamson Ether Synthesis

Direct reaction of phenols with chloro-ethers can be sluggish. We utilize catalytic Potassium Iodide (KI) to generate the corresponding iodo-ether in situ, which is a significantly better electrophile (Leaving group ability:


).
Visual Workflow (DOT)

O_Alkylation_Process Start Start: Phenolic Substrate + K2CO3 (Base) in DMF Activation In-situ Activation: R-Cl + KI -> R-I (Finkelstein) Start->Activation Add Reagent + KI Reaction Heating (80-100°C) SN2 Substitution Activation->Reaction Quench Quench into Ice Water Reaction->Quench TLC Check Extraction Extraction (Ethyl Acetate) Quench->Extraction Final Product: Aryl 2-isopropoxyethyl ether Extraction->Final Evaporation

Figure 2: Finkelstein-modified Williamson Ether Synthesis workflow.

Detailed Protocol

Reagents:

  • Substituted Phenol (e.g., Hydroquinone monobenzyl ether) (1.0 eq)

  • This compound (1.3 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone)

Procedure:

  • Solvation: Dissolve the phenol (50 mmol) in DMF (100 mL) under nitrogen atmosphere.

  • Deprotonation: Add

    
     (100 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Activation: Add KI (5 mmol). This catalyst is crucial for converting the chloro-reagent to the more reactive iodo-species.

  • Addition: Add this compound (65 mmol) via syringe.

  • Heating: Heat the reaction to 90°C for 12 hours.

  • Workup: Pour the reaction mixture into 500 mL of ice water. The product will often precipitate as a solid or oil.

    • If Solid: Filter and wash with water.[3]

    • If Oil: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with water (to remove DMF) and brine.

  • Validation: Check NMR for the characteristic isopropoxy doublet at

    
     ppm and the ethylene bridge multiplets at 
    
    
    
    ppm.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Poor leaving group ability of Chloride.Increase KI loading to 0.2 eq or switch solvent to DMSO to enhance nucleophilicity.
Elimination Product (Vinyl Ether) Base is too strong or temp too high.Switch from NaOH/NaH to

. Lower temperature to 80°C.
Hydrolysis of Reagent Wet solvent.Ensure DMF/Toluene is anhydrous (Karl Fischer < 0.05%).

References

  • Pretilachlor Synthesis (Analogous Chemistry):Process for the synthesis of 2-propoxy-chloroethane and subsequent N-alkylation. Patent CN105348052A.
  • Williamson Ether Synthesis Mechanism: The Williamson Ether Synthesis - Mechanism and Conditions. Master Organic Chemistry.[4] Available at: [Link]

  • Etoxazole Structure & Activity: Etoxazole: Mode of Action and Residue Analysis. PubChem Compound Summary. Available at: [Link]

Sources

Application Note: Williamson Ether Synthesis with 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocols for utilizing 2-(2-Chloroethoxy)propane (CAS: 10450-60-9) as an alkylating agent in Williamson ether synthesis. While primary alkyl chlorides are generally less reactive than their bromide or iodide counterparts, this specific reagent offers a cost-effective and stable pathway for introducing the 2-isopropoxyethyl motif—a valuable solubilizing group in medicinal chemistry and materials science. This note details two distinct methodologies: a high-yielding anhydrous approach using Sodium Hydride (NaH) and a scalable Phase Transfer Catalysis (PTC) method, alongside critical mechanistic insights into Finkelstein catalysis to accelerate reaction kinetics.

Reagent Profile: this compound[1][2]

Before initiating synthesis, verify the physicochemical properties of the reagent to ensure proper stoichiometry and handling.

PropertyValueNotes
CAS Number 10450-60-9
Structure

Primary alkyl chloride with ether linkage
Molecular Weight 122.59 g/mol
Boiling Point ~129 °CModerate volatility; suitable for reflux
Density 0.97 g/mLSlightly less dense than water
Solubility Organic solvents (DCM, THF, Toluene)Immiscible with water
Stability Stable at RTAvoid strong oxidizers
Hazards Flammable, Toxic (Oral/Inhalation)Use in fume hood

Mechanistic Strategy

The reaction follows a classic


 (Substitution Nucleophilic Bimolecular)  mechanism.[1] However, two specific challenges arise with this reagent:
  • Leaving Group Ability: Chloride (

    
    ) is a poorer leaving group than bromide or iodide, often resulting in sluggish kinetics at standard temperatures.
    
  • Elimination Competition: Strong bases (e.g.,

    
    -BuOK) or high temperatures can promote 
    
    
    
    elimination, generating the vinyl ether side product.

Optimization: The Finkelstein Modification To overcome the poor leaving group ability of chloride, the addition of a catalytic amount of Potassium Iodide (KI) is recommended. The iodide ion displaces the chloride in situ to form the more reactive alkyl iodide, which is then rapidly attacked by the alkoxide.

Reaction Mechanism & Catalysis Pathway[4][5][6]

WilliamsonMechanism Base Base (NaH or KOH) Alkoxide Alkoxide (R-O⁻) Base->Alkoxide Substrate Alcohol/Phenol (R-OH) Substrate->Alkoxide Deprotonation Product Ether Product (R-O-R') Alkoxide->Product Fast SN2 Alkoxide->Product Slow SN2 SideProduct Vinyl Ether (Elimination) Alkoxide->SideProduct E2 (High Temp) ReagentCl Alkyl Chloride (R'-Cl) ReagentI Alkyl Iodide (R'-I) (Transient) ReagentCl->ReagentI Finkelstein Exchange ReagentCl->Product ReagentI->Product KI KI Catalyst KI->ReagentI

Figure 1: Mechanistic pathway highlighting the in situ Finkelstein activation (yellow dashed node) to accelerate the reaction of the alkyl chloride.

Experimental Protocols

Protocol A: High-Performance Anhydrous Method (NaH/DMF)

Best for: Valuable substrates, non-acidic alcohols, and small-scale optimization.

Reagents:

  • Substrate (Alcohol/Phenol): 1.0 equiv

  • This compound: 1.2 – 1.5 equiv

  • Sodium Hydride (60% dispersion in oil): 1.5 equiv

  • Potassium Iodide (KI): 0.1 equiv (Catalytic)

  • Solvent: Anhydrous DMF (or DMSO for lower temp)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Preparation: Add NaH (1.5 equiv) to the flask. Wash with dry hexane (2x) to remove mineral oil if the substrate is lipophilic (optional but recommended for clean workup). Suspend the washed NaH in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Cool the suspension to 0°C. Add the Substrate (dissolved in minimal DMF) dropwise.

    • Observation: Evolution of

      
       gas.
      
    • Time: Stir at 0°C for 15 min, then warm to RT for 30 min to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add This compound (1.2 equiv) followed immediately by KI (0.1 equiv).

  • Reaction: Warm to 60°C – 80°C. Stir for 4–12 hours.

    • Note: Chlorides require heat. Monitor by TLC/LCMS. If starting material remains after 6h, add another 0.5 equiv of alkyl halide.

  • Workup: Quench carefully with saturated

    
     (aq) at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Phase-Transfer Catalysis (PTC) Method

Best for: Scale-up (>10g), industrial applications, and phenols.

Reagents:

  • Substrate: 1.0 equiv

  • This compound: 1.5 equiv[2]

  • Base: Potassium Hydroxide (KOH), pulverized pellets: 3.0 equiv

  • Catalyst: Tetrabutylammonium Bromide (TBAB): 0.05 equiv (5 mol%)

  • Solvent: Toluene (or 2-MeTHF)

Procedure:

  • Mixture: In a flask, combine the Substrate, This compound , and TBAB in Toluene.

  • Base Addition: Add the solid, pulverized KOH .

  • Reaction: Heat the heterogeneous mixture to reflux (~110°C) with vigorous stirring.

    • Mechanism:[1][3][4][5] The TBAB transports the hydroxide/phenoxide anion into the organic phase to react with the alkyl chloride.

  • Monitoring: Check LCMS every 2 hours. This method is often faster for phenols due to the higher temperature capability of toluene.

  • Workup: Cool to RT. Filter off the solid salts (

    
    , excess 
    
    
    
    ). Dilute the filtrate with water, separate the organic layer, dry, and concentrate.[6]
    • Advantage:[4][7][8] Eliminates the need for DMF removal (which is energy-intensive).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Chloride leaving group is too slow.Add KI (0.1 - 0.5 equiv) to facilitate Finkelstein exchange (Protocol A).
Vinyl Ether Byproduct E2 Elimination dominates.Lower reaction temperature; Switch from NaH to weaker base (

) if substrate allows; Ensure anhydrous conditions.
No Reaction Alkoxide not formed.Ensure NaH is fresh (grey powder, not white); Increase deprotonation time; Ensure solvent is anhydrous.
Emulsion during Workup DMF/Water interaction.Wash organic layer with 5% LiCl solution instead of pure water to break emulsion.
Workflow Decision Tree

ProtocolSelection Start Start: Select Substrate IsPhenol Is Substrate a Phenol (Ar-OH)? Start->IsPhenol IsAlcohol Is Substrate an Aliphatic Alcohol? IsPhenol->IsAlcohol No Scale Scale > 10 grams? IsPhenol->Scale Yes ProtocolA Protocol A: NaH / DMF / KI (Anhydrous, 60-80°C) IsAlcohol->ProtocolA Yes Scale->ProtocolA No (High Yield) ProtocolB Protocol B: KOH / Toluene / TBAB (PTC, Reflux) Scale->ProtocolB Yes (Robustness)

Figure 2: Decision matrix for selecting the optimal synthesis protocol based on substrate type and scale.

Safety & Handling (E-E-A-T)

  • Toxicity: this compound is toxic if swallowed or inhaled.[2] It may act as an alkylating agent in biological systems (potential mutagen). Always handle in a certified chemical fume hood.

  • Flammability: Flash point is likely low (consistent with propyl ethers). Ground all glassware to prevent static discharge.

  • Quenching NaH: Sodium hydride is pyrophoric. Never add water directly to the solid. Quench reaction mixtures by diluting with ether/toluene first, then adding a proton source (isopropanol or methanol) dropwise before adding water.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251–3254.[3] (PTC Protocol Basis).[7]

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Iodide Catalysis).[9][4]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 8022540, this compound." PubChem. (Physical Data).[2][9][10]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][3][4][5][6][8][11][12] (Mechanistic Overview).

Sources

Experimental procedure for synthesizing biologically active molecules with 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental procedures for utilizing 2-(2-Chloroethoxy)propane (also known as 2-chloroethyl isopropyl ether) in the synthesis of pharmaceutical intermediates. This reagent is a critical building block for installing the 2-isopropoxyethyl motif, a lipophilic ether chain found in beta-blockers (e.g., Bisoprolol ) and various lipid-modulating agents.

The guide addresses the specific challenges of using this alkylating agent, including its moderate electrophilicity and the regioselectivity required when reacting with multifunctional substrates (e.g., hydroxybenzyl alcohols).

Reagent Profile & Safety Architecture

Compound: this compound CAS: 13830-12-1 Structure:



Physicochemical Properties
  • Boiling Point: 120–122 °C (at 760 mmHg)

  • Density: ~0.98 g/mL

  • Solubility: Miscible with organic solvents (DMF, THF, DCM); limited solubility in water.

  • Reactivity: Moderate alkylating agent. The chloride leaving group is less reactive than bromide or iodide, often requiring Finkelstein conditions (catalytic KI) or strong bases (NaH) to drive completion.

Safety & Handling (Critical)
  • Hazards: Flammable liquid.[1] Toxic if swallowed or inhaled. Skin and severe eye irritant.

  • Genotoxicity: As a primary alkyl halide, it is a potential alkylating agent and should be handled as a suspected mutagen.

  • Engineering Controls: All transfers must occur within a certified fume hood. Use cannula transfer techniques for anhydrous reactions.

Chemical Logic & Mechanism

The synthesis relies on a Nucleophilic Substitution (


)  mechanism. The reaction efficiency is governed by the "Ambident Nucleophile" challenge when using substrates like 4-hydroxybenzyl alcohol (a Bisoprolol precursor).
  • Phenolic -OH (

    
    ):  High acidity, deprotonated by weak bases (
    
    
    
    ), reacts rapidly.
  • Benzylic -OH (

    
    ):  Low acidity, requires strong bases (NaH), reacts slower.
    

Strategic Decision: To synthesize Bisoprolol-type ethers (where the alkylation is on the benzylic oxygen), one must typically use a pre-protected phenol or alternative acid-catalyzed etherification strategies. However, for Phenolic Alkylation (common in library synthesis), the procedure below is optimized for high yield and operational simplicity.

ReactionLogic Reagent This compound (Electrophile) Complex Transition State (SN2 Attack) Reagent->Complex Substrate Substrate (e.g., Phenol/Alcohol) Substrate->Complex Base Deprotonation Product Target Ether (R-O-CH2CH2-OiPr) Complex->Product - Cl- Catalyst KI (Catalyst) In situ Iodination Catalyst->Reagent Finkelstein Activation

Figure 1: Mechanistic pathway for the alkylation. Catalytic Iodide converts the alkyl chloride to a more reactive alkyl iodide in situ.

Detailed Experimental Protocols

Protocol A: General Phenolic O-Alkylation

Target Application: Synthesis of lipophilic tails on phenolic drug scaffolds (e.g., tyrosine derivatives, polyphenols).

Reagents:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Electrophile: this compound (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add the substituted phenol (10 mmol) and anhydrous DMF (20 mL). Stir until dissolved.

  • Deprotonation: Add granular

    
     (20 mmol). Stir at room temperature for 15 minutes to ensure phenoxide formation. Note: The mixture will likely become a slurry.
    
  • Activation: Add catalytic KI (1 mmol). This converts the chloro-ether to the more reactive iodo-ether in situ.

  • Addition: Add this compound (12-15 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C for 12–18 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS.

    • Checkpoint: If reaction is sluggish, increase temperature to 100°C, but watch for elimination byproducts (vinyl ethers).

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ), Brine (
      
      
      
      ), and dry over
      
      
      .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.

Quantitative Data Summary (Expected):

ParameterValueNotes
Yield 75–90%Dependent on steric hindrance of phenol.
Reaction Time 12–18 hSlower than alkyl bromides.
Temp 80–100°CRequired to overcome Cl leaving group stability.
Protocol B: Benzylic O-Alkylation (Bisoprolol Intermediate Strategy)

Target Application: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol. Note: Direct alkylation of 4-hydroxybenzyl alcohol is non-selective. This protocol assumes a protected phenol (e.g., 4-(benzyloxy)benzyl alcohol) is used, or high-dilution techniques.

Reagents:

  • Substrate: 4-(Benzyloxy)benzyl alcohol (1.0 equiv)

  • Electrophile: this compound (1.5 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under

    
    , wash NaH (15 mmol) with dry hexane to remove oil. Suspend in anhydrous THF (30 mL).
    
  • Alkoxide Formation: Cool to 0°C. Add solution of 4-(benzyloxy)benzyl alcohol (10 mmol) in THF dropwise. Evolution of

    
     gas will occur. Stir for 30 min at 0°C, then warm to RT for 30 min.
    
  • Alkylation: Add this compound (15 mmol) and Tetrabutylammonium iodide (TBAI, 0.5 mmol) as a phase transfer catalyst/activator.

  • Reflux: Heat to reflux (66°C) for 24 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether. Dry and concentrate.

  • Deprotection (Post-Alkylation): The benzyl protection on the phenol can be removed via Hydrogenation (

    
    , Pd/C) to yield the free phenol required for the Bisoprolol epoxide step.
    

Analytical Validation (QC)

To ensure the integrity of the synthesized molecule, verify the incorporation of the side chain using


-NMR.

Diagnostic Signals (in


): 
  • Isopropoxy Methyls:

    
     ppm (Doublet, 6H, 
    
    
    
    Hz).
  • Isopropoxy CH:

    
     ppm (Septet, 1H).
    
  • Ether Linkage (

    
    ):  Two triplets (or multiplets) around 
    
    
    
    ppm.
    • The

      
       attached to the Phenol oxygen will be more downfield (
      
      
      
      ppm).
    • The

      
       attached to the Isopropyl ether oxygen will be upfield (
      
      
      
      ppm).

References

  • BenchChem. (2025).[3][4] Synthesis of Bisoprolol from 4-Hydroxybenzyl Alcohol: An In-depth Technical Guide. Retrieved from

  • Modi, D. et al. (2018). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Indian Journal of Pharmaceutical Education and Research. Retrieved from

  • Enamine. (2023).[2][5][6] Safety Data Sheet: this compound. Retrieved from

  • Google Patents. (2018). CN107973761A - The synthetic method of bisoprolol fumarate's process contaminants. Retrieved from

  • Apollo Scientific. (2023). Material Safety Data Sheet: 1-(2-Chloroethoxy)propane. Retrieved from

Sources

Use of 2-(2-Chloroethoxy)propane in polymer synthesis research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 082: Engineering Thermoresponsive "Smart" Polymers with 2-(2-Chloroethoxy)propane

Abstract

This guide details the utilization of This compound (also known as 2-chloroethyl isopropyl ether) as a critical functionalization agent in the synthesis of stimuli-responsive polymers.[1] Unlike standard alkyl halides, this reagent introduces a specific 2-isopropoxyethyl side chain.[1] This moiety is structurally analogous to the pendant group of Poly(2-isopropoxyethyl vinyl ether) (Poly(IPVE)), a polymer famous for its sharp Lower Critical Solution Temperature (LCST) at approximately 28°C .[1] By grafting this group onto polysaccharide or polyamine backbones, researchers can confer precise temperature sensitivity to biopolymers, enabling applications in injectable hydrogels, drug delivery vectors, and smart coatings.[1]

Chemical Logic: The "Goldilocks" Hydrophobe

The utility of this compound lies in its specific structural balance, which dictates the thermodynamics of polymer-water interactions.[1]

  • The Anchor (Chloroethyl): The primary chloride acts as a robust electrophile for nucleophilic substitution (

    
    ) reactions with polymer functional groups (-OH, -NH
    
    
    
    ).[1]
  • The Spacer (Ethoxy): The ether oxygen provides necessary hydrophilicity and flexibility, preventing the polymer from becoming insoluble in cold water.

  • The Trigger (Isopropyl): The terminal isopropyl group provides the hydrophobic driving force. Upon heating, the entropic penalty of organizing water cages around this hydrophobic tail overcomes the enthalpic gain of hydrogen bonding at the ether linkage, triggering the Coil-to-Globule Transition .

Mechanism of Action: The LCST Switch

The 2-isopropoxyethyl group allows researchers to tune the LCST of a polymer system.

  • T < LCST: Water molecules form ordered "cages" (clathrate-like structures) around the isopropyl group.[1] The polymer is hydrated and extended.

  • T > LCST: The entropy of releasing water molecules dominates. The hydrophobic isopropyl groups aggregate (hydrophobic effect), causing the polymer to collapse and precipitate.

LCST_Mechanism cluster_cold T < LCST (Hydrated State) cluster_heat cluster_hot T > LCST (Dehydrated State) Polymer_Coil Polymer Chain (Extended Coil) Water_Cage Ordered Water Structure Polymer_Coil->Water_Cage H-Bonding Dominates Polymer_Globule Polymer Globule (Collapsed) Polymer_Coil->Polymer_Globule Phase Transition Heat > 28°C Water_Cage->Heat Free_Water Disordered Water (Entropy Gain) Heat->Free_Water Polymer_Globule->Free_Water Hydrophobic Aggregation

Figure 1: Thermodynamic mechanism of the LCST transition induced by the 2-isopropoxyethyl moiety.[1]

Protocol A: Synthesis of Thermoresponsive Cellulose Derivatives

Objective: To synthesize O-(2-isopropoxyethyl)cellulose (IPEC) via etherification. This transforms insoluble or non-responsive cellulose into a "smart" material that gels at body temperature.[1]

Reagents:

  • Microcrystalline Cellulose (MCC)[1]

  • This compound (Reagent)[1][2]

  • Sodium Hydroxide (NaOH)[1][3]

  • Dimethyl Sulfoxide (DMSO) / Paraformaldehyde (PF) solvent system OR aqueous NaOH/Urea.[1]

Critical Control Point: The Degree of Substitution (DS) determines the exact LCST. A DS of ~1.0–1.5 typically yields an LCST between 30–40°C.[1]

Step-by-Step Methodology
  • Activation (Mercerization):

    • Disperse 1.0 g of dried cellulose in 50 mL of DMSO.[1]

    • Add 2.0 g of powdered NaOH.[1]

    • Stir vigorously at 60°C for 1 hour to swell the cellulose and form alkali cellulose (Cell-O⁻ Na⁺).

    • Note: Ensure anhydrous conditions to minimize side reactions.[1]

  • Etherification (The Grafting Step):

    • Add This compound (3.0 molar equivalents relative to anhydroglucose units) dropwise to the mixture.

    • Temperature: Raise to 80°C.

    • Time: React for 12–24 hours under nitrogen atmosphere.

    • Chemistry: The alkoxide attacks the carbon adjacent to the chlorine, displacing Cl⁻.

  • Purification:

    • Cool the mixture to room temperature.

    • Neutralize with dilute HCl.[1]

    • Precipitation: Pour the reaction mixture into 500 mL of hot water (>60°C). The product should precipitate (due to LCST behavior).

    • Filter the precipitate and wash with hot water.

    • Redissolve in cold water (<10°C) and dialyze (MWCO 3.5 kDa) against cold distilled water for 3 days.

  • Lyophilization:

    • Freeze-dry the purified solution to obtain a white, fibrous solid.[1]

Protocol B: Functionalization of Poly(ethylene imine) (PEI) for Gene Delivery

Objective: To reduce the cytotoxicity of cationic PEI and introduce a hydrophobic shielding layer that aids in cellular uptake.

Reagents:

  • Branched PEI (25 kDa)[1]

  • This compound[1][2]

  • Potassium Carbonate (K₂CO₃)[1]

  • Acetonitrile (ACN)[1]

Step-by-Step Methodology
  • Solubilization:

    • Dissolve 0.5 g of PEI in 20 mL of anhydrous Acetonitrile.[1]

    • Add 1.0 g of anhydrous K₂CO₃ (proton scavenger).[1]

  • N-Alkylation:

    • Add this compound (calculate stoichiometry for 10% to 20% grafting of primary amines).

    • Reflux: Heat to 80°C (reflux) for 24 hours.

    • Note: The reaction rate is slower than O-alkylation due to steric hindrance in branched PEI.[1]

  • Work-up:

    • Filter off the inorganic salts (KCl/K₂CO₃).[1]

    • Concentrate the filtrate via rotary evaporation.

    • Dissolve residue in cold water and dialyze against water for 48 hours.

  • Validation (Cloud Point Titration):

    • Prepare a 1 mg/mL solution in PBS.

    • Heat slowly from 20°C to 50°C while monitoring UV-Vis transmittance at 500 nm.

    • Success Criterion: A sharp drop in transmittance (>50% decrease) indicates successful grafting of the thermoresponsive groups.[1]

Data Analysis & Expected Results

The following table summarizes the relationship between the feed ratio of the reagent and the resulting polymer properties.

Table 1: Tuning LCST via Substitution Degree

Polymer BackboneReagent Equivalents (eq.)[1]Degree of Substitution (DS)Observed LCST (°C)Solubility (20°C)
Cellulose 0.00.0NoneInsoluble
Cellulose 3.00.8> 60°CSoluble
Cellulose 6.01.432°C Soluble
PEI (Branched) 0.210% (N-graft)NoneSoluble
PEI (Branched) 0.525% (N-graft)37°C Soluble

Note: Data is illustrative based on typical Williamson ether synthesis efficiencies.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Polymer Backbone (Cellulose-OH or PEI-NH2) Reaction Reaction: Base Catalysis, 80°C, 12-24h Start->Reaction Reagent Reagent Addition: This compound Reagent->Reaction  Electrophile Input Purification Purification: Precipitation in Hot Water (Exploiting LCST) Reaction->Purification  Crude Mixture Dialysis Dialysis: Remove Salts & Unreacted Reagent Purification->Dialysis  Recovered Polymer Final Final Product: Thermoresponsive Polymer Dialysis->Final  Freeze Dry

Figure 2: General workflow for grafting this compound onto polymer backbones.

Safety & Handling

  • Toxicity: this compound is an alkylating agent.[1] It should be treated as a potential mutagen/carcinogen.[1] Handle in a fume hood with nitrile gloves.[1]

  • Flammability: Flash point is approx 35°C. Keep away from open flames.[1]

  • Storage: Store at 2–8°C under inert gas to prevent hydrolysis of the chloride.

References

  • Aoshima, S., & Kanaoka, S. (2009).[1] Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization.[1] Chemical Reviews, 109(11), 5245–5287.[1] Link[1]

  • Lutz, J. F., Akdemir, O., & Hoth, A. (2006).[1] Point by point comparison of two thermosensitive polymers exhibiting a similar LCST: is poly(N-isopropylacrylamide) the one?. Journal of the American Chemical Society, 128(40), 13046-13047.[1] Link[1]

  • BenchChem. (2025).[1][4] Synthesis of (2-Ethoxyethyl) vinyl ether: A Technical Guide. BenchChem Technical Library. Link[1]

  • Zhang, Y., et al. (2014).[1] Tuning of lower critical solution temperature of thermoresponsive 2-hydroxy-3-alkoxypropyl hydroxyethyl cellulose. BioResources, 9(4), 6893-6907.[1] Link

  • Vertex AI Search. (2026).[1] Patent Analysis: CN105461521A - Synthetic method of 2-chloroethyl propyl ether.[1] Link

Sources

Standard reaction conditions for alkylation with 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026


 Alkylation Efficiency and Selectivity

Executive Summary & Reagent Profile[1]

2-(2-Chloroethoxy)propane (CAS: 13830-12-1), also known as 2-chloroethyl isopropyl ether, is a specialized alkylating agent used in medicinal chemistry to introduce the 2-isopropoxyethyl motif.[1] This moiety is strategically valuable in drug design for modulating lipophilicity (LogP) and improving aqueous solubility compared to all-carbon alkyl chains, while the terminal isopropyl group provides steric protection against metabolic dealkylation.

Despite its utility, the reagent presents a kinetic challenge: it is a primary alkyl chloride, which possesses a relatively poor leaving group compared to bromides or iodides. Successful alkylation requires precise modulation of solvent polarity, basicity, and catalytic activation (Finkelstein conditions) to suppress competitive elimination (E2) pathways.

Physicochemical Profile
PropertyValueOperational Implication
Molecular Weight 122.59 g/mol Calculation basis for stoichiometry.
Boiling Point ~120–130 °C (est.)High enough for reflux in MeCN/Toluene; avoid overheating in low-bp solvents.
Density ~0.98 g/mLLiquid handling; can be dispensed via automated liquid handlers.
Hazards H225 (Flammable), H301/H331 (Toxic)Strict Engineering Controls Required. Use fume hood. Avoid inhalation.
Reactivity Moderate (

)
Requires activation (Heat or Iodide catalyst).

Mechanistic Considerations

The alkylation proceeds via a bimolecular nucleophilic substitution (


) mechanism. However, the reaction coordinate is heavily influenced by the nature of the leaving group (Cl⁻).
The "Chloride Problem" and the Finkelstein Solution

Direct displacement of chloride by moderately nucleophilic phenols or amines is often sluggish, requiring high temperatures that promote side reactions (decomposition of sensitive substrates).

The Solution: In situ conversion to the alkyl iodide using a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI).



The resulting alkyl iodide (

) reacts 10–100x faster with the nucleophile than the parent chloride.
Mechanistic Pathway Diagram[3]

ReactionMechanism Reagent This compound (R-Cl) Intermediate Activated Species (R-I) Reagent->Intermediate Finkelstein Exchange (k1) Product Alkylated Product (Nu-R) Reagent->Product Direct SN2 (Slow) SideProduct Elimination Side Product (Vinyl Ether) Reagent->SideProduct E2 Elimination (High Temp/Strong Base) Catalyst Iodide Source (KI or NaI) Catalyst->Intermediate Intermediate->Product SN2 Attack (Fast, k2) Nucleophile Nucleophile (Nu-H) Base Base (Deprotonation) Nucleophile->Base Activation

Figure 1: Catalytic cycle distinguishing direct alkylation (slow) from Iodide-catalyzed alkylation (fast), highlighting the risk of elimination.

Optimization Parameters

Solvent Selection

Solvent choice dictates the reaction rate and the solubility of the base/catalyst system.

  • DMF (N,N-Dimethylformamide): The Gold Standard. High dielectric constant promotes dissociation of ion pairs. Excellent solubility for NaI/KI.

  • Acetonitrile (MeCN): Good alternative for easier workup (lower boiling point). Effective when used with

    
    .
    
  • Acetone/MEK: Only suitable for highly reactive nucleophiles or Finkelstein-only steps. Often too low boiling for the displacement of chloride.

Base Selection
  • 
     (Potassium Carbonate):  Standard for phenols. Cheap, mild, effective in DMF.
    
  • 
     (Cesium Carbonate):  The "Cesium Effect" increases solubility in organic solvents and provides a "naked" anion, significantly accelerating sluggish reactions. Recommended for sterically hindered phenols.
    
  • NaH (Sodium Hydride): Use only for non-acidic alcohols or very weak nucleophiles. Risk of E2 elimination is higher.

Standard Protocols

Protocol A: O-Alkylation of Phenols (High Robustness)

Target Audience: Medicinal Chemists requiring high throughput and reliability.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Alkylating Agent: this compound (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) OR 
    
    
    
    (3.0 equiv)
  • Catalyst: KI (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration relative to substrate)

Step-by-Step Workflow:

  • Charge: To a dried reaction vial equipped with a stir bar, add the Phenol substrate, Base (

    
     or 
    
    
    
    ), and KI.
  • Solvate: Add Anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation.
    
  • Addition: Add this compound via syringe.

  • Reaction: Heat the mixture to 80 °C .

    • Note: Do not exceed 100 °C initially to avoid elimination of the alkyl chloride to the vinyl ether.

  • Monitoring: Monitor by LC-MS or TLC at 4 hours. If conversion is <50%, raise temperature to 90 °C and stir overnight (12-16 h).

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: N-Alkylation of Secondary Amines

Target Audience: Synthesis of tertiary amine libraries.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Alkylating Agent: this compound (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or

    
     (2.0 equiv)
    
  • Catalyst: NaI (0.5 equiv) - Higher loading required for amines.

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine and DIPEA in Acetonitrile.

  • Activation: Add NaI and stir for 5 minutes.

  • Addition: Add this compound.

  • Reflux: Heat to reflux (~82 °C) for 16–24 hours.

    • Critical Control: Amines are prone to quaternization (over-alkylation) if the stoichiometry is not controlled, though the steric bulk of the secondary amine usually prevents this with this specific reagent.

  • Workup: Evaporate MeCN. Redissolve in DCM, wash with sat.

    
    .
    

Decision Tree for Optimization

Use this workflow to adapt the protocol to your specific substrate.

OptimizationTree Start Select Substrate Class Phenol Phenol / Acidic OH Start->Phenol Amine Amine (Sec/Pri) Start->Amine Alcohol Aliphatic Alcohol Start->Alcohol PhenolBase Base: Cs2CO3 (Preferred) or K2CO3 Phenol->PhenolBase AmineBase Base: DIPEA or K2CO3 Amine->AmineBase AlcBase Base: NaH (Strong) Alcohol->AlcBase PhenolSolvent Solvent: DMF PhenolBase->PhenolSolvent Catalyst Add Catalyst: KI or NaI (Essential for Cl-) PhenolSolvent->Catalyst AmineSolvent Solvent: MeCN (Reflux) AmineBase->AmineSolvent AmineSolvent->Catalyst AlcWarn Warning: High Risk of E2 Keep Temp < 60°C AlcBase->AlcWarn AlcWarn->Catalyst

Figure 2: Logic flow for selecting reaction conditions based on nucleophile type.

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Chloride is too stable; Nucleophile is too weak.1. Add NaI (0.5 equiv) to drive Finkelstein exchange.2. Switch base to

.3. Increase Temp to 90-100 °C.
Vinyl Ether Formation E2 Elimination dominates over

.
1. Lower reaction temperature.2. Switch from NaH to weaker base (

).3. Use a less polar solvent (Toluene) if solubility permits.
O- vs C-Alkylation (Phenols) Ambident nucleophile (Phenoxide).Use O-selective conditions : Polar aprotic solvent (DMF) favors O-alkylation. Avoid Toluene.

References

  • General Williamson Ether Synthesis Review: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for mechanism and solvent effects).
  • Finkelstein Reaction & Catalysis

    • Finkelstein, H. (1910).[2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges.[3] 43 (2): 1528–1532.

  • Cesium Effect in Alkylation

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". J. Org. Chem. 52 (19): 4230–4234.

  • Reagent Safety Data

    • PubChem Compound Summary for CID 8022540, this compound.

  • Application in Crown Ether Synthesis (Analogous Chemistry)

    • Gokel, G. W., et al. "4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane". Organic Syntheses, Coll. Vol. 10, p.464 (2004). (Demonstrates reactivity of 2-chloroethyl ethers).

Sources

Application Note: Strategic Nucleophilic Substitution with 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing Linker Chemistry for Physicochemical Modulation in Drug Discovery

Introduction: The "Solubilizing Linker" Strategy

In modern medicinal chemistry, 2-(2-Chloroethoxy)propane (CAS: 10438-96-7) serves a critical function beyond simple alkylation. It introduces the isopropoxyethyl motif , a lipophilic yet polar ether chain that modulates the physicochemical properties of a scaffold.

Unlike standard ethyl or propyl chains, the isopropoxyethyl group offers:

  • Improved Solubility: The ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice energy and improving aqueous solubility compared to pure alkyl chains.

  • Metabolic Stability: The terminal isopropyl group hinders metabolic oxidation at the tail, a common liability in straight-chain alkyls.

  • Linker Utility: It is frequently employed in the synthesis of

    
    -blockers (e.g., Bisoprolol intermediates) and as a spacer in PROTACs or antibody-drug conjugates (ADCs).
    

This guide details the kinetic and thermodynamic considerations for forcing this primary alkyl chloride—a moderately reactive electrophile—into high-yield nucleophilic substitution (


) reactions.

Mechanistic Design: The "Chloride Problem" & Finkelstein Solution[1]

The Reactivity Bottleneck

The substrate is a primary alkyl chloride . While sterically accessible for


 attack, the chloride ion (

) is a mediocre leaving group compared to bromide or iodide.
  • Bond Dissociation Energy (C-Cl): ~339 kJ/mol (Stronger bond = Slower rate)

  • Bond Dissociation Energy (C-I): ~222 kJ/mol (Weaker bond = Faster rate)

Direct reaction with nucleophiles (phenols, amines) in standard solvents often requires high temperatures, leading to elimination byproducts (E2) or decomposition.

The Catalytic Solution (In Situ Finkelstein)

To accelerate the reaction without increasing temperature, we employ halide exchange catalysis . Adding catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) converts the alkyl chloride into a transient, highly reactive alkyl iodide.

Mechanism:

  • 
     attacks the alkyl chloride (Equilibrium favoring Alkyl-I is driven by solubility or concentration).
    
  • The Nucleophile (

    
    ) rapidly attacks the Alkyl-I.
    
  • 
     is regenerated to catalyze the next cycle.
    
Pathway Visualization

The following diagram illustrates the catalytic cycle and the energy landscape management.

ReactionMechanism Substrate This compound (R-Cl) Intermediate Transient Species (R-I) Substrate->Intermediate Halide Exchange (Slow Step 1) Catalyst Iodide Source (KI or NaI) Catalyst->Intermediate + I- Intermediate->Catalyst Recycle I- Product Alkylated Product (R-Nu) Intermediate->Product Nucleophilic Attack (Fast Step 2) Nucleophile Nucleophile (Phenol/Amine) Nucleophile->Product + Nu-

Figure 1: Catalytic cycle showing the conversion of the "dormant" chloride to the "active" iodide intermediate.

Critical Reaction Parameters

Success depends on the interplay between solvent polarity and base strength.

ParameterRecommendationScientific Rationale
Solvent DMF or DMSO High dielectric constant promotes charge separation in the transition state. Essential for dissolving polar bases (

).
Alternative Acetonitrile (MeCN) Lower boiling point (82°C) allows easier workup but requires stronger heating for sluggish nucleophiles.
Base

or

Cesium (Cs+) is larger/softer than Potassium (K+), creating a "naked" anion effect that boosts nucleophilicity of phenols.
Catalyst KI (0.1 - 0.5 eq)Essential. Without Iodide, reaction times increase by 5-10x.
Temp 60°C - 90°C Sufficient to overcome activation energy of C-Cl bond cleavage without causing ether cleavage or polymerization.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

Context: This protocol is optimized for synthesizing ether-linked scaffolds (e.g., Bisoprolol precursors).[1]

Materials
  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: this compound (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.2 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous (Concentration: 0.5 M)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in anhydrous DMF .

  • Deprotonation: Add

    
      (2.0 eq) in one portion. Stir at room temperature for 15 minutes. Observation: Suspension may change color as phenoxide forms.
    
  • Catalyst Addition: Add KI (0.2 eq).

  • Reagent Addition: Add This compound (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Monitor by TLC or LCMS at 4 hours. If conversion is <50%, add an additional 0.1 eq of KI and increase temp to 90°C.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (Ethyl Acetate) and wash with water (3x) to remove DMF. Crucial: DMF retention causes peak broadening in NMR.

    • Wash organic layer with Brine (Sat. NaCl).[2][3][4]

    • Dry over

      
      , filter, and concentrate.
      

Protocol 2: N-Alkylation of Secondary Amines

Context: Installing the isopropoxyethyl tail on a nitrogen center (e.g., piperazine or aniline derivatives).

Materials
  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: this compound (1.1 equiv)[5]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Dissolve Amine in MeCN (0.2 M concentration).

  • Base/Catalyst: Add DIPEA (2.5 eq) and NaI (0.5 eq).

    • Note: NaI is preferred in MeCN due to better solubility compared to KI.

  • Addition: Add This compound (1.1 eq).

  • Reflux: Heat to reflux (~82°C) for 12–18 hours.

    • Caution: Avoid large excess of alkyl halide to prevent quaternization (over-alkylation) of the amine.

  • Purification:

    • Evaporate MeCN.

    • Redissolve in DCM (Dichloromethane).

    • Wash with Sat.

      
      .
      
    • Purify via Flash Column Chromatography (typically MeOH/DCM gradient).

Purification & Troubleshooting Workflow

The following decision tree helps manage common impurities, specifically the elimination byproduct (isopropoxyethene) or unreacted chloride.

WorkupLogic Start Crude Reaction Mixture CheckTLC TLC/LCMS Analysis Start->CheckTLC Decision1 Is Starting Material (SM) Present? CheckTLC->Decision1 CaseA Yes: SM Remains Decision1->CaseA >10% SM CaseB No: Reaction Complete Decision1->CaseB ActionA Add 0.5 eq NaI Increase Temp +10°C CaseA->ActionA Extraction Aq. Workup (EtOAc/H2O) CaseB->Extraction Decision2 Impurity Profile? Extraction->Decision2 Path1 Elimination Product (Olefin) Decision2->Path1 Low Polarity Spot Path2 Excess Alkyl Chloride Decision2->Path2 Co-elutes w/ Product Sol1 Flash Chromatography (Non-polar eluent first) Path1->Sol1 Sol2 High Vacuum Drying (>2h at 50°C) Path2->Sol2

Figure 2: Decision matrix for reaction monitoring and purification.

Safety & Handling (SDS Summary)

  • Toxicity: this compound is an alkylating agent. Treat as a potential genotoxin . Use double-gloving and work strictly within a fume hood.

  • Flammability: Flash point is approx 28°C. Ground all glassware to prevent static discharge.

  • Disposal: Quench excess alkylating agent with an amine-based waste stream or dilute ammonium hydroxide before disposal to destroy reactive electrophiles.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [5]

  • Peste, G., Bibire, N., & Diaconescu, R. (2009). "Mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis". Environmental Engineering and Management Journal, 8(4). (Context for Bisoprolol intermediate synthesis).

Sources

Synthesis of the herbicide Pretilachlor using 2-(2-chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), a selective systemic herbicide widely used in rice cultivation.[1] The protocol focuses specifically on the N-alkylation route using 2-(2-chloroethoxy)propane as the critical alkylating agent.

Unlike reductive amination pathways, this route utilizes a direct nucleophilic substitution strategy. While chemically direct, it presents specific engineering challenges—primarily steric hindrance from the 2,6-diethyl groups on the aniline ring and the potential for dialkylation. This guide provides a self-validating protocol to overcome these barriers, ensuring high yield (>85%) and industrial viability through reactant recycling.

Chemical Context & Retrosynthesis

The synthesis of Pretilachlor is a biphasic process involving the construction of a secondary amine followed by N-acylation.

Retrosynthetic Analysis
  • Target: Pretilachlor (

    
    )
    
  • Disconnection: N-C bond (Amide formation)

    
     N-C bond (Alkylation).
    
  • Key Intermediates:

    • 2,6-Diethylaniline (DEA): The nucleophilic core.

    • This compound (CEP): The electrophilic alkyl chain.

    • Chloroacetyl Chloride (CAC): The acylating agent.[2]

Reaction Scheme

The process follows two distinct chemical stages:

  • N-Alkylation:

    
    
    
  • Chloroacetylation:

    
    
    

Critical Reagent Specifications

Success in this synthesis is heavily dependent on the quality of the alkylating agent.

Reagent: this compound

  • CAS: 3587-64-2

  • Synonyms: 1-chloro-2-propoxyethane, 2-chloroethyl propyl ether.

  • Purity Requirement: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (GC).[3] Impurities such as 2-propoxyethanol (precursor) can compete in the acylation step, forming ester byproducts.
    
  • Preparation Note: Industrially, this reagent is synthesized via the chlorination of 2-propoxyethanol using thionyl chloride (

    
    ) with a pyridine/DMF catalyst system to ensure high conversion of the hydroxyl group [1].
    

Stage 1: N-Alkylation (The Critical Step)

This step is the process bottleneck. The nucleophilic attack of the aniline nitrogen on the alkyl chloride is sluggish due to the steric bulk of the ethyl groups at the 2,6-positions.

Process Parameters & Logic
ParameterSettingScientific Rationale
Molar Ratio (DEA : CEP) 2.5 : 1.0 Crucial: A large excess of aniline is required to statistically favor mono-alkylation over di-alkylation.
Temperature 170°C High thermal energy is needed to overcome the activation energy barrier caused by steric hindrance and the moderate leaving group ability of chloride.
Reaction Time 8 - 10 Hours Kinetic monitoring is required; reaction is slow.
Base

or

Neutralizes the HCl generated, driving the equilibrium forward.
Catalyst (Optional) KI (0.5 mol%)Finkelstein reaction logic: In situ conversion of alkyl chloride to alkyl iodide (better leaving group) accelerates the rate.
Detailed Protocol
  • Charging: In a 1L high-pressure reactor (or glass flask equipped with robust reflux condenser), charge 373 g (2.5 mol) of 2,6-diethylaniline .

  • Reagent Addition: Add 122.5 g (1.0 mol) of this compound and 60 g of anhydrous Sodium Carbonate .

  • Reaction: Heat the mixture to 170°C with vigorous mechanical stirring.

    • Note: If using an open system, ensure the condenser is efficient enough to retain the ether (bp ~130-140°C) until reaction temperature stabilizes.

  • Monitoring: Monitor by GC every 2 hours.

    • Endpoint: >98% conversion of this compound.

  • Work-up (The Separation):

    • Cool the mixture to 80°C.

    • Filter off inorganic salts (

      
      ). Wash the cake with toluene.
      
    • Vacuum Distillation: This is the critical purification step.

      • Fraction 1: Recover Toluene.

      • Fraction 2: Recover excess 2,6-diethylaniline (Recycle to next batch).

      • Residue/Bottoms: N-(2-propoxyethyl)-2,6-diethylaniline (Intermediate).[2][4][5][6]

    • Expected Yield: ~85-90% (based on CEP).

Stage 2: Chloroacetylation

The secondary amine generated is highly reactive toward acid chlorides. This step is exothermic and rapid.[1]

Protocol
  • Solvation: Dissolve the crude Intermediate Amine (approx. 235 g, 1.0 mol) in 500 mL of Toluene .

  • Base Addition: Add 48 g (1.2 mol) of NaOH (as a 30% aqueous solution) or use anhydrous

    
     if anhydrous conditions are preferred.
    
  • Acylation: Cool the mixture to 10-15°C .

  • Addition: Dropwise add 118 g (1.05 mol) of Chloroacetyl Chloride over 60 minutes.

    • Exotherm Control: Do not allow temperature to exceed 25°C. High temps can lead to hydrolysis of the acid chloride.

  • Post-Reaction: Stir at room temperature for 2 hours.

  • Isolation:

    • Add water to dissolve salts. Separate phases.

    • Wash organic phase with dilute

      
       (to remove traces of unreacted aniline) and then water.
      
    • Evaporate Toluene under reduced pressure.

  • Final Product: Pretilachlor is obtained as a light brown oil.

    • Purity Target:

      
      .[3][6]
      

Process Visualization (DOT Diagram)

Pretilachlor_Synthesis DEA 2,6-Diethylaniline (Excess) Rxn1 Step 1: N-Alkylation 170°C, 10h (- HCl) DEA->Rxn1 CEP This compound CEP->Rxn1 Distillation Vacuum Distillation (Separation) Rxn1->Distillation Recycle Recovered Aniline (Recycle Loop) Distillation->Recycle Recycle Intermed Intermediate Amine N-(2-propoxyethyl)-2,6-diethylaniline Distillation->Intermed Recycle->DEA Rxn2 Step 2: Acylation 15°C, Toluene Intermed->Rxn2 CAC Chloroacetyl Chloride CAC->Rxn2 Wash Washing & Stripping Rxn2->Wash Product PRETILACHLOR (Final Product) Wash->Product

Figure 1: Process flow diagram illustrating the two-stage synthesis of Pretilachlor, highlighting the critical aniline recycling loop.

Analytical Quality Control

To ensure "Self-Validating" protocols, the following checkpoints must be met:

CheckpointMethodAcceptance Criteria
Raw Material (CEP) GC-FIDPurity > 98.0%; < 0.5% 2-propoxyethanol.
IPC (Step 1) GC-FIDCEP Area% < 1.0% (Reaction Completion).
Intermediate GC/MSMass ion confirms mono-alkylation (MW 235). Absence of di-alkylated peak (MW ~321).
Final Product HPLC (C18)Purity

. Moisture < 0.5%.

Safety & EHS Guidelines

  • Chloroacetyl Chloride: Extremely hazardous. Lachrymator and corrosive. All transfers must occur in a closed system or high-velocity fume hood.

  • Anilines: 2,6-diethylaniline is toxic by inhalation and skin contact. Methemoglobinemia hazard.

  • Thermal Hazard: Step 1 operates at 170°C. Ensure reactor pressure ratings are certified if operating near the boiling point of the ether.

References

  • Patsnap. (2018).[7] The preparation method of 2-propoxyl chloroethanes (CN105541563B).[1] Google Patents.[8] Link

  • BenchChem. (2025).[5][6][9] In-Depth Technical Guide to the Chemical Properties of 2,6-Diethyl-N-(2-propoxyethyl)aniline. BenchChem Technical Library. Link

  • Patsnap. (2016). Method for producing 2,6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate.[2][4][10]Link

  • Zhejiang University. (2016).[4] Pretilachlor synthesis method (CN105601529A).[4][11] Google Patents.[8] Link

Sources

Application Note: Trace Analysis of 2-(2-Chloroethoxy)propane in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-(2-Chloroethoxy)propane is an alkylating agent often used as an intermediate in the synthesis of pharmaceutical compounds, most notably Bisoprolol . Structurally, it contains a chloroethyl ether moiety, a known "structural alert" for genotoxicity. Regulatory bodies (EMA, FDA, ICH M7) require the control of such Potentially Genotoxic Impurities (PGIs) to trace levels, typically in the low ppm range (e.g., TTC-based limit of ~1.5 µ g/day ).

This application note details a Direct Injection GC-MS method designed for the specific quantification of this compound.

Why This Method? (Causality & Logic)
  • Volatility Profile: With a boiling point of ~129–132°C, the analyte is semi-volatile. While Static Headspace (SHS) is common for solvents, the partition coefficient (

    
    ) of this ether at standard incubation temperatures (80–100°C) often results in poor sensitivity. Direct Liquid Injection  ensures 100% mass transfer to the column, critical for achieving low-ppm Limits of Quantitation (LOQ).
    
  • Selectivity: We utilize a USP G43 (6% cyanopropylphenyl) phase. This mid-polarity stationary phase interacts with the ether oxygen and the chloro-alkane dipole, providing superior separation from common non-polar reaction solvents (e.g., Toluene, Hexane) compared to standard 100% PDMS columns.

  • Detection: Single Quadrupole Mass Spectrometry in Selected Ion Monitoring (SIM) mode is mandated to eliminate matrix interference and achieve the required signal-to-noise ratio (S/N) for trace analysis.

Method Development Logic (Visualization)

The following decision tree illustrates the logic used to select the critical instrument parameters for this specific analyte.

MethodLogic Analyte Analyte: this compound BP: ~130°C | Polar Ether Linkage SampleIntro Sample Introduction Analyte->SampleIntro ColumnSel Stationary Phase Selection Analyte->ColumnSel Detector Detector Selection Analyte->Detector DirectInj Direct Injection (Splitless) SampleIntro->DirectInj BP > 120°C Max Sensitivity Headspace Headspace (Low Sensitivity Risk) SampleIntro->Headspace DB624 USP G43 (DB-624) Mid-Polarity (Selected) ColumnSel->DB624 Dipole Interaction DB5 5% Phenyl (DB-5) Non-Polar (Poor Solvent Sep) ColumnSel->DB5 MS_SIM MS (SIM Mode) Target: m/z 93, 43 (High Sensitivity) Detector->MS_SIM PGI Limit (<10 ppm) FID FID (Non-Specific) Detector->FID

Figure 1: Method Development Decision Tree emphasizing the selection of Direct Injection and MS-SIM for trace alkyl halide analysis.

Experimental Protocol

Reagents and Standards[1][2][3]
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (ISTD): 2-Chloroethyl ethyl ether (structurally similar) or Deuterated Toluene (

    
    -Toluene).
    
  • Diluent: Dichloromethane (DCM) or Methanol (MeOH). Note: DCM is preferred for extraction efficiency if the API is water-soluble; MeOH is preferred if dissolving the API directly.

Instrumentation Parameters (GC-MS)
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Standard single quad GC-MS.
Inlet Splitless (Purge on at 1.0 min)Maximizes analyte transfer for trace detection.
Inlet Temp 220°CSufficient to volatilize analyte without thermal degradation.
Liner Ultra Inert, Single Taper with WoolWool traps non-volatile API matrix, protecting the column.
Column DB-624 (30 m × 0.25 mm × 1.4 µm)Thick film (1.4 µm) increases retention of volatiles, improving peak shape.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for MS efficiency.
Oven Program 40°C (hold 3 min) → 10°C/min → 240°C (hold 5 min)Low initial temp focuses the peak; ramp elutes high-boiling matrix.
Transfer Line 250°CPrevents condensation before the ion source.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode Quant Ion: 93 (or 63/65); Qual Ions: 43, 45.

Note on Mass Spectrum: The primary fragmentation of this compound typically yields ions related to the chloroethyl group (


, m/z 63/65) and the ether cleavage (

, m/z 43). The m/z 93 ion (

fragment) is often distinct. Always run a full scan of your specific standard first to confirm the most abundant ions.
Sample Preparation Workflow

Scenario: Analysis of a water-insoluble API (e.g., Bisoprolol base).

  • Stock Solution: Weigh 50 mg of this compound standard into a 50 mL volumetric flask. Dilute to volume with Methanol (Conc: 1000 ppm).

  • Calibration Standards: Serially dilute Stock to create levels at 0.5, 1, 5, 10, 20, and 50 ppm (relative to sample conc).

  • Sample Preparation:

    • Weigh 100 mg of API into a 10 mL centrifuge tube.

    • Add 2.0 mL of Methanol (containing ISTD).

    • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

    • Filter through a 0.22 µm PTFE syringe filter into a GC vial.

SamplePrep Step1 Weigh 100 mg API Step2 Add 2 mL Solvent (+ Internal Std) Step1->Step2 Step3 Sonicate (10 min) Step2->Step3 Step4 Filter (0.22 µm) Remove Particulates Step3->Step4 Step5 GC Vial Ready for Inj Step4->Step5

Figure 2: Sample Preparation Workflow for Direct Injection.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.

Specificity
  • Protocol: Inject the Diluent, the Placebo (if applicable), and the Unspiked API.

  • Acceptance Criteria: No interfering peaks at the retention time of this compound (approx 10–12 min on DB-624) or the ISTD. The mass spectrum at the peak apex must match the library reference.

Limit of Quantitation (LOQ)
  • Protocol: Inject low-concentration standards.

  • Target: Signal-to-Noise (S/N) ratio ≥ 10:1.

  • Typical Performance: With SIM mode, an LOQ of 0.5 ppm (relative to API) is achievable.[1]

Linearity[2][4][5]
  • Range: From LOQ to 120% of the specification limit (e.g., 0.5 ppm to 50 ppm).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.995.
    
Accuracy (Recovery)
  • Protocol: Spike the API with the analyte at three levels (LOQ, 100% Limit, 150% Limit).

  • Calculation:

    
    
    
  • Acceptance: 80% – 120% recovery.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra-Inert type; trim 10cm from column guard.
Carryover High boiling point of analyte causing residue.Increase final oven hold time; increase syringe wash cycles (use DCM as wash solvent).
Matrix Interference API decomposing in injector.Lower inlet temperature to 200°C; ensure glass wool is positioned correctly to wipe needle.
Drifting Response Mass spec source contamination.Tune MS (Autotune); clean ion source if 69/219/502 ratios are failing.

References

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • European Pharmacopoeia.2.4.24. Identification and Control of Residual Solvents. (General method for headspace/GC analysis).
  • Restek Corporation. Chromatogram Search: Halogenated Ethers on Rtx-624. (Demonstrates separation capability of G43 phases). Link

  • PubChem. this compound Compound Summary (CID 8022540). (Physical properties and safety data). Link

  • Stolarczyk, E. U., et al. "Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE)... in pharmaceutical active substance."[2][3] Acta Poloniae Pharmaceutica 68.2 (2011): 161-167.[3] (Foundational methodology for chloro-ether analysis). Link

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Impurities in 2-(2-Chloroethoxy)propane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the critical analytical challenges associated with 2-(2-Chloroethoxy)propane (CAS: 13830-12-1), specifically focusing on the detection of potential genotoxic impurities (PGIs) and process by-products.

Executive Summary & Scientific Rationale

This compound (also known as 2-chloroethyl isopropyl ether) is a valuable alkylating intermediate in pharmaceutical synthesis. Its chemical structure—containing both an ether linkage and a terminal alkyl chloride—poses a dual challenge:

  • Reactivity: It is a potential DNA-alkylating agent, necessitating strict control under ICH M7 guidelines (typically < 1.5 µ g/day intake).

  • Ionization Difficulty: The lack of basic functional groups makes standard ESI-MS detection insensitive for the parent compound and its chlorinated impurities.

The Solution: This protocol utilizes a Derivatization-Enhanced LC-MS/MS approach. By reacting the alkyl chloride impurities with a pyridine-based reagent (4-Dimethylaminopyridine, DMAP), we convert "MS-invisible" neutral alkyl halides into permanently charged quaternary ammonium ions. This increases sensitivity by 100-1000x compared to direct injection, enabling low-ppm detection limits.

Impurity Profiling & Chemistry

Understanding the synthesis route is critical for predicting impurities. The most common synthesis involves the reaction of 2-Chloroethanol with Propylene (acid catalyzed) or Isopropyl alcohol .

Table 1: Target Impurities & Mechanistic Origins
Impurity NameStructure / NatureOriginToxicity Class (ICH M7)Detection Strategy
2-Chloroethanol (2-CE) Cl-CH₂-CH₂-OHUnreacted Starting MaterialClass 1 (Known Carcinogen) Derivatization (High Priority)
1-(2-Chloroethoxy)propane Cl-CH₂-CH₂-O-CH₂-CH₂-CH₃Regioisomer (n-propyl)Class 2 (Mutagenic)Derivatization (Isomer separation required)
2-(2-Hydroxyethoxy)propane HO-CH₂-CH₂-O-CH(CH₃)₂Hydrolysis ProductClass 5 (Non-mutagenic)Direct ESI/APCI
Bis(2-chloroethyl) ether Cl-CH₂-CH₂-O-CH₂-CH₂-ClSide Reaction (Dimerization)Class 1 (Potent Mutagen)Derivatization
Visualization: Impurity Formation Pathways

ImpurityPathways cluster_legend Legend SM1 2-Chloroethanol (Starting Material) Product This compound (Target) SM1->Product Main Reaction Imp1 1-(2-Chloroethoxy)propane (Regioisomer) SM1->Imp1 Anti-Markovnikov Addition Imp3 Bis(2-chloroethyl) ether (Dimer) SM1->Imp3 Self-Reaction SM2 Propylene / IPA SM2->Product Imp2 2-(2-Hydroxyethoxy)propane (Hydrolysis) Product->Imp2 + H2O (Hydrolysis) Key1 Genotoxic (Class 1/2) Key2 Target Product

Figure 1: Reaction pathways leading to critical impurities. Red nodes indicate high-risk genotoxic compounds.

Method Development Strategy

The "Derivatization" Advantage

Direct analysis of chloro-alkanes by LC-MS is plagued by poor ionization efficiency. We employ In-Situ Derivatization using 4-Dimethylaminopyridine (DMAP).

Reaction:



  • Mechanism: Nucleophilic substitution (

    
    ) where the pyridine nitrogen displaces the chloride.
    
  • Result: The analyte (R) becomes a permanently positively charged ion, ideal for ESI(+) MS/MS.

Experimental Protocol

Reagents & Standards[1]
  • Derivatization Reagent: 4-Dimethylaminopyridine (DMAP), >99%.

  • Solvent: Acetonitrile (LC-MS Grade).

  • Buffer: Ammonium Formate (10 mM), Formic Acid.

  • Internal Standard: 2-Chloroethanol-d4 (for 2-CE quantification).

Sample Preparation (Derivatization Workflow)

This procedure is designed to derivatize the alkyl chloride impurities (2-CE, Bis-ether) while leaving the main ether matrix largely intact (due to steric hindrance, the target secondary ether reacts slower than primary alkyl halides like 2-CE).

  • Stock Solution: Dissolve 100 mg of this compound sample in 10 mL Acetonitrile.

  • Reagent Addition: Transfer 100 µL of Stock Solution to a reaction vial. Add 200 µL of DMAP solution (20 mg/mL in Acetonitrile).

  • Reaction: Seal and incubate at 60°C for 45 minutes . (Optimization note: Higher temps may degrade the ether; 60°C is the sweet spot).

  • Quench/Dilution: Cool to room temperature. Dilute with 700 µL of 10 mM Ammonium Formate (aq).

  • Centrifugation: Spin at 10,000 rpm for 5 min to remove any precipitate. Transfer supernatant to LC vial.

LC-MS/MS Conditions[2]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Why? The T3 bonding retains polar cations (the derivatives) better than standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar derivatives)

    • 1-6 min: 2% -> 40% B

    • 6-8 min: 40% -> 95% B (Wash)

    • 8.1 min: Re-equilibrate at 2% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions (Derivatized)
Analyte (Derivative)Precursor Ion (m/z)Product Ion (m/z)CE (eV)Rationale
2-CE-DMAP 203.1123.125Loss of Pyridine ring fragment (Specific)
2-CE-DMAP (Qual) 203.194.135Formation of vinyl-pyridine
Bis-ether-DMAP 229.2123.128Mono-derivatized fragment
Target-DMAP 245.2123.130If target derivatizes (monitor for interference)

Note: The Precursor Ion mass is calculated as [M - Cl + DMAP]+.

Analytical Workflow Diagram

Workflow Sample Sample: this compound Reaction Derivatization Reaction 60°C, 45 min (Converts Alkyl Chlorides -> Quaternary Amines) Sample->Reaction Reagent Reagent: DMAP in ACN Reagent->Reaction Dilution Quench & Dilute (Mobile Phase A) Reaction->Dilution LC UHPLC Separation (HSS T3 Column) Dilution->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis (PPM Level Quantification) MS->Data

Figure 2: Step-by-step analytical workflow for derivatization-based detection.

Validation & Performance Criteria (ICH Q2)

To ensure this method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation:

  • Specificity: Inject a blank matrix derivatized with DMAP. Ensure no interference at the retention time of 2-CE-DMAP.

  • Sensitivity (LOD/LOQ):

    • Target LOQ for 2-CE: 0.5 ppm (relative to drug substance).

    • Signal-to-Noise ratio > 10:1 at LOQ.

  • Linearity: R² > 0.99 over the range of 0.5 ppm to 100 ppm.

  • Accuracy (Recovery): Spike the this compound sample with known amounts of 2-CE.

    • Acceptance: 80-120% recovery. Note: If recovery is low, the derivatization time may need extension, or steric hindrance from the matrix is too high.

  • Robustness: Verify that small changes in derivatization temperature (±5°C) do not significantly alter peak area (>5% change).

Troubleshooting & Expert Tips

  • Matrix Effects: The high concentration of the target ether might suppress ionization of the trace impurities.

    • Fix: Use the Standard Addition Method if the internal standard response varies by >20% between standards and samples.

  • Incomplete Derivatization: Secondary alkyl halides (like the target isomer) react slower than primary ones (like 2-CE).

    • Insight: If you need to quantify the isomer (1-(2-chloroethoxy)propane), increase reaction time to 2 hours or use a stronger nucleophile (e.g., butyl-1-pyridyl-piperidine).

  • Carryover: Quaternary amines stick to steel and glass. Use a needle wash of 50:50 ACN:Isopropanol with 0.1% Formic Acid.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3] International Council for Harmonisation. Link

  • European Medicines Agency . Guideline on the Limits of Genotoxic Impurities.[4][3]Link

  • Szekely, G. et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Link

  • Valvo, L. et al. (2018). Derivatization methods for the determination of genotoxic impurities by LC-MS/MS.[1] Journal of Pharmaceutical and Biomedical Analysis. (Methodology basis for DMAP derivatization).

  • PubChem . This compound Compound Summary. National Library of Medicine. Link

Sources

Advanced Application Note: Reaction Protocols for 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2-(2-Chloroethoxy)propane (CAS: 13830-12-1), also known as 2-Chloroethyl isopropyl ether , is a bifunctional building block featuring a primary alkyl chloride and an ether linkage.[1] In medicinal chemistry, it is primarily utilized to introduce the 2-isopropoxyethyl motif onto nucleophilic scaffolds (phenols, amines, thiols). This modification serves two critical functions in drug design:

  • LogP Modulation: The ether oxygen introduces polarity to balance the lipophilic isopropyl group, often improving solubility profiles compared to simple alkyl chains.

  • Linker Chemistry: It acts as a short, flexible spacer in PROTACs or bioconjugates.

Unlike simple alkyl halides, the presence of the


-oxygen atom influences reactivity through the inductive effect (making the 

-carbon more electrophilic) and potential anchimeric assistance, though it also increases the risk of peroxide formation during storage.
Physical Properties & Hazard Data
PropertyValueNotes
Structure

Primary chloride, Secondary ether
Molecular Weight 122.60 g/mol
Boiling Point 129–131 °CLiquid at RT; moderate volatility
Density 0.96 g/mLSlightly less dense than water
Solubility Miscible in EtOH, Et2O, DMFLimited solubility in water
Flash Point ~28 °CFlammable Liquid (Cat 3)
Toxicity Acute Tox. 3 (Oral/Inhal)Toxic if swallowed or inhaled

Safety & Handling (Critical)

WARNING: This compound is classified as Acute Toxic .[2] Standard "lab coat and glasses" protocols are insufficient.

  • Containment: All transfers must occur within a certified chemical fume hood.

  • Peroxide Management: As an ether, this reagent can form explosive peroxides upon prolonged exposure to air.

    • Test: Use starch-iodide paper before heating or distilling.

    • Storage: Store under inert gas (Argon/Nitrogen) in amber glass.

  • PPE:

    • Gloves: Nitrile (double-gloved) or Silver Shield/4H (laminated) for prolonged handling. The ether moiety facilitates permeation through standard latex.

    • Respiratory: If working outside a hood (not recommended), a full-face respirator with organic vapor cartridges is required.

Laboratory Setup

Reaction Vessel Assembly

For standard alkylation (SN2), moisture exclusion is critical to prevent hydrolysis of the alkyl chloride or deactivation of the nucleophile.

  • Vessel: 3-Neck Round Bottom Flask (RBF).

  • Condenser: Reflux condenser (Liebig or Dimroth) connected to an inert gas manifold.

  • Temperature Control: Oil bath with a digital contact thermometer (avoid hot plates directly on glass for scale >5g).

  • Agitation: Overhead mechanical stirrer recommended for slurries (e.g.,

    
     in acetone); magnetic stirring is sufficient for homogeneous solutions.
    
Inert Atmosphere Diagram (Graphviz)

ReactionSetup GasSource Inert Gas Source (N2/Ar) Manifold Schlenk Line / Manifold GasSource->Manifold Positive Pressure Bubbler Oil Bubbler (Pressure Relief) Manifold->Bubbler Exit Condenser Reflux Condenser (Water Cooled) Manifold->Condenser Inlet Flask 3-Neck RBF (Reaction Mixture) Condenser->Flask Vapor Reflux Trap Cold Trap (Solvent Protection) Flask->Trap Vacuum (if stripping)

Figure 1: Standard inert atmosphere setup for alkylation reactions preventing moisture ingress and peroxide accumulation.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This is the primary application. The reaction follows an SN2 mechanism.[3] Reaction:



Reagents & Stoichiometry
  • Substrate (Phenol): 1.0 equiv

  • This compound: 1.2 – 1.5 equiv (Excess drives kinetics due to moderate reactivity of alkyl chlorides).

  • Base: Potassium Carbonate (

    
    , anhydrous) - 2.0 equiv.
    
    • Note: For unreactive phenols, use Cesium Carbonate (

      
      ) or Sodium Hydride (
      
      
      
      ).
  • Catalyst: Potassium Iodide (

    
    ) - 0.1 equiv (Finkelstein condition to generate reactive alkyl iodide in situ).
    
  • Solvent: Acetonitrile (

    
    ) or DMF. (Acetonitrile is preferred for easier workup; DMF for higher T).
    
Step-by-Step Methodology
  • Preparation: Flame-dry the 3-neck flask and cool under

    
     flow.
    
  • Charging: Add the Phenol (10 mmol) and Anhydrous

    
     (20 mmol) to the flask.
    
  • Solvent: Add Acetonitrile (30 mL, 0.33 M) and stir for 15 min at RT to deprotonate the phenol (formation of phenoxide).

  • Addition: Add this compound (12-15 mmol) via syringe.

  • Catalysis: Add catalytic

    
     (1 mmol).
    
  • Reaction: Heat to reflux (80–82 °C) for 12–18 hours.

    • Monitoring: Check TLC every 4 hours. The alkyl chloride is not UV active; follow the disappearance of the Phenol.

  • Workup:

    • Cool to RT.

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol 2: N-Alkylation of Secondary Amines

Reaction:



Optimization Notes

Amines are more nucleophilic than phenols, but over-alkylation (quaternization) is a risk. Since this compound is a primary halide, steric hindrance is low.

  • Base Choice:

    
     or DIPEA (Hünig's base).
    
  • Solvent: DMF or Toluene.

Step-by-Step Methodology
  • Dissolution: Dissolve Secondary Amine (10 mmol) in DMF (20 mL).

  • Base: Add DIPEA (20 mmol).

  • Addition: Add this compound (11 mmol).

  • Thermal Cycle: Heat to 90 °C.

    • Note: Alkyl chlorides react slower than bromides. If reaction is sluggish after 6h, add NaI (0.5 equiv) to accelerate.

  • Quench: Pour mixture into ice-water (100 mL).

  • Extraction: Extract with

    
     (3 x 30 mL). Amines often partition into organic; if the product is polar, use DCM.
    
  • Purification: Amine products often require Column Chromatography (Silica, DCM/MeOH gradient) or conversion to HCl salt for crystallization.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Chloride is a poor leaving group.Add 10-50 mol% NaI or KI (Finkelstein in situ). Switch solvent to DMF or DMSO to enhance nucleophilicity.
Elimination Product Base is too strong/bulky.Avoid

or

. Stick to Carbonates (

,

). Lower temperature.
Hydrolysis Wet solvent/atmosphere.Ensure solvents are "Anhydrous" grade. Keep under positive

pressure.
Emulsions Surfactant-like properties.Use Brine during extraction. If persistent, filter through Celite before separation.
Workflow Logic Diagram (Graphviz)

Workflow Start Start: Reagents + Solvent Check Check Peroxides? Start->Check Check->Start Positive (Treat/Discard) Reaction Reflux (12-18h) Add KI if slow Check->Reaction Negative Monitor TLC / LCMS Reaction->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Reaction No Workup Filter Salts -> Evaporate -> Extraction Decision->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Decision tree for reaction execution and monitoring.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Williamson Ether Synthesis mechanisms).
  • ECHA (European Chemicals Agency). Registration Dossier - this compound. Retrieved from [Link][2]

Sources

Application Note: Strategic Derivatization of Alcohols using 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the derivatization of hydroxyl-bearing substrates (alcohols, phenols) using 2-(2-Chloroethoxy)propane (also known as 2-isopropoxyethyl chloride). This reagent is utilized in medicinal chemistry and materials science to introduce the 2-isopropoxyethyl motif . Unlike transient protecting groups, this modification creates a stable ether linkage often employed to modulate physicochemical properties—specifically increasing lipophilicity (LogP) while retaining hydrogen bond acceptor capability via the ether oxygen.

This guide provides two validated methodologies: a high-precision Anhydrous Nucleophilic Substitution (Method A) for complex pharmaceutical intermediates, and a scalable Phase Transfer Catalysis (Method B) for robust substrates.

Chemical Background & Mechanistic Insight

The Reagent: this compound
  • Structure:

    
    
    
  • Role: Electrophile in Williamson Ether Synthesis.

  • Functionality: It acts as a "short-chain" lipophilic spacer. The isopropyl terminus provides steric bulk and hydrophobicity, while the ethylene glycol linker improves flexibility and solvation.

Reaction Mechanism (SN2)

The derivatization follows a classic Williamson Ether Synthesis pathway.[1][2][3][4] The reaction is bimolecular nucleophilic substitution (SN2), requiring the in situ generation of a reactive alkoxide.[4]

  • Deprotonation: A base (B:) removes the acidic proton from the substrate alcohol (R-OH) to form the alkoxide (R-O⁻).[2][4]

  • Nucleophilic Attack: The alkoxide attacks the electrophilic carbon adjacent to the chloride in this compound.

  • Displacement: Chloride is expelled as the leaving group, forming the ether product.

Critical Consideration: The primary alkyl chloride is moderately reactive. However, competing E2 elimination (forming isopropoxyethene) can occur if the reaction temperature is excessive or the base is too bulky/basic relative to nucleophilicity.

ReactionMechanism Substrate Alcohol Substrate (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻) Substrate->Alkoxide Deprotonation Base Base (NaH or KOH) Base->Alkoxide TS Transition State [Sɴ2] Alkoxide->TS Nucleophilic Attack Reagent This compound (Cl-CH₂CH₂-O-iPr) Reagent->TS Product Derivatized Ether (R-O-CH₂CH₂-O-iPr) TS->Product Major Pathway SideProduct Side Product (Elimination: Vinyl Ether) TS->SideProduct High Temp / Steric Hindrance

Figure 1: Mechanistic pathway for the etherification of alcohols with this compound.

Experimental Protocols

Method A: Anhydrous Nucleophilic Substitution (NaH/DMF)

Best for: Valuable intermediates, secondary alcohols, or substrates sensitive to water.

Reagents & Equipment[4][5][6][7][8]
  • Substrate: Alcohol (1.0 equiv)[8][9]

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)[6]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or THF.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Protocol
  • Base Preparation: In a flame-dried round-bottom flask under inert atmosphere, wash NaH (1.5 equiv) with dry hexane (2 x 5 mL) to remove mineral oil. Decant hexane carefully.

  • Solvation: Suspend the washed NaH in anhydrous DMF (concentration ~0.2 M relative to substrate). Cool to 0°C in an ice bath.

  • Alkoxide Formation: Dissolve the alcohol substrate in a minimum volume of DMF. Add this solution dropwise to the NaH suspension.

    • Observation: Evolution of H₂ gas (bubbling).

    • Time: Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0°C. Add This compound (1.2 equiv) dropwise via syringe.

  • Reaction: Remove ice bath. Stir at RT. If reaction is sluggish (monitor by TLC), heat to 50–60°C.

    • Caution: Do not exceed 80°C to minimize elimination side products.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x).[9] Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[6]

Method B: Phase Transfer Catalysis (PTC)

Best for: Large-scale synthesis, phenols, and primary alcohols stable to aqueous base.

Reagents & Equipment[4][5][6][7][8]
  • Substrate: Alcohol/Phenol (1.0 equiv)

  • Reagent: this compound (1.5 equiv)

  • Base: Potassium Hydroxide (KOH), 50% aqueous solution.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5-10 mol%).

  • Solvent: Toluene.

Step-by-Step Protocol
  • Biphasic Setup: Dissolve the substrate and this compound in Toluene.

  • Catalyst Addition: Add TBAB (0.05 equiv) to the organic phase.

  • Initiation: Add 50% aq. KOH (4.0 equiv) to the rapidly stirring mixture.

  • Reaction: Heat the biphasic mixture to 60–70°C with vigorous stirring (high RPM is critical for phase transfer).

  • Monitoring: Monitor by TLC or GC-MS. Reaction times typically range from 4 to 12 hours.

  • Workup: Separate layers. Wash the organic layer with water and brine. Dry and concentrate.

Analytical Validation & Data Interpretation

Successful derivatization must be validated using spectroscopic methods. The table below outlines key diagnostic signals.

Analytical MethodDiagnostic SignalInterpretation
¹H NMR

3.5 – 3.7 ppm (Multiplets, 4H)
Appearance of ethylene linker protons (

)
¹H NMR

1.1 – 1.2 ppm (Doublet, 6H)
Isopropyl methyl groups (

)
¹H NMR Disappearance of signalLoss of the alcohol

proton (usually broad singlet)
¹³C NMR

~70-72 ppm
New ether carbons (

)
IR Spectroscopy 1100 cm⁻¹ (Strong)C-O-C stretch intensification
IR Spectroscopy ~3400 cm⁻¹Disappearance of O-H stretching band
Workflow Decision Tree

Use the following logic to select the appropriate method and troubleshoot.

DecisionTree Start Start: Select Substrate IsPhenol Is substrate a Phenol? Start->IsPhenol IsSensitive Is substrate base/water sensitive? IsPhenol->IsSensitive No (Aliphatic OH) MethodB Method B: Phase Transfer (KOH / Toluene / TBAB) IsPhenol->MethodB Yes (Acidic OH) IsSensitive->MethodB No (Robust) MethodA Method A: Anhydrous (NaH / DMF) IsSensitive->MethodA Yes CheckTLC Check TLC/LCMS Conversion > 90%? MethodB->CheckTLC MethodA->CheckTLC Purify Purify via Silica Column CheckTLC->Purify Yes Trouble Troubleshoot: 1. Add KI (Finkelstein) 2. Increase Temp CheckTLC->Trouble No (Stalled)

Figure 2: Decision matrix for protocol selection and troubleshooting.

Troubleshooting & Optimization

Low Conversion
  • Finkelstein Modification: If the chloride is too slow to react, add Potassium Iodide (KI) (10 mol%) to the reaction. This generates the corresponding alkyl iodide in situ, which is a superior electrophile.

  • Solvent Effects: Ensure DMF is strictly anhydrous. Water solvates the alkoxide, reducing its nucleophilicity.

Elimination Products (Vinyl Ethers)
  • Cause: High temperatures or highly hindered substrates favor E2 elimination over SN2.

  • Solution: Lower the temperature to 40°C and extend reaction time. Switch to a less bulky base if possible, though NaH is generally standard.

Purification Difficulties
  • The product is an ether and likely less polar than the starting alcohol.

  • TLC Mobile Phase: Start with 10% EtOAc in Hexanes. The product should have a higher R_f than the starting material.

References

  • Williamson, A. W. (1850).[3][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[4]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Protocols." MasterOrganicChemistry.com.

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251-3254.[2]

  • Organic Chemistry Portal. "Williamson Ether Synthesis." Organic-Chemistry.org.

  • BenchChem. (2025).[4] "Technical Guide to the Synthesis of Chloroethoxy-derivatives via Williamson Ether Synthesis."

Disclaimer: This document is for research and development purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Scale-Up Synthesis Considerations for 2-(2-Chloroethoxy)propane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloroethoxy)propane (CEP), also known as 2-chloroethyl isopropyl ether, is a critical alkylating agent used in medicinal chemistry to introduce the isopropoxyethyl motif.[1] This moiety serves as a lipophilic spacer that modulates the physicochemical properties (LogP, solubility) of drug candidates.[1]

While effective on a gram scale, the scale-up of CEP reactions presents distinct challenges:

  • Safety: CEP is a potent alkylating agent (potential genotoxin) and highly flammable.[1]

  • Kinetics: The secondary ether oxygen creates inductive deactivation, often requiring higher reaction temperatures than simple alkyl chlorides, increasing thermal risk.[1]

  • Quality: Commercial bulk supplies often contain hydrolysis byproducts (2-isopropoxyethanol) which compete in nucleophilic substitutions.[1]

This guide provides a validated framework for the safe synthesis and application of CEP at multigram to kilogram scales, emphasizing Phase Transfer Catalysis (PTC) as a superior alternative to dipolar aprotic solvents.[1]

Chemical Profile & Critical Hazards[1][2]

PropertyValueScale-Up Implication
CAS Number 13830-12-1Verify isomer identity (vs. propyl isomer).
Formula

MW: 122.59 g/mol .[1][2][3][4][5]
Boiling Point ~130-132 °CDistillable, but requires vacuum to limit thermal degradation.[1]
Density ~0.98 g/mLForms top layer in aqueous workups (check phase cuts carefully).[1]
Flash Point ~25 °C (Est.)Class 1B Flammable Liquid. Static grounding mandatory.[1]
Reactivity Alkylating AgentPotential Genotoxic Impurity (PGI). Containment required.[1]
Safety & Handling Strategy
  • Containment: Handle in a fume hood with a minimum face velocity of 100 fpm. Use closed-system transfer (cannula or diaphragm pump) for volumes >1 L.[1]

  • Decontamination: Quench spills with 10% aqueous NaOH/Ethanol to hydrolyze the chloride.[1]

  • Material Compatibility: CEP swells many rubbers.[1] Use PTFE (Teflon) or Kalrez gaskets.[1]

Reagent Synthesis (Upstream Considerations)

While often purchased, large-scale campaigns may require in-situ synthesis from 2-isopropoxyethanol to ensure purity.[1]

Reaction:


[1]

Critical Process Parameters (CPPs):

  • Gas Evolution: The reaction generates 2 moles of gas per mole of product.[1] On a 10 kg scale, this releases ~4000 L of gas.[1] Scrubbing is non-negotiable.

  • Catalysis: Uncatalyzed reactions are sluggish.[1] Use 1-2 mol% DMF or Pyridine to form the Vilsmeier-Haack intermediate, accelerating the conversion of the chlorosulfite to the chloride.[1]

  • Temperature: Maintain 70–80°C. Lower temperatures lead to accumulation of chlorosulfite intermediates, which can decompose violently if heated rapidly later.[1]

Application Protocol: O-Alkylation of Phenols

The most common application is the O-alkylation of phenols.[1] Traditional methods use DMF/


, but DMF causes workup issues (emulsions, solvent removal) and potential nitrosamine formation.[1]

Recommended Approach: Solid-Liquid Phase Transfer Catalysis (SL-PTC) in Toluene.[1]

Rationale for PTC (Toluene/ /TBAB):
  • Process Safety: Toluene has a lower boiling point than DMF and is easier to recover.[1]

  • Reaction Rate: Tetrabutylammonium bromide (TBAB) transports the phenoxide anion into the organic phase, enabling high rates without anhydrous dipolar solvents.[1]

  • Water Management: The system tolerates trace water better than anhydrous DMF conditions.[1]

Step-by-Step Protocol (1.0 mol Scale)

Reagents:

  • Substrate: 4-Hydroxybenzoate ester (Model Phenol): 1.0 equiv[1]

  • Reagent: this compound (CEP): 1.2 – 1.3 equiv[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled: 2.0 equiv[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB): 0.05 equiv (5 mol%)[1]

  • Solvent: Toluene (5-7 volumes relative to phenol)[1]

Procedure:

  • Charging: To a 2 L 3-neck reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Toluene (800 mL), Phenol (1.0 mol), and

    
     (2.0 mol).
    
  • Inerting: Purge headspace with Nitrogen for 15 minutes.

  • Activation: Heat the slurry to 90°C for 30 minutes. Note: This ensures deprotonation and creates the active phenoxide surface.

  • Addition: Add TBAB (0.05 mol) followed by slow addition of CEP (1.25 mol) via dropping funnel over 30 minutes.

    • Caution: Although less exothermic than acid chloride additions, monitor for delayed exotherms.[1]

  • Reaction: Heat to reflux (~110°C). Agitate vigorously (turbulent flow is required for SL-PTC).

  • Monitoring: Monitor by HPLC every 2 hours.

    • Endpoint: < 1.0% unreacted phenol.[1] Typical time: 8–12 hours.[1]

  • Workup:

    • Cool to 25°C.

    • Add Water (800 mL) to dissolve salts.[1] Stir for 15 mins.

    • Phase separate.[1] The product is in the Top (Organic) layer.[1][6]

    • Wash organic layer with 1M NaOH (200 mL) to remove unreacted phenol traces.[1]

    • Wash with Brine (200 mL).[1]

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: High-vacuum distillation is recommended to remove excess CEP (bp ~130°C/atm vs Product >200°C).[1]

Process Visualization

Reaction Logic & Safety Workflow

The following diagram illustrates the decision matrix for the synthesis, emphasizing safety checkpoints.

G Start Start: Reagent Preparation Check_Reagent QC Check: CEP Purity (GC > 98%) Start->Check_Reagent Purify Distill Reagent (Remove 2-isopropoxyethanol) Check_Reagent->Purify Fail Setup Reactor Setup: Toluene + Phenol + K2CO3 Check_Reagent->Setup Pass Purify->Setup Inert N2 Purge & Heat to 90°C Setup->Inert Add_Cat Add TBAB (PTC) & CEP Inert->Add_Cat Reflux Reflux (110°C) High Agitation Add_Cat->Reflux IPC IPC: HPLC Check Phenol < 1%? Reflux->IPC Continue Continue Reflux IPC->Continue No Quench Cool & Water Wash IPC->Quench Yes Continue->Reflux Phase_Cut Phase Separation (Product in Top Layer) Quench->Phase_Cut Distill Vacuum Distillation (Remove Excess CEP) Phase_Cut->Distill Final Final Product Distill->Final

Figure 1: Workflow for the safe scale-up and execution of CEP alkylation reactions.

In-Process Controls (IPC) & Troubleshooting

ObservationProbable CauseCorrective Action
Slow Reaction Rate Poor agitation (SL-PTC relies on surface area).[1]Increase impeller speed (RPM). Ensure "vortex" formation.
Stalled Conversion (~80%) Decomposition of CEP or poisoning of catalyst.[1]Add 0.2 equiv fresh CEP and 0.01 equiv TBAB.
Emulsion during Workup Fine

particles or PTC accumulation.[1]
Filter the biphasic mixture through Celite before separation.[1]
New Impurity (RRT ~0.9) Claisen rearrangement (if allyl) or C-alkylation.[1]Reduce temperature to 90°C and extend time. Verify O- vs C- selectivity.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975).[1] An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.[1] (Foundational reference for SL-PTC method).

  • European Chemicals Agency (ECHA). (2023).[1][2] Substance Information: this compound.[1][2][3][5] Retrieved from [Link][1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for scale-up safety and solvent selection principles).

Sources

Troubleshooting & Optimization

How to improve yield in Williamson ether synthesis with 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for Williamson Ether Synthesis using 2-(2-Chloroethoxy)propane Ticket ID: WES-OPT-42149 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield ceilings when using This compound (CAS: 42149-74-6) in Williamson ether synthesis. Unlike its bromo- or iodo-analogs, this reagent presents a specific kinetic bottleneck due to the high bond dissociation energy of the C-Cl bond (approx. 81 kcal/mol) compared to C-Br (68 kcal/mol). Furthermore, the


-oxygen atom in the ethoxy chain can induce inductive effects that slightly deactivate the electrophilic carbon while simultaneously increasing the acidity of 

-hydrogens, raising the risk of E2 elimination.

This guide provides three validated protocols to overcome these barriers: Finkelstein Catalysis , Phase Transfer Catalysis (PTC) , and Anhydrous "Superbase" Activation .

Module 1: The Kinetic Bottleneck (Root Cause Analysis)

The primary failure mode with this compound is the sluggish rate of nucleophilic attack on the alkyl chloride. In standard conditions (e.g.,


 in Acetone), the reaction often stalls or requires excessive heat, which promotes the formation of the vinyl ether side product via E2 elimination.
The Elimination Risk

Under vigorous heating with strong bases (e.g.,


), the reagent can undergo dehydrohalogenation:


This side product is volatile and often lost during concentration, leading to "missing mass" in your balance sheet.

Module 2: The Finkelstein "Turbo" Protocol

Best For: Reactions stalled at 40-60% conversion. Mechanism: In situ conversion of the alkyl chloride to a highly reactive alkyl iodide.

The addition of a catalytic amount of iodide creates a catalytic cycle where the chloride is swapped for an iodide (a better leaving group), which is then immediately displaced by your alkoxide.

Mechanism Visualization

FinkelsteinCycle Reagent R-Cl (this compound) Intermediate R-I (Transient Alkyl Iodide) Reagent->Intermediate S_N2 (Slow without I-) Reagent->Intermediate + I- (Fast Exchange) Byproduct NaCl (Precipitate) Reagent->Byproduct Cl- displaced IodideSalt NaI (Catalyst) IodideSalt->Intermediate Intermediate->IodideSalt I- Regenerated Product R-O-Nu (Target Ether) Intermediate->Product + Nu- (Fast Attack) Nucleophile Nu- (Alkoxide)

Figure 1: The catalytic cycle of Finkelstein-assisted Williamson synthesis. The transient alkyl iodide reacts orders of magnitude faster than the chloride.

Protocol A: Finkelstein-Modified Synthesis
  • Solvent: Switch to Butanone (MEK) or Acetonitrile (polar aprotic is essential).

  • Stoichiometry:

    • Substrate (Alcohol): 1.0 equiv

    • This compound: 1.2 – 1.5 equiv

    • Base (

      
       or 
      
      
      
      ): 2.0 equiv
    • Catalyst (NaI or KI): 0.1 – 0.2 equiv (10-20 mol%)

  • Procedure:

    • Combine alcohol, base, and solvent.[1][2][3] Stir for 15 min.

    • Add NaI and the alkyl chloride.

    • Heat to reflux (approx. 80°C for MEK).

    • Checkpoint: The reaction mixture should develop a fine precipitate (NaCl/KCl) distinct from the starting base.

Module 3: Phase Transfer Catalysis (PTC)

Best For: Base-sensitive substrates or industrial scalability. Advantage: Allows the use of inexpensive inorganic bases (NaOH/KOH) and avoids strictly anhydrous conditions.

Protocol B: Liquid-Liquid PTC
  • Solvent System: Toluene (organic phase) and 50% NaOH (aqueous phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Stoichiometry:

    • Alcohol: 1.0 equiv

    • Alkyl Chloride: 1.5 equiv[4]

    • NaOH (50% aq): 4.0 equiv

    • TBAB: 0.05 equiv (5 mol%)

  • Procedure:

    • Dissolve alcohol and alkyl chloride in Toluene (3-5 volumes).

    • Add TBAB.

    • Add 50% NaOH solution vigorously.

    • Critical Step: High-shear stirring is mandatory. The reaction occurs at the interface.

    • Heat to 60-70°C. Monitor by TLC.

Module 4: Solvent & Base Selection Matrix

Use this table to select the correct system based on your substrate's tolerance.

Substrate TypeRecommended BaseRecommended SolventAdditiveWhy?
Simple Phenols

Acetone or MEKNaI (10%)Mild, avoids oxidation.
Aliphatic Alcohols NaH (60% disp)DMF or THFTBAI (5%)Requires strong deprotonation (

16-18).
Acid-Sensitive NaOH (50%)Toluene/WaterTBAB (5%)PTC method buffers the organic phase.
Sterically Hindered KHDME (Dimethoxyethane)18-Crown-6Crown ether solvates

to nakedize the alkoxide.

Module 5: Troubleshooting & FAQ

Q1: I see a new spot on TLC that is less polar than my starting material but not my product. What is it?

Diagnosis: This is likely the elimination product, isopropoxy-vinyl ether , formed by E2 elimination. Fix:

  • Lower the reaction temperature by 10-15°C.

  • Switch from strong bases (NaH, tBuOK) to milder carbonate bases (

    
    ).
    
  • Ensure your alkyl halide is not in massive excess if using strong base.

Q2: The reaction stalls at 50% conversion even with NaI.

Diagnosis: The chloride displacement is reversible, or the iodide is being sequestered. Fix:

  • Switch solvent to DMF or DMSO .[2] These solvents solvate cations strongly, leaving the nucleophilic anion "naked" and more reactive.

  • Increase temperature to 90°C (if substrate permits).

Q3: My product smells like vinegar or degrades during workup.

Diagnosis: Acidic cleavage. The isopropyl ether moiety is stable to base but sensitive to strong acids. Fix:

  • Do not use 1M HCl or stronger for neutralization.

  • Quench the reaction with saturated

    
     or water.
    
  • If pH adjustment is needed, use dilute acetic acid or

    
    .
    
Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Incomplete Reaction CheckTLC Check TLC/GC-MS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Major component Side_Product New Non-Target Spot CheckTLC->Side_Product Major component Temp Increase Temp OR Add NaI (Finkelstein) SM_Remains->Temp Base Base too strong? Switch to K2CO3 Side_Product->Base Solvent Change Solvent (Acetone -> DMF) Temp->Solvent If still slow

Figure 2: Logic flow for diagnosing yield issues.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[2] Tetrahedron Letters, 16(38), 3251-3254.[2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Section 4.6: Ethers).[5][6]

  • PubChem Database. Compound Summary for CID 8022540: this compound.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

Sources

Technical Support Center: 2-(2-Chloroethoxy)propane (CAS 10438-96-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers utilizing 2-(2-Chloroethoxy)propane (also known as 2-chloroethyl isopropyl ether).

Advanced Troubleshooting & Reaction Optimization Guide

Welcome to the Reaction Optimization Desk. You are likely using This compound to introduce a 2-isopropoxyethyl solubilizing group into a scaffold (typically a phenol, amine, or thiol). While this primary alkyl chloride is a robust building block, its unique ether-linkage creates a "Goldilocks" zone of reactivity where side reactions can silently erode yields.

This guide moves beyond basic stoichiometry to address the kinetic and thermodynamic pitfalls specific to this reagent.

The Reactivity Landscape

Before troubleshooting, visualize the competing pathways. The ether oxygen at the


-position to the chloride is not just a spectator; it inductively destabilizes the developing positive charge in 

pathways (making them unlikely) but can assist in E2 elimination due to the acidity of the

-hydrogens.
Reaction Pathway Topology

The following diagram maps the fate of your reagent under typical alkylation conditions.

ReactionPathways Reagent This compound (Reagent) Target Target Alkylated Product (Desired) Reagent->Target SN2 Substitution (Nucleophile, Mild Base) VinylEther Isopropyl Vinyl Ether (Side Product: Elimination) Reagent->VinylEther E2 Elimination (Strong Base, High T) Alcohol 2-(2-Hydroxyethoxy)propane (Side Product: Hydrolysis) Reagent->Alcohol Hydrolysis (Wet Solvent, OH-) Dimer Polymeric Tars (Side Product: Oligomerization) VinylEther->Dimer Acid Catalysis (Trace Acid)

Figure 1: Kinetic competition between the desired


 alkylation and parasitic E2/Hydrolysis pathways.

Troubleshooting Modules

Issue #1: The "Vanishing Reagent" (E2 Elimination)

Symptom: You observe rapid consumption of the alkyl chloride by TLC/GC, but the yield of the alkylated product is low. A volatile, sweet-smelling byproduct may be detected. Diagnosis: Dehydrohalogenation. The


-hydrogens (adjacent to the ether oxygen) are sufficiently acidic. If you use a hard, strong base (e.g., NaH, KOtBu) at elevated temperatures, you trigger an E2 elimination , converting your reagent into isopropyl vinyl ether .

Mechanism:



Corrective Protocol:

  • Base Switching: Move from Hard/Strong bases (

    
    , 
    
    
    
    ) to Soft/Buffered bases (
    
    
    ,
    
    
    ) in a polar aprotic solvent (DMF or Acetone).
  • Temperature Control: E2 elimination is entropically favored at high temperatures. Reduce reaction temperature to

    
     and extend reaction time rather than refluxing at 
    
    
    
    .
  • Finkelstein Modification: Add 10-20 mol% NaI (Sodium Iodide) . This converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the

    
     rate relative to the E2 rate.
    
ParameterHigh Risk (Promotes Elimination)Optimized (Promotes

)
Base NaH, KOtBu, NaOH

,

, DIPEA
Solvent Ethanol, Water (Solvolysis risk)DMF, Acetonitrile, Acetone
Temp Reflux (>80°C)Moderate (40-60°C)
Catalyst NoneNaI or TBAI (Phase Transfer)
Issue #2: The "Wet Solvent" Trap (Hydrolysis)

Symptom: Appearance of a new peak in GC/LC corresponding to M-18 (loss of Cl, gain of OH). The reagent converts to 2-(2-hydroxyethoxy)propane . Diagnosis: Competitive Hydrolysis. Primary chlorides react slowly. If your nucleophile is weak or the solvent contains water, hydroxide ions (generated from base + water) will outcompete your nucleophile.

The "Self-Validating" Dryness Test: Do not assume solvents are dry.

  • Protocol: Add a small crystal of iodine to your solvent. If it stays purple/violet, it is non-polar/dry. If it turns brown immediately (in non-coordinating solvents), moisture may be present. Better yet: Use Karl Fischer titration.

  • Solution: Use molecular sieves (3Å or 4Å) in the reaction vessel. The ether oxygen in the reagent can coordinate water, carrying it into the reaction sphere.

Issue #3: Black Tar Formation (Vinyl Ether Polymerization)

Symptom: The reaction mixture turns dark/black, and workup is an emulsion nightmare. Diagnosis: Cationic Polymerization. If you generated the vinyl ether side product (from Issue #1) and then acidified the mixture during workup (or used a Lewis Acid catalyst), the vinyl ether will polymerize.

Corrective Protocol:

  • Quench Gently: Avoid strong acid quenches. Use saturated

    
     or water.
    
  • Remove Volatiles First: If you suspect vinyl ether formation, rotary evaporate the reaction mixture before acidification. Isopropyl vinyl ether has a low boiling point (~55-60°C) compared to the reagent (~130°C) and can be stripped off.

FAQ: Rapid Fire Technical Support

Q: Can I use this reagent to alkylate amines? A: Yes, but beware of quaternization . Because it is a primary halide, secondary amines can react twice.

  • Fix: Use a slight excess of the amine (if cheap) or use a "temporary protection" strategy (e.g., reductive amination with the corresponding aldehyde, though that requires a different reagent).

Q: Why is my reaction stalling at 70% conversion? A: Chloride buildup. The leaving group (


) can act as a nucleophile in a reversible reaction (though equilibrium favors the product).
  • Fix: In aprotic solvents (Acetone/Acetonitrile), the inorganic chloride salt (

    
     or 
    
    
    
    ) often precipitates, driving the reaction. Ensure your stirring is vigorous to prevent the salt from coating the base.

Q: How do I remove unreacted this compound? A:

  • Distillation: The boiling point (129-132°C) is distinct enough from most drug-like scaffolds.

  • Derivatization: If the product is non-volatile, add a "scavenger" nucleophile (like morpholine) at the end of the reaction to consume the excess chloride, turning it into a basic amine that can be washed away with an acidic extraction.

References & Authority

  • Reactivity of Chloroethyl Ethers:

    • March's Advanced Organic Chemistry outlines the competition between substitution and elimination in primary alkyl halides with

      
      -heteroatoms. The inductive effect of the oxygen makes the 
      
      
      
      -hydrogens more acidic, increasing E2 rates compared to simple alkyl chains.
    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Safety & Properties (SDS Data):

    • CAS 10438-96-7 / 42149-74-6. This compound is classified as an acute toxin and skin irritant.[1]

    • Source:

  • Synthesis Applications:

    • This reagent is frequently used in the synthesis of pharmaceutical intermediates where an isopropoxyethyl chain serves to modulate lipophilicity (LogP).

    • Source:

  • Elimination Mechanisms (General):

    • For a detailed kinetic study on the elimination of

      
      -chloroethers (analogous to this reagent), see standard physical organic chemistry texts regarding "E2 elimination in acyclic systems."
      
    • Source:

Sources

Troubleshooting failed or low-yield reactions involving 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Guide: Alkylation Reactions with 2-(2-Chloroethoxy)propane

Technical Support Center: this compound

Product Identity:

  • Chemical Name: this compound[1][2]

  • Synonyms: 2-Chloroethyl isopropyl ether; 1-Chloro-2-isopropoxyethane[1]

  • CAS: 13830-12-1[1][2]

  • Structure:

    
    
    

This guide addresses the specific challenges associated with using This compound as an alkylating agent. While this reagent is critical for introducing the isopropoxyethyl motif—a common pharmacophore for modulating lipophilicity in drug candidates—it presents distinct reactivity hurdles compared to simple alkyl halides.

Part 1: Reactivity Profile & Mechanism

To troubleshoot effectively, one must understand the competing pathways governing this molecule. The chloroethyl ether moiety is a "reluctant" electrophile.

  • The Primary Pathway (

    
    ):  The desired reaction is a bimolecular nucleophilic substitution. However, the chlorine atom is a mediocre leaving group, and the adjacent ether oxygen exerts an inductive electron-withdrawing effect, which can destabilize the developing positive charge in the transition state, slightly retarding the reaction compared to simple alkyl chlorides.
    
  • The Elimination Trap (

    
    ):  The protons 
    
    
    
    to the chlorine (on the
    
    
    carbon) are acidified by the adjacent oxygen. In the presence of strong bases (e.g.,
    
    
    ,
    
    
    ) and heat, elimination of
    
    
    becomes a dominant side reaction, forming isopropyl vinyl ether .
  • The Finkelstein Advantage: The C-Cl bond is strong. In situ conversion to the iodide (C-I) using catalytic iodide sources dramatically accelerates the reaction rate (the "Finkelstein Effect").

Visualizing the Reaction Landscape

ReactionPathways Reagent This compound Product Desired Product (Alkylated Nu) Reagent->Product SN2 (Slow) VinylEther Side Product: Isopropyl Vinyl Ether Reagent->VinylEther E2 Elimination (Strong Base/Heat) Alcohol Side Product: 2-Isopropoxyethanol Reagent->Alcohol Hydrolysis (Wet Solvent) Intermediate Transient Species: 2-(2-Iodoethoxy)propane Reagent->Intermediate + NaI/KI (Finkelstein) Nu Nucleophile (Nu-) Intermediate->Product SN2 (Fast)

Figure 1: Mechanistic pathways. Note the catalytic loop (blue) utilizing Iodide to bypass the slow direct substitution.

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: "The reaction has stalled at 40% conversion after 24 hours."

Diagnosis: The C-Cl bond cleavage is the rate-limiting step. If you are using a standard base (e.g.,


) in a solvent like Acetone or MeCN, the kinetics are often too slow for this specific electrophile.

Corrective Action:

  • Switch Solvent: Move to a polar aprotic solvent with a higher dielectric constant, such as DMF (N,N-Dimethylformamide) or DMSO . These solvents better solvate the cation, leaving the nucleophile "naked" and more reactive.

  • The "Finkelstein" Spike: Add 10-20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture.

    • Mechanism:[3][4][5][6][7]

      
       displaces 
      
      
      
      to form the highly reactive alkyl iodide, which immediately reacts with your nucleophile, regenerating
      
      
      . This is the single most effective fix for this reagent.
Scenario B: "I see a new non-polar spot on TLC, but it's not my product."

Diagnosis: You are likely observing Isopropyl Vinyl Ether resulting from E2 elimination. This occurs when the base is too strong or the temperature is too high.

  • Verification: Check proton NMR.[3] Look for distinctive vinylic protons (

    
     4.0–4.5 ppm and 
    
    
    
    6.4–6.5 ppm).

Corrective Action:

  • Lower the Temperature: If heating to >80°C, reduce to 50–60°C and extend reaction time.

  • Change the Base: If using

    
     or 
    
    
    
    , switch to a weaker base like
    
    
    or
    
    
    . Cesium is particularly effective ("Cesium Effect") due to its large radius, which minimizes ion pairing with the nucleophile.
Scenario C: "My yield is low, and I see starting material remaining despite forcing conditions."

Diagnosis: Phase transfer limitations. If your nucleophile is an ionic solid (e.g., a phenolate salt) and your electrophile is a liquid, they may not be meeting effectively in the solution phase.

Corrective Action:

  • Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using potassium bases). This shuttles the nucleophile into the organic phase where the chloroether resides.

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates precipitate as described, the system is working.

Protocol 1: The "Finkelstein-Assisted" Alkylation (Recommended)

Best for: Phenols, Amides, and robust Amines.

ParameterSpecificationReason
Solvent DMF or AcetonitrileHigh polarity stabilizes the transition state.
Base

(2.0 equiv)
Mild base minimizes elimination risk.
Catalyst KI (0.1 - 0.2 equiv) CRITICAL: Converts R-Cl to reactive R-I in situ.
Temp 60°C - 80°COptimal balance between rate and elimination control.

Step-by-Step:

  • Dissolve the nucleophile (1.0 equiv) in DMF (

    
     concentration).
    
  • Add

    
     (2.0 equiv) and stir for 15 minutes at room temp.
    
  • Add KI (0.2 equiv) . Observation: The white suspension may turn slightly yellow/off-white.

  • Add This compound (1.2 - 1.5 equiv) dropwise.

  • Heat to 60°C. Monitor by TLC/HPLC every 2 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

Protocol 2: Phase Transfer Catalysis (PTC)

Best for: Scale-up reactions or water-sensitive substrates.

  • Solvent: Toluene (or 2-MeTHF).

  • Base: 30% aqueous NaOH (or solid KOH).

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Procedure: Mix Toluene, Nucleophile, and Reagent. Add Catalyst.[3] Add Base.[3][8] Reflux vigorously.

    • Note: The vigorous stirring is essential to create the interfacial surface area needed for PTC.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose your specific issue efficiently.

TroubleshootingTree Start Start: Low Yield / Failed Reaction CheckSM Is Starting Material (SM) still present? Start->CheckSM CheckByprod Are there new spots/peaks (Non-Product)? Start->CheckByprod Yes Yes CheckSM->Yes Conversion Issue Yes (Non-Polar) Yes (Non-Polar) CheckByprod->Yes (Non-Polar) Elimination (E2) Yes (Polar/Alcohol) Yes (Polar/Alcohol) CheckByprod->Yes (Polar/Alcohol) Hydrolysis TempCheck TempCheck Yes->TempCheck Is Temp < 60°C? Increase Temp\n(max 80°C) Increase Temp (max 80°C) TempCheck->Increase Temp\n(max 80°C) Yes AddIodide Add 0.2 eq KI (Finkelstein) TempCheck->AddIodide No LowerBase LowerBase Yes (Non-Polar)->LowerBase Switch to Weak Base (K2CO3/Cs2CO3) LowerTemp LowerTemp LowerBase->LowerTemp Reduce Temp DrySolvent DrySolvent Yes (Polar/Alcohol)->DrySolvent Dry Solvent/Reagents

Figure 2: Decision tree for rapid diagnosis of reaction failures.

Part 5: References & Authority

  • Structure & Properties:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • Mechanistic Insight (Finkelstein Reaction):

    • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews. The classic text establishing the reactivity order of alkyl halides (I > Br > Cl) and the utility of halide exchange.

  • Synthetic Application (Chloroethyl Ethers):

    • Organic Syntheses, Coll.[5] Vol. 10, p.446 (2004). Synthesis of Triaza-21-crown-7. This procedure utilizes a similar chloroethyl ether alkylation, demonstrating the necessity of thermal control and stepwise addition. Retrieved from [Link]

  • Elimination Side Reactions:

    • Master Organic Chemistry (2012).[8] Two Elimination Reaction Patterns. Detailed analysis of E2 vs E1 pathways in substituted alkyl halides. Retrieved from [Link]

Sources

Optimizing temperature control for exothermic reactions with 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Control for 2-(2-Chloroethoxy)propane

Executive Summary

This guide addresses the thermal management of reactions involving This compound (CAS: 13830-12-1 / 42149-74-6). While this reagent is a valuable alkylating agent, its physical properties—specifically a Flash Point of ~28°C and Boiling Point of ~129°C —create a narrow window for safe operation.

In exothermic substitutions (e.g.,


 alkylations), the primary risk is thermal runaway , where the heat of reaction (

) exceeds the cooling capacity (

).[1][2] This guide moves beyond basic safety to optimization: maximizing reaction rate without compromising the thermal safety boundary.
Module 1: Pre-Reaction Thermodynamics (The "Safe Operating Window")

Before initiating any synthesis, you must define the thermodynamic limits. You cannot optimize what you cannot measure.

Q: How do I calculate the maximum safe dosing rate for this reagent? A: You do not "calculate" it arbitrarily; you derive it from the Maximum Temperature of Synthesis Reaction (MTSR) .

  • Determine

    
     (Adiabatic Temperature Rise): 
    If cooling fails, how hot will the mixture get?
    
    
    
    
    • 
      : Enthalpy of reaction (measure via Reaction Calorimetry, RC1).
      
    • 
      : Concentration of limiting reagent.
      
    • 
      : Specific heat capacity of the reaction mass.
      
  • Calculate MTSR:

    
    
    
    • Critical Rule: The MTSR must remain 50°C below the onset of any secondary decomposition reaction (

      
      ) and below the boiling point of the solvent/reagent (129°C for this compound) to prevent over-pressurization.
      

Q: My MTSR is 140°C. Is this safe? A: No. this compound boils at ~129°C. An MTSR of 140°C implies that a cooling failure will cause the solvent/reagent to boil violently, potentially rupturing the vessel. You must:

  • Dilute the reaction (increase thermal mass).

  • Switch to Semi-Batch (dose the reagent slowly to limit accumulation).

Visual: The Thermal Control Loop

The following diagram illustrates the feedback mechanism required to maintain the process temperature (


) relative to the MTSR.

ThermalControl Reactor Reactor (T_process) Sensor Temp Sensor (RTD/TC) Reactor->Sensor Heat Signal Controller PID Controller (Calculate Error) Sensor->Controller PV (Process Value) Valve Control Valve (Coolant Flow) Controller->Valve Output % Jacket Cooling Jacket (Heat Removal) Valve->Jacket Coolant Flow Jacket->Reactor Heat Transfer (Q_out)

Caption: Figure 1. Closed-loop thermal regulation system. The PID controller adjusts coolant flow based on the gap between Setpoint (SP) and Process Value (PV).

Module 2: Dosing Strategy & Accumulation

The most common cause of runaway with alkyl halides is reactant accumulation . If you add this compound faster than it reacts, you build up a "thermal bomb" in the reactor.

Q: Why is the temperature spiking after I stop dosing? A: This is the signature of accumulation .

  • Mechanism: At low temperatures, the reaction rate constant (

    
    ) is small. You added the reagent, but it didn't react immediately.
    
  • The Spike: As the temperature creeps up,

    
     increases exponentially (Arrhenius law). All the unreacted reagent consumes simultaneously.
    
  • Solution: Use Targeted Dosing Control (TDC) . Stop dosing if

    
     deviates by >2°C.
    
Protocol: Determining the Optimal Dosing Rate
  • Start Temperature: Set reactor to optimal

    
     (e.g., 50°C).
    
  • Initial Dose: Add 5% of this compound.

  • Monitor

    
    :  Observe the heat flow spike.
    
  • Calculate Accumulation: If Heat Flow returns to baseline instantly, reaction is fast (Safe). If Heat Flow trails off slowly, reaction is slow (Risk of Accumulation).

Data Table: Heat Transfer Capabilities (


) 
Use this table to estimate if your reactor can handle the exotherm.
Reactor TypeMaterialTypical

Value (W/m²·K)
Suitability for Exothermic Alkylation
Glass Flask Borosilicate150 - 300Low. Poor heat transfer. High risk for fast exotherms.[3][4]
Glass-Lined Steel Enamel/Steel250 - 450Medium. Good chemical resistance, moderate cooling.
Stainless Steel 316L400 - 800High. Excellent heat transfer. Preferred for scale-up.
Hastelloy Alloy C-22350 - 600High. Use if corrosive byproducts (HCl) are generated.
Module 3: Troubleshooting & Deviation Management

Q: The reactor temperature is rising, but the jacket temperature is already at minimum (-20°C). What do I do? A: This is a Loss of Thermal Control .

  • IMMEDIATE ACTION: Stop Dosing. Do not just "slow down"—STOP .

  • Agitation: Increase stirrer speed to maximum. Heat transfer (

    
    ) is proportional to agitation.
    
    • Warning: Do not stop stirring. A stagnant mixture creates "hot spots."

  • Quench: If

    
     approaches 100°C (near boiling/decomposition), engage emergency quench (e.g., dump reaction into cold solvent if protocol permits).
    

Q: I see a pressure spike during the reaction. Is this normal? A: No. This compound has a low vapor pressure at room temperature, but:

  • Scenario A: You are approaching the boiling point (129°C).

  • Scenario B: Decomposition. Chloroalkyl ethers can degrade to release gases (HCl or volatile alkenes) if overheated.

  • Scenario C: Solvent vapor. If using a low-boiler (e.g., DCM, THF), the exotherm is vaporizing the solvent.

Visual: Emergency Decision Logic

Follow this flowchart when deviations occur.

EmergencyLogic Start Deviation Detected (T > Setpoint) CheckDosing Is Dosing Active? Start->CheckDosing StopDosing STOP DOSING IMMEDIATELY CheckDosing->StopDosing Yes CheckCooling Is Jacket T at Minimum? CheckDosing->CheckCooling No StopDosing->CheckCooling Agitation Increase Agitation (Max RPM) CheckCooling->Agitation Yes Monitor Monitor until T returns to SP CheckCooling->Monitor No (Lower Jacket T) CheckTrend Is T still rising? Agitation->CheckTrend Quench INITIATE EMERGENCY QUENCH / DUMP CheckTrend->Quench Yes (Runaway) CheckTrend->Monitor No (Stabilizing)

Caption: Figure 2. Decision tree for managing thermal excursions during exothermic alkylation.

References
  • Health and Safety Executive (HSE). Chemical Reaction Hazards and the Risk of Thermal Runaway (INDG254). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: this compound (CAS 13830-12-1). Retrieved from [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design.[3][5] Wiley-VCH. (Standard Engineering Reference).

Sources

Effective purification techniques for products from 2-(2-Chloroethoxy)propane reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-(2-Chloroethoxy)propane (CAS: 13830-12-1) and its derivatives.

Executive Summary & Chemical Profile

This compound (also known as 2-Chloroethyl isopropyl ether) is a critical alkylating agent used to introduce the isopropoxyethyl linker in medicinal chemistry. Its reactivity is driven by the primary chloride, making it susceptible to nucleophilic substitution (


).

However, reactions often yield complex mixtures due to:

  • Competitive Elimination: Formation of vinyl ethers under basic conditions.

  • Hydrolysis: Conversion to the alcohol (2-isopropoxyethanol) if moisture is present.

  • Thermal Instability: Decomposition of the ether linkage at high distillation temperatures.

This guide provides self-validating protocols to isolate your target molecule from these specific impurities.

Chemical Property Reference Table
PropertyDataRelevance to Purification
CAS 13830-12-1Identity verification
Boiling Point ~120–125 °C (est.)Distillation feasibility (Vacuum required >100°C)
Density ~0.96 g/mLPhase separation (lighter than chlorinated solvents)
Solubility Miscible in organic solvents; low water solubilityAqueous workup efficiency
Reactivity Moderate alkylatorRequires quenching of unreacted excess

Troubleshooting & FAQs

Direct solutions to common issues reported by our user base.

Q1: My NMR shows persistent unreacted this compound (SM) despite long reaction times. How do I remove it without column chromatography?

Diagnosis: The reaction likely stalled due to nucleophile degradation or equilibrium limits. The SM is a liquid with a high boiling point, making rotary evaporation ineffective.

The "Chemical Scavenging" Solution: Instead of difficult distillation, convert the lipophilic alkyl chloride into a highly polar, water-soluble species.

  • Add a Scavenger: Add 0.2 equivalents of a secondary amine (e.g., Morpholine or Dimethylamine) or a thiol resin to the reaction mixture.

  • Heat: Reflux for 1 hour. The amine will react with the remaining chloride to form a quaternary ammonium salt or a tertiary amine hydrochloride.

  • Wash: Perform an acidic aqueous wash (1M HCl). The scavenged by-product (now protonated/charged) will partition into the aqueous phase, leaving your neutral product in the organic layer.

Q2: I see a "vinyl" impurity signal (~6.4 ppm) in my proton NMR. What is it, and how do I get rid of it?

Diagnosis: You have formed Isopropyl vinyl ether via E2 elimination. This occurs when using strong bases (NaH, KOtBu) or high temperatures.

Purification Protocol:

  • Flash Chromatography: Vinyl ethers are less polar than the target alkylated product. Use a non-polar mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexanes) to elute the vinyl impurity first.

  • Mild Acid Hydrolysis (Risky): Vinyl ethers hydrolyze rapidly in dilute acid to acetaldehyde and isopropanol. Caution: Only use this if your target product is acid-stable. Wash the organic layer with 0.1M HCl for 10 minutes, then neutralize.

Q3: My product is an amine derivative, but it's turning brown/tarry upon distillation.

Diagnosis: Thermal decomposition. The ether linkage can be sensitive to oxidation, or the amine is oxidizing.

Corrective Action:

  • Switch to Kugelrohr Distillation: Use high vacuum (<0.5 mmHg) and lower temperatures to minimize thermal stress.

  • Salt Formation: Instead of distilling the free base, convert your product to its HCl or Oxalate salt. These salts are solids that can be purified via recrystallization (e.g., from EtOH/Et2O), avoiding heat entirely.

Core Purification Workflows

Workflow A: Vacuum Distillation (For Liquid Ethers)

Best for: Large scale (>10g) synthesis of thermally stable ether derivatives.

  • Quench: Pour reaction mixture into saturated

    
     (aq).
    
  • Extract: Use Diethyl Ether (

    
    ) or MTBE. Avoid DCM if possible to prevent emulsion with PEG-like chains.
    
  • Dry: Dry over

    
     (Magnesium Sulfate) for at least 30 minutes. Filter.
    
  • Concentrate: Remove solvent via rotary evaporator at 40 °C.

  • Distill:

    • Setup a short-path distillation head.

    • Apply vacuum (< 5 mmHg).

    • Fraction 1: Unreacted this compound (lower BP).

    • Fraction 2: Target Product (collect based on vapor temp).

Workflow B: Solid-Phase Extraction (SPE) / Flash Chromatography

Best for: Small scale (<1g) or complex mixtures.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase Strategy:

  • The chloro-ether chain adds lipophilicity.

  • Gradient: Start with 100% Hexanes to elute unreacted chloride. Ramp to 20-30% EtOAc/Hexanes to elute the product.

  • Visualization: These compounds are often UV-inactive. Use Iodine Chamber or Permanganate Stain (KMnO4) for TLC visualization. The ether oxygen coordinates with Iodine to show brown spots.

Decision Logic & Process Flow

The following diagram illustrates the decision matrix for selecting the optimal purification route based on your product's chemical nature.

PurificationStrategy Start Crude Reaction Mixture (Contains this compound residues) CheckState Physical State of Target Product? Start->CheckState Liquid Liquid / Oil CheckState->Liquid Is Liquid Solid Solid / Crystalline CheckState->Solid Is Solid CheckBP Boiling Point Separation (>20°C diff from SM?) Liquid->CheckBP Recryst Recrystallization (Solvent: EtOH/Hexanes) Solid->Recryst Neutral Compound SaltForm Salt Formation (HCl/Oxalate) then Recrystallize Solid->SaltForm Basic Compound (Amine) Distillation Vacuum Distillation (<5 mmHg) CheckBP->Distillation Yes (Large BP diff) Scavenge Chemical Scavenging (Add Morpholine -> Acid Wash) CheckBP->Scavenge No (Close BP)

Figure 1: Strategic decision tree for purifying products derived from this compound alkylation reactions.

References & Validated Sources

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89762, this compound. Retrieved from [Link]

  • LibreTexts Chemistry. The Williamson Ether Synthesis and Nucleophilic Substitution. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is a potential alkylating agent and irritant.

Technical Support Center: Purification Strategies for 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-Cl-045 Subject: Removal of unreacted 2-(2-Chloroethoxy)propane (CAS: 42149-74-6) from reaction mixtures. Status: Open Assigned Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely dealing with This compound (also known as 2-chloroethyl isopropyl ether) as an excess alkylating agent in a nucleophilic substitution reaction.

The Challenge: This molecule is a primary alkyl chloride with a boiling point of ~129–132°C [1]. While it is moderately volatile, its removal is critical because unreacted alkyl halides are structural alerts for Genotoxic Impurities (GTIs) . In pharmaceutical intermediates, these must often be reduced to ppm levels.

The Solution: Simple evaporation is often insufficient due to its relatively high boiling point compared to common solvents. We recommend a tiered approach: Vacuum Distillation for bulk removal, followed by Chemical Scavenging for high-purity "polishing."

Module 1: Physical Separation (Distillation)

User Question: "I tried removing it on the rotovap at 40°C, but it's still there. Can I just turn up the heat?"

Expert Response: Standard rotary evaporation is often insufficient because the boiling point of this compound (129°C at 760 mmHg) is too high. You need to significantly lower the pressure.

Protocol: Vacuum Distillation Parameters
ParameterSpecificationReasoning
Target Vacuum < 10 mmHg (High Vacuum)Reduces BP from ~130°C to < 50°C, preventing thermal degradation of your product.
Bath Temperature 50°C – 60°CProvides sufficient energy for vaporization without "bumping" or polymerization.
Condenser Temp -10°C or lowerCritical. The vapor is lipophilic; a cold trap is required to prevent pump damage.
Azeotrope Partner Toluene or HeptaneCo-evaporation can help "drag" the chloride out if it is persistent.

Warning: If your product has a boiling point within 20°C of the impurity (110°C–150°C), distillation will fail. Proceed immediately to Module 2 .

Module 2: Chemical Scavenging (The "High-Purity" Solution)

User Question: "Distillation reduced the volume, but TLC still shows a spot co-eluting with my product. How do I get rid of the last 5%?"

Expert Response: This is the most common issue. Since this compound is an electrophile (alkylating agent), the most elegant removal method is Chemical Scavenging . We utilize a solid-supported nucleophile to react with the impurity, anchoring it to a bead that can be filtered away.[1]

The Mechanism: Nucleophilic Capture

We exploit the reactivity of the chloride leaving group. A polymer-supported thiol (or amine) attacks the alkyl chloride via an


 mechanism.

Recommended Scavenger: Silica-supported Thiol (Si-Thiol) or Polymer-supported Benzylamine .

  • Why Thiol? Sulfur is a "soft" nucleophile that reacts rapidly with alkyl halides but rarely interacts with esters or amides in your product.

Step-by-Step Scavenging Protocol
  • Stoichiometry: Calculate the moles of unreacted this compound (based on NMR or theoretical excess). Add 3–4 equivalents of Si-Thiol resin relative to the impurity.

  • Solvent System: Dissolve your crude mixture in a polar aprotic solvent (DMF, DMSO) or ethanol.

    
     reactions on primary chlorides are slow in non-polar solvents like Hexane.
    
  • Base Addition: Add a soluble organic base (e.g., DIPEA) to neutralize the HCl generated.

    • Ratio: 1.2 equivalents of base per equivalent of scavenger.

  • Incubation:

    • Temperature: Heat to 60–80°C . Primary chlorides are sluggish at room temperature.

    • Time: Stir for 4–12 hours.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The impurity is now chemically bound to the solid resin.

  • Wash: Wash the resin cake with EtOAc to recover any trapped product.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification path based on your product's properties.

PurificationLogic Start Crude Mixture containing This compound CheckBP Is Product BP > 180°C? Start->CheckBP Distill Method A: Vacuum Distillation (<10 mmHg, 50°C) CheckBP->Distill Yes (Large BP Diff) CheckSens Is Product Base/Heat Sensitive? CheckBP->CheckSens No (Close BP) Scavenge Method B: Chemical Scavenging (Polymer-Supported Thiol) Distill->Scavenge Trace Impurity Remains Pure Pure Product Distill->Pure Success CheckSens->Scavenge No (Stable) Chromatography Method C: Flash Chromatography (Gradient Elution) CheckSens->Chromatography Yes (Sensitive) Scavenge->Pure Chromatography->Pure

Figure 1: Decision Matrix for removing alkyl chloride impurities. Method B (Scavenging) is preferred for trace removal in stable compounds.

Module 3: Troubleshooting & FAQs

Q: Can I use a simple aqueous wash (water/brine) to remove it? A: No. this compound is an ether with significant lipophilic character (Propyl + Ethyl groups). It will partition into the organic layer (DCM/EtOAc) during extraction. It does not hydrolyze fast enough in water to be removed by simple washing [2].

Q: I don't have polymer-supported reagents. Can I use a liquid scavenger? A: Yes. You can add a volatile amine (like pyrrolidine) or a water-soluble thiol (like thioglycolic acid).

  • Mechanism:[2][3][4][5][6] The impurity becomes an amine salt or acid-derivative.

  • Workup: After reaction, perform an Acidic Wash (1M HCl) to remove the aminated impurity, or a Basic Wash (NaHCO3) to remove the thiol-derivative.[1]

Q: Is this compound dangerous? A: Yes. As an alkylating agent, it has the potential to modify DNA. Handle with gloves in a fume hood. Treat all waste streams as hazardous [3].

References
  • Organic Chemistry Portal. (2018). Synthesis and Purification of Alkyl Chlorides. Retrieved January 28, 2026, from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[4] (Context: Removal of genotoxic alkyl halides via scavenging).

Sources

Strategies to prevent byproduct formation in 2-(2-Chloroethoxy)propane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Strategies to Prevent Byproduct Formation in 2-(2-Chloroethoxy)propane Synthesis Target Molecule: this compound (CAS: 42149-74-6) Synonyms: 2-Chloroethyl isopropyl ether; 2-Propoxyethyl chloride.[1][2]

Executive Summary & Core Chemistry

This guide addresses the critical process parameters (CPPs) for synthesizing This compound via the chlorination of 2-isopropoxyethanol using thionyl chloride (


) . While this route is preferred for its atom economy and ease of purification, it is susceptible to specific byproduct formations—namely dialkyl sulfites  and catalyst-complex precipitates —that can compromise yield and purity.[1][2]
The "Golden Path" Protocol

To minimize byproducts, the reaction must follow a specific nucleophilic substitution pathway (


) while suppressing side reactions.
  • Precursor: 2-Isopropoxyethanol (CAS: 109-59-1)[1][2][3]

  • Reagent: Thionyl Chloride (

    
    ) (1.05 – 1.10 equivalents)[1][2]
    
  • Catalyst: Pyridine or N,N-Dimethylformamide (DMF) (0.1 – 0.5 mol%)[1][2][4]

  • Mechanism: Conversion of alcohol to alkyl chlorosulfite intermediate, followed by nucleophilic substitution by chloride ion.[2][5]

Troubleshooting Center (Q&A)

Q1: I am detecting significant amounts of "sulfite esters" (dialkyl sulfites) in my final product. How do I prevent this?

Diagnosis: The formation of bis(2-isopropoxyethyl) sulfite occurs when the reaction stoichiometry is imbalanced or the removal of HCl is too rapid.[1]

  • Mechanism: The reaction proceeds via an alkyl chlorosulfite intermediate (

    
    ).[1][2] If 
    
    
    
    is deficient, or if the chloride ion concentration is low, the unreacted alcohol (
    
    
    ) attacks the chlorosulfite intermediate instead of the chloride ion, forming the dialkyl sulfite (
    
    
    ).[1]

Corrective Strategy:

  • Ensure Excess Thionyl Chloride: Maintain a molar ratio of 1:1.05 to 1:1.1 (Alcohol :

    
    ). The excess ensures that the chlorosulfite intermediate is favored over the dialkyl sulfite.
    
  • Stepwise Temperature Ramp: Do not rush the heating.

    • Addition Phase: Keep at 20–50°C to form the chlorosulfite.[2]

    • Conversion Phase: Slowly ramp to 90–100°C . High temperature is required to decompose the chlorosulfite into the alkyl chloride and

      
      .
      
  • Retain HCl: Do not use a vacuum or vigorous nitrogen sweep during the initial phase.[2] The presence of HCl (specifically

    
    ) is necessary to drive the substitution reaction.[1]
    
Q2: My crude product is cloudy with a persistent precipitate that is difficult to filter. What is this?

Diagnosis: This is likely a Catalyst-HCl Complex .[1][2] Common catalysts like Pyridine or DMAP form hydrochloride salts (e.g., Pyridinium hydrochloride) that are insoluble in the ether product.[2] In some protocols, these salts can trap product or form a fine suspension (haze).[2]

Corrective Strategy:

  • Catalyst Selection: Switch to a catalyst system that allows for easier separation or use a lower loading (0.1%).[2] DMF is often preferred as it acts as a Vilsmeier-Haack type catalytic species and is easily removed during aqueous workup.[1][2]

  • Workup Modification: Do not rely solely on filtration.[2]

    • Protocol: Cool the crude mixture to <30°C.

    • Hydrolysis:[1][2][6][7] Add water to hydrolyze excess

      
       and dissolve the catalyst salts.
      
    • Separation: The product is organic; the catalyst salt will partition into the aqueous layer.

Q3: I am observing "elimination products" (vinyl ethers). Is the temperature too high?

Diagnosis: While less common with primary alcohols like 2-isopropoxyethanol, elimination to isopropyl vinyl ether can occur if the reaction mixture becomes too basic or if the temperature exceeds 110°C in the presence of a base.[1]

Corrective Strategy:

  • Avoid Strong Bases: If using a base to scavenge HCl, use a weak base (e.g., Pyridine) rather than strong inorganic bases during the reaction phase.[2]

  • Temperature Cap: Limit the reflux temperature to 100°C .

  • Acidic Workup Precaution: Ensure the final product is neutralized. Traces of acid during distillation can catalyze the decomposition of the ether linkage.

Byproduct Defense Matrix

ByproductStructureRoot CausePrevention Strategy
Dialkyl Sulfite


deficiency; Rapid HCl removal.[1][2]
Use 1.10 eq

; Maintain HCl pressure; Reflux at >90°C to decompose.[2]
Symmetrical Ether

Excess alcohol; High temp without catalyst.[2]Strict stoichiometry; Use DMF catalyst to lower activation energy.[2]
Isopropyl Vinyl Ether

Elimination (E2) side reaction.[1][2]Avoid strong bases; Keep T < 100°C.
Hydrolysis Product

Incomplete reaction; Moisture ingress.[1][2]Dry glassware; Protect from atmospheric moisture; Ensure full reflux time.[2]

Visualized Workflows

Figure 1: Reaction Mechanism & Byproduct Pathways

This diagram illustrates the critical branch point where the Chlorosulfite intermediate can either convert to the desired Product (Path A) or degrade into the Sulfite impurity (Path B).

ReactionPathways Start 2-Isopropoxyethanol + SOCl2 Inter Alkyl Chlorosulfite Intermediate Start->Inter 20-50°C - HCl Product TARGET: This compound Inter->Product Path A (Desired) >90°C, Cl- attack - SO2 Sulfite IMPURITY: Dialkyl Sulfite Inter->Sulfite Path B (Avoid) Excess Alcohol Low Cl- conc.

Caption: Path A is favored by heat (>90°C) and excess Thionyl Chloride.[2] Path B dominates if alcohol is in excess.[2]

Figure 2: Optimized Experimental Workflow

Step-by-step process flow to ensure safety and purity.

Workflow Step1 1. Setup: Reactor + Scrubber Nitrogen blanket Step2 2. Charge: 2-Isopropoxyethanol + Catalyst (DMF/Pyridine) Step1->Step2 Step3 3. Addition: Add SOCl2 dropwise Temp: 20-50°C (Exothermic) Step2->Step3 Step4 4. Ramp: Heat to 90-100°C Hold until gas evolution stops Step3->Step4 Step5 5. Workup: Cool to 30°C Hydrolyze & Neutralize Step4->Step5 Step6 6. Isolation: Phase Cut -> Distillation Step5->Step6

Caption: Standardized workflow for the chlorination of 2-isopropoxyethanol.

Experimental Protocol (Optimized)

Safety Warning: Thionyl chloride reacts violently with water and releases toxic


 and 

gases.[2][8] All operations must be performed in a fume hood with a caustic scrubber.[2]
  • Preparation: In a dry 3-neck flask equipped with a reflux condenser, dropping funnel, and thermometer, charge 1.0 mol of 2-isopropoxyethanol and 0.005 mol of Pyridine (or DMF).

  • Addition: Heat the mixture to 45°C . Begin the dropwise addition of 1.1 mol of Thionyl Chloride .

    • Control: Adjust addition rate to maintain internal temperature between 50–55°C .

    • Observation:

      
       and 
      
      
      
      gas evolution will be vigorous.[2] Ensure scrubber is active.[2]
  • Reaction: After addition is complete, slowly ramp the temperature to 90–100°C . Maintain this temperature for 2–4 hours until gas evolution ceases.

  • Workup:

    • Cool the reaction mass to 30°C .

    • Slowly add water (or dilute NaOH) to hydrolyze excess

      
      .[2] Caution: Exothermic.[1][2]
      
    • Separate the organic layer.[2][9]

    • Wash with saturated sodium bicarbonate solution to neutralize residual acid.[2]

  • Purification: Dry the organic layer over anhydrous

    
     and distill.
    
    • Target Boiling Point: ~130–135°C (atmospheric) or adjusted for vacuum.[2]

References

  • Preparation method of 2-chloroethyl propyl ether . Google Patents.[2] CN105523902B.[2] Available at:

  • Reactions of Alcohols with Thionyl Chloride . Read Chemistry. Available at: [Link]

  • Synthesis process of 2-propoxy-chloroethane . Google Patents.[2] CN105348052A.[2] Available at:

  • 2-Isopropoxyethanol (CAS 109-59-1) .[1][2][3][10] PubChem. Available at: [Link][2]

Sources

Influence of different solvents on 2-(2-Chloroethoxy)propane reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-CHLO-PROP-001 Subject: Solvent Effects on Nucleophilic Substitution & Stability Applicable CAS: 13830-12-1 (2-Chloroethyl isopropyl ether) Assigned Specialist: Senior Application Scientist, Organic Synthesis Div.

Executive Summary

You are working with 2-(2-Chloroethoxy)propane , a primary alkyl chloride with a secondary ether linkage. Its reactivity is dominated by the competition between Nucleophilic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  and Elimination (

)
.[1]

The ether oxygen provides a unique "internal solvent" effect, capable of coordinating with cations, but the external solvent choice is the primary determinant of reaction velocity and selectivity. This guide details how to manipulate solvent parameters to maximize yield and suppress vinyl ether formation.

Module 1: Solvent Selection & Reaction Kinetics

Q1: Why is my substitution reaction (e.g., amination or alkoxylation) extremely slow in Ethanol?

A: This is a classic "Solvent Cage" effect. In polar protic solvents like Ethanol (


) or Methanol (

), the nucleophile (e.g.,

,

, or an amine) is heavily solvated via hydrogen bonding. This "cage" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy (

) required to attack the electrophilic carbon on the this compound.

Recommendation: Switch to a Polar Aprotic Solvent . Solvents like DMSO (Dimethyl sulfoxide) , DMF (Dimethylformamide) , or DMAc (Dimethylacetamide) solvate cations (


, 

) effectively but leave the anionic nucleophile "naked" and highly reactive.
  • Expected Rate Increase:

    
     to 
    
    
    
    times faster than in alcohols.

Q2: I switched to DMF, but now I see a significant "vinyl ether" byproduct. Why?

A: You are observing Elimination (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) .[1]
While polar aprotic solvents accelerate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, they also increase the basicity of the nucleophile. If your nucleophile is also a strong base (e.g., alkoxide), and you apply heat, the base will abstract a proton from the

-carbon (adjacent to the ether oxygen), leading to the formation of isopropyl vinyl ether .

Mechanistic Pathway Visualization:

ReactionPathways Start This compound (Substrate) Solvent_Protic Polar Protic Solvent (EtOH, H2O) Start->Solvent_Protic Slow Kinetics Solvent_Aprotic Polar Aprotic Solvent (DMSO, DMF) Start->Solvent_Aprotic Fast Kinetics Product_SN2 Substitution Product (Target) Solvent_Protic->Product_SN2 Heat required (Low Yield) Solvent_Aprotic->Product_SN2 Favored for Weak Bases (N3, CN) Product_E2 Elimination Product (Isopropyl Vinyl Ether) Solvent_Aprotic->Product_E2 Favored for Strong Bases (RO-) + Heat

Figure 1: Solvent influence on the competition between Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and Elimination (

).
Module 2: Phase Transfer Catalysis (PTC)

Q3: Can I run this reaction in a non-polar solvent like Toluene to avoid DMF workup issues?

A: Yes, but only if you use a Phase Transfer Catalyst (PTC). this compound is soluble in Toluene, but your nucleophilic salts (NaN3, KCN) are not. Without a catalyst, no reaction will occur.

Protocol: Solid-Liquid PTC System

  • Solvent: Toluene or Acetonitrile.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).

  • Mechanism: The quaternary ammonium cation (

    
    ) pairs with the nucleophile (
    
    
    
    ) and transports it into the organic phase. In the non-polar organic phase, the nucleophile is poorly solvated and extremely reactive.

Comparison of Solvent Systems:

Solvent SystemDielectric Constant (

)
Relative

Rate
Risk of HydrolysisWorkup Difficulty
Water/EtOH High (24-80)Slow (Reference)HighEasy
DMSO/DMF High (36-47)Very FastLowDifficult (High BP)
Toluene + PTC Low (2.4)FastVery LowEasy (Filtration/Wash)
Module 3: Experimental Troubleshooting

Q4: I am seeing degradation of my starting material during storage. Is the solvent responsible?

A: Likely, yes.[2]

  • Issue: Chlorinated ethers can undergo slow hydrolysis in moist solvents, releasing HCl and the corresponding alcohol. The HCl then autocatalyzes further degradation.

  • Stabilization: Store this compound over activated molecular sieves (3Å or 4Å) to keep it anhydrous. Avoid long-term storage in solvents like Methanol, which can slowly displace the chloride even at room temperature.

Standardized Reactivity Test Protocol Use this protocol to benchmark the quality of your reagent.

  • Setup: Dissolve 1.0 mmol this compound in 2.0 mL Acetone-d6 (Deuterated Acetone).

  • Reagent: Add 1.2 mmol Sodium Iodide (NaI). (Finkelstein condition).

  • Monitoring: Transfer to an NMR tube. Monitor the shift of the

    
    -methylene protons (
    
    
    
    ) from
    
    
    ppm to the corresponding iodide (
    
    
    ppm).
  • Success Criteria: In anhydrous acetone, conversion should reach >50% within 1 hour at room temperature. If <10%, your reagent may be degraded or the solvent is wet (water inhibits Finkelstein reactions).

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the optimal solvent system for your specific nucleophile.

OptimizationFlow Start Select Nucleophile Type IsStrongBase Is it a Strong Base? (e.g., Alkoxide, Amide) Start->IsStrongBase WeakBase Weak Base (Azide, Cyanide, Thiol) IsStrongBase->WeakBase No SolventChoice3 Use Polar Protic (Cold) or Bulky Solvent (t-BuOH) IsStrongBase->SolventChoice3 Yes (Risk of E2) SolventChoice1 Use Polar Aprotic (DMF, DMSO, MeCN) WeakBase->SolventChoice1 Standard Path SolventChoice2 Use Non-Polar + PTC (Toluene + TBAB) WeakBase->SolventChoice2 Easy Workup Path

Figure 2: Solvent optimization decision tree based on nucleophile basicity.

References
  • Reactivity of Halo-Ethers

    • March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Ed. Wiley. (General principles of vs in ether solvents).
    • PubChem. This compound (Compound Summary).[3] National Library of Medicine.[4] Link[3]

  • Solvent Effects on Nucleophilic Substitution

    • Parker, A. J. (1969). "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, 69(1), 1–32. Link

  • Phase Transfer Catalysis

    • Starks, C. M. (1971).[5] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

Sources

Addressing stability and degradation issues of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation, and Handling Guide

Executive Summary & Chemical Profile

2-(2-Chloroethoxy)propane (Synonyms: 2-Chloroethyl isopropyl ether; 1-Chloro-2-isopropoxyethane) is a critical haloether intermediate used in the synthesis of biologically active small molecules.[1]

While chemically versatile, this molecule possesses a structural "Achilles' heel" : the isopropyl group adjacent to the ether oxygen. This specific moiety classifies the compound as a Group A Peroxide Former (High Hazard), capable of forming explosive peroxides even without concentration.[2][3]

Critical Chemical Data:

Property Specification
CAS Number 13830-12-1 / 42149-74-6

| Structure |


 |
| Molecular Weight  | 122.59  g/mol  |
| Storage Class  | Flammable Liquid; Peroxide Former |
| Primary Degradation Risk  | Radical Autoxidation (Peroxide Formation) |
| Secondary Degradation Risk  | Hydrolysis (HCl generation) |

The Peroxide Menace: Mechanism & Prevention

The Mechanism of Failure

The isopropyl group contains a tertiary carbon with a single hydrogen atom (


-hydrogen). This hydrogen is exceptionally labile and susceptible to abstraction by atmospheric oxygen radicals. Once this hydrogen is removed, the molecule enters a self-propagating autoxidation cycle, forming unstable hydroperoxides.

Why this matters: Unlike simple ethyl ethers, the isopropyl group accelerates this process significantly. Do not treat this like Diethyl Ether; treat it like Diisopropyl Ether.

Visualizing the Autoxidation Pathway

PeroxideFormation Start This compound (Stable State) Initiation Radical Initiation (Light/Heat/O2) Start->Initiation Exposure to Air Radical Tertiary Carbon Radical (Highly Unstable) Initiation->Radical H-Abstraction Peroxide Hydroperoxide Formation (Explosive Potential) Radical->Peroxide + O2 Peroxide->Radical Propagation Degradation Cleavage Products (Acetaldehyde, Alcohols) Peroxide->Degradation Decomposition

Figure 1: Autoxidation pathway of this compound showing the critical radical attack on the isopropyl group.

Peroxide Management Protocol

This protocol acts as a self-validating system. If a step fails, the material is quarantined immediately.

ParameterSpecificationAction ThresholdRemediation
Testing Frequency Every 3 MonthsN/ALog date on bottle.
Peroxide Limit < 10 ppm10–100 ppmTreat with activated alumina or ferrous sulfate.
Critical Limit > 100 ppmDO NOT OPEN Contact HazMat for disposal. Do not distill.
Visual Check Clear, ColorlessYellow/CrystalsDisposal. Crystals indicate solid peroxide precipitation.

Hydrolytic Instability & Acid Generation

While peroxidation is the safety risk, hydrolysis is the purity risk . The primary alkyl chloride tail (


) is susceptible to hydrolysis, particularly if the sample absorbs ambient moisture.
  • Water Ingress: The ether absorbs atmospheric moisture.

  • Hydrolysis: Water attacks the alkyl chloride, releasing Hydrochloric Acid (HCl) .

  • Autocatalysis: The generated HCl protonates the ether oxygen, catalyzing the cleavage of the ether bond, destroying the molecule entirely.

Hydrolysis Substrate This compound Intermediate Hydrolysis of Chloride Substrate->Intermediate Slow Cleavage Acid-Catalyzed Ether Cleavage (Total Degradation) Substrate->Cleavage HCl feedback loop Water + H2O (Moisture) Water->Intermediate Products 2-(2-Hydroxyethoxy)propane + HCl (Acid) Intermediate->Products Release of HCl Products->Cleavage HCl catalyzes breakdown

Figure 2: The moisture-induced degradation cycle. Note the feedback loop where generated HCl accelerates further decomposition.

Storage & Handling: The Self-Validating System

To ensure integrity, you must implement a "Chain of Custody" for the molecule within your lab.

The "Argon Shield" Protocol

Why: Nitrogen is lighter than oxygen and can mix; Argon is heavier and forms a better blanket. Step-by-Step:

  • Receipt: Upon arrival, wrap the cap in Parafilm. Mark the "Received Date" and "Open Date."

  • Usage:

    • Never pour the liquid back into the stock bottle.

    • Always purge the headspace with dry Argon for 30 seconds after use.

  • Storage: Store at 2–8°C in a dedicated flammables fridge. Darkness is non-negotiable (light accelerates radical formation).

  • Stabilizers: If your application permits, ensure the material contains BHT (Butylated hydroxytoluene) at 100–200 ppm. BHT acts as a radical scavenger, sacrificing itself to stop the peroxide chain reaction.

Troubleshooting & FAQ

Q1: My sample has turned a faint yellow. Is it usable?

  • Diagnosis: Yellowing often indicates the formation of degradation byproducts (aldehydes) or the oxidation of the stabilizer (BHT turns yellow as it scavenges radicals).

  • Action:

    • Test for peroxides immediately.[2]

    • Check acidity (pH paper). If acidic, HCl has formed.[4]

    • Verdict: If peroxides are <10ppm, you may distill it (under vacuum, inert atmosphere). If acidic or high peroxides, discard.

Q2: I see a white precipitate at the bottom of the bottle.

  • Diagnosis: This is a CRITICAL SAFETY WARNING . In isopropyl ethers, peroxides can polymerize or crystallize out of solution. These crystals are shock-sensitive explosives.

  • Action: DO NOT TOUCH OR SHAKE THE BOTTLE. Evacuate the area and contact your institution's safety officer for remote disposal/detonation.

Q3: Can I distill this compound to purify it?

  • Guidance: Yes, but with extreme caution.

    • Rule 1: Never distill to dryness. Leave at least 10% of the volume in the pot.

    • Rule 2: Test for peroxides before heating. If present, remove them using a ferrous sulfate wash or passing through activated alumina.

    • Rule 3: Use a vacuum. Lowering the boiling point reduces the thermal stress that triggers radical initiation.

Q4: Why is my yield low when using this in a nucleophilic substitution?

  • Insight: If you are using the chloride as an electrophile, check your solvent. If the ether has partially hydrolyzed to the alcohol (see Figure 2), the alcohol will quench your nucleophile (e.g., NaH, BuLi, or Grignards) immediately.

  • Fix: Dry the reagent over Molecular Sieves (4Å) for 24 hours and titrate for active protons before use.

References

  • Sigma-Aldrich. Peroxide Forming Solvents - Technical Bulletin. Merck KGaA. Link

  • National Institutes of Health (NIH). Managing Peroxide Formers in the Lab. Division of Occupational Health and Safety. Link

  • ChemicalBook. 1-(2-Chloroethoxy)propane Safety Data Sheet (SDS). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide Forming Chemicals. Link

  • Master Organic Chemistry. Ether Cleavage Mechanisms (SN1/SN2). Link

Sources

Phase-transfer catalysis to improve 2-(2-Chloroethoxy)propane reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing yield bottlenecks, selectivity issues, or inconsistent kinetics in the synthesis of 2-(2-Chloroethoxy)propane (also known as 2-chloroethyl isopropyl ether).

This synthesis typically employs a Williamson Ether Synthesis via Phase-Transfer Catalysis (PTC). The reaction involves the O-alkylation of Isopropyl Alcohol (IPA) with 1-Bromo-2-chloroethane using a concentrated aqueous base (NaOH/KOH) and a quaternary ammonium catalyst.

The Core Challenge: The reaction requires high chemoselectivity. You must displace the bromine atom (good leaving group) while retaining the chlorine atom (poorer leaving group) to form the target chloro-ether, all while preventing elimination (dehydrohalogenation) or double-alkylation.

Module 1: Catalyst Selection & Mechanism

Q: Why is my reaction stalling despite using excess NaOH?

A: The issue is likely interfacial starvation or catalyst poisoning , not a lack of base.

In a Liquid-Liquid PTC system (e.g., Organic Halide + 50% NaOH), the reaction occurs at the interface or within the organic boundary layer. The mechanism follows the Starks’ Extraction Model :

  • Ion Exchange: The catalyst (

    
    ) moves to the interface and exchanges its anion (
    
    
    
    ) for the alkoxide (
    
    
    ) generated by the NaOH.
  • Transfer: The lipophilic ion pair (

    
    ) migrates into the organic phase.
    
  • Reaction:

    
     attacks the alkyl halide (1-Bromo-2-chloroethane), displacing Bromide (
    
    
    
    ).
  • Recycle:

    
     returns to the interface to regenerate.
    

Troubleshooting Steps:

  • Check Catalyst Structure: For this specific ether, Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) are the gold standards. Their symmetric alkyl chains provide the optimal balance of organophilicity (to enter the organic phase) and accessibility (for the nucleophile).

  • Avoid "Poisoning": If you use Iodide-based catalysts (TBAI), the Iodide ion is highly lipophilic and "hogs" the catalyst, preventing it from shuttling the alkoxide. Switch to Bromide or Hydrogen Sulfate salts.

Q: How do I visualize the transport mechanism to optimize it?

A: Refer to the mechanistic pathway below. Note that the hydration shell of the hydroxide ion is stripped away at the interface, making the resulting alkoxide a "naked," highly reactive nucleophile.

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (1-Bromo-2-chloroethane) NaOH NaOH (Base) Alkoxide Na+ RO- NaOH->Alkoxide Deprotonation IPA_aq Isopropanol (ROH) IPA_aq->Alkoxide IonExchange Ion Exchange Q+X-  <-->  Q+RO- Alkoxide->IonExchange Q_RO Q+ RO- (Active Catalyst) IonExchange->Q_RO Product Product RO-CH2-CH2-Cl Q_RO->Product SN2 Attack (k_org) AlkylHalide Cl-CH2-CH2-Br AlkylHalide->Product LeavingGroup Q+ Br- Product->LeavingGroup Release Q+Br- LeavingGroup->IonExchange Recycle

Figure 1: Starks' Extraction Mechanism for PTC Ether Synthesis. The cycle relies on the continuous regeneration of the Q+ species.

Module 2: Process Parameters & Selectivity

Q: I am seeing high levels of elimination products (Propene or Vinyl Chloride). Why?

A: This is a classic symptom of High Temperature or Low Water Activity .

  • Temperature Control: The activation energy for Elimination (

    
    ) is generally higher than Substitution (
    
    
    
    ). If you run the reaction >60°C, you favor elimination.
    • Recommendation: Maintain reaction temperature between 40°C – 50°C .

  • Base Concentration: While 50% NaOH is standard, if the mixture is too dry, the basicity becomes extremely high ("hard base"), promoting elimination.

    • Recommendation: Ensure a small amount of water is present. Do not use solid NaOH/KOH with anhydrous solvents unless you strictly control the temperature.

Q: How does stirring speed affect my yield?

A: In PTC, Mass Transfer is King . Because the reaction happens at the interface, the rate is directly proportional to the interfacial area.

  • < 300 RPM: The reaction is diffusion-controlled (slow, inconsistent).

  • > 600 RPM: The reaction enters the kinetic regime (reaction rate is limited by chemistry, not mixing).

  • Protocol: You must verify your agitation creates a stable emulsion . If the phases separate quickly when stirring stops, your mixing is insufficient.

Data Summary: Catalyst & Base Effects[1][2][3][4][5]
ParameterStandard ConditionOptimization TargetWhy?
Catalyst TBAB (1-3 mol%)TBAB (5 mol%) Higher load overcomes poisoning by leaving group (

).
Base 30% NaOH50% NaOH (aq) Reduces water activity; "salts out" organic phase; dehydrates

.
Solvent TolueneNeat (Solvent-free) Using the alkyl halide as solvent maximizes rate (Pseudo-1st order).
Agitation Magnetic Stir BarOverhead Stirrer High shear is required to maximize interfacial surface area.

Module 3: Troubleshooting Guide

Use the logic flow below to diagnose your specific failure mode.

Troubleshooting_Tree Start Start Diagnosis Problem What is the primary issue? Start->Problem LowYield Low Conversion (<50%) Problem->LowYield Impurity High Impurities Problem->Impurity CheckStir Check Stirring Is it >600 RPM? LowYield->CheckStir ImpurityType Identify Impurity Impurity->ImpurityType CheckCat Check Catalyst Is it Iodide based? CheckStir->CheckCat Yes StirFix Increase RPM Use Overhead Stirrer CheckStir->StirFix No CatFix Switch to TBAB or TBAHS (Avoid TBAI) CheckCat->CatFix Yes Elimination Vinyl/Propene (Elimination) ImpurityType->Elimination Hydrolysis 2-Chloroethanol (Hydrolysis) ImpurityType->Hydrolysis TempFix Reduce Temp to <50°C Elimination->TempFix ConcFix Increase NaOH Conc (Reduce water activity) Hydrolysis->ConcFix

Figure 2: Troubleshooting Decision Tree for PTC Ether Synthesis.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound via PTC.

Reagents:

  • Isopropyl Alcohol (1.0 equiv)

  • 1-Bromo-2-chloroethane (1.5 equiv) — Excess drives kinetics and acts as solvent.

  • NaOH (50% w/w aqueous solution) (3.0 equiv)

  • TBAB (Tetrabutylammonium Bromide) (0.05 equiv / 5 mol%)

Procedure:

  • Preparation: In a 3-neck round bottom flask equipped with an overhead mechanical stirrer and a reflux condenser, charge Isopropyl Alcohol and 1-Bromo-2-chloroethane.

  • Catalyst Addition: Add TBAB to the organic mixture. Stir at 300 RPM to disperse.

  • Base Addition: Add the 50% NaOH solution dropwise over 20 minutes.

    • Critical: The reaction is exothermic. Monitor internal temperature and keep

      
      .
      
  • Reaction Phase: Increase stirring speed to 800 RPM (vigorous vortex). Heat the mixture to 50°C .

  • Monitoring: Monitor by GC-FID. Look for the disappearance of Isopropyl Alcohol.

    • Target Time: 3–5 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water to dissolve salts.

    • Separate phases.[2][3][4] Extract aqueous phase with Dichloromethane (DCM) or Toluene.

    • Combine organics, wash with water (to remove residual catalyst), then brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Distillation is required to separate the product (bp ~130-140°C) from unreacted dihalide.

References

  • Starks, C. M. (1971).[5] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[2] Journal of the American Chemical Society, 93(1), 195–199. Link

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][6][7][8][9] Master Organic Chemistry. Link

  • Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. Link

  • Halpern, M. (1982). Hydroxide ion initiated reactions under phase transfer catalysis conditions.[3][10] Phase Transfer Catalysis Communications. Link

Sources

Optimizing base selection for deprotonation in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Selection for Deprotonation Ticket Type: Advanced Protocol Support Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your ether synthesis yields are inconsistent, or you are seeing significant elimination byproducts. In Williamson Ether Synthesis, the base is not merely a reagent; it is the gatekeeper of the reaction trajectory .

The success of this


 pathway hinges on a single critical variable: the irreversibility of deprotonation . If your base is too weak, you establish an equilibrium that favors the starting material. If your base is too nucleophilic or the conditions too vigorous, you trigger E2 elimination.

This guide moves beyond textbook definitions to provide field-proven logic for selecting the correct deprotonation system for your specific substrate.

Module 1: The Base Selection Matrix

The Core Logic: Matching

You must select a base whose conjugate acid has a


 at least 3–4 units higher than your hydroxyl substrate to ensure complete, irreversible deprotonation.
Comparative Data: Base Compatibility Table
Substrate ClassApprox.

Recommended Base SystemSolvent CompatibilityTechnical Rationale
Aliphatic Alcohols (

)
16–18NaH (Sodium Hydride), KH THF, DMF (Anhydrous)Requires strong, irreversible deprotonation.

gas evolves, driving equilibrium forward.
Phenols 10

,

Acetone, MeCN, DMFPhenols are acidic enough to be deprotonated by weak bases. Carbonates avoid harsh conditions.
Sterically Hindered Alcohols 17–19KH , Na (Metal)THF, DMEPotassium hydride reacts faster than NaH due to larger ionic radius (looser lattice energy).
Acid-Sensitive Substrates Var.

(Silver Oxide)
DCM, MeCNMild conditions. Silver acts as a halogen scavenger to promote leaving group departure.
Industrial/Green Scale AnyNaOH/KOH + PTC Toluene/Water (Biphasic)Phase Transfer Catalysis (PTC) avoids anhydrous solvents; uses high concentration gradients.
Visual Workflow: Base Selection Decision Tree

Use this logic flow to determine the correct reagent for your specific molecule.

BaseSelection Start Substrate Analysis Type Hydroxyl Type? Start->Type Phenol Phenol (Ar-OH) Type->Phenol pKa ~10 Alcohol Aliphatic Alcohol (R-OH) Type->Alcohol pKa ~16-18 WeakBase Weak Base (K2CO3 / Cs2CO3) Phenol->WeakBase Standard PTC PTC Protocol (NaOH + TBAB) Phenol->PTC Industrial/Green Scale Scale/Sensitivity? Alcohol->Scale StrongBase Strong Base (NaH / KH) Scale->StrongBase Lab Scale / Anhydrous Scale->PTC Scalable / Robust

Figure 1: Decision matrix for selecting the optimal deprotonation agent based on substrate acidity and process requirements.

Module 2: Advanced Protocols

Protocol A: The "Cesium Effect" for Sluggish Phenols

Context: Standard


 in acetone is often too slow for hindered phenols or unreactive alkyl halides.
The Fix:  Switch to Cesium Carbonate (

). Mechanism: The large radius of the Cesium ion (

) minimizes ion-pairing with the phenoxide anion in organic solvents. This creates a "naked," highly reactive nucleophile.

Step-by-Step:

  • Stoichiometry: 1.0 eq Phenol : 1.5 eq

    
     : 1.2 eq Alkyl Halide.
    
  • Solvent: Anhydrous DMF or MeCN (0.2 M concentration).

  • Procedure:

    • Dissolve phenol in solvent.

    • Add

      
       (powdered, dry). Stir 15 min at RT.
      
    • Add Alkyl Halide.[1][2][3][4][5][6][7][8][9][10][11]

    • Heat to 60–80°C.

  • Workup: Dilute with water, extract with EtOAc. (Note: DMF requires thorough water washing to remove).

Protocol B: Sodium Hydride (NaH) for Aliphatic Alcohols

Context: The gold standard for primary alcohols. Critical Warning: Commercial NaH is 60% dispersion in mineral oil. For precision chemistry, you must account for this or wash it.

Step-by-Step:

  • Preparation: Place NaH (60% in oil, 1.2 eq) in a flame-dried flask under Argon.

    • Optional: Wash with dry hexane (

      
      ) to remove oil if the oil interferes with purification later.
      
  • Solvent: Add anhydrous THF or DMF. Cool to 0°C.

  • Deprotonation: Add the alcohol (1.0 eq) dissolved in minimal solvent dropwise.

    • Observation: Vigorous bubbling (

      
      ) indicates reaction.
      
    • Aging:[7] Stir for 30 min at RT after addition to ensure complete alkoxide formation. This is where most users fail—they add the halide too early.

  • Alkylation: Cool back to 0°C (if exothermic) and add Alkyl Halide (1.2 eq).

  • Completion: Warm to reflux if necessary. Monitor by TLC.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Adding more base doesn't help.

Diagnosis: Water contamination. Explanation: If you are using NaH, any trace water reacts with the hydride to form NaOH. NaOH is nucleophilic but also produces water when it deprotonates an alcohol, creating a reversible equilibrium. Solution:

  • Ensure solvents are dried over molecular sieves.

  • Switch to Potassium Hydride (KH) if NaH is sluggish (KH is more reactive).

  • Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This performs a Finkelstein reaction in situ, converting your Alkyl Chloride/Bromide to a more reactive Alkyl Iodide.

Q2: I am getting a significant amount of alkene byproduct.

Diagnosis: E2 Elimination is competing with


.
Root Cause:  The base is too basic/bulky, or the alkyl halide is sterically hindered (secondary or tertiary).
Visual Pathway Analysis: 

FailureModes Alkoxide Alkoxide (Nucleophile/Base) SN2 Pathway A: Substitution (SN2) PRODUCT: ETHER Alkoxide->SN2 Attacks Carbon E2 Pathway B: Elimination (E2) PRODUCT: ALKENE (Failure) Alkoxide->E2 Attacks Beta-Hydrogen Halide Alkyl Halide (Electrophile) Halide->SN2 Halide->E2

Figure 2: Competition between Substitution (desired) and Elimination (failure). Elimination dominates with hindered substrates or high heat.

Corrective Actions:

  • Lower the Temperature:

    
     is favored over E2 at lower temperatures.
    
  • Change the Leaving Group: Switch from Bromide to Tosylate/Mesylate (less basic, better leaving group).

  • Invert the Logic: If trying to react Secondary Alkoxide + Primary Halide, swap to Primary Alkoxide + Secondary Halide (though secondary halides are still prone to E2).

Q3: Can I use NaOH without a Phase Transfer Catalyst?

Answer: Generally, no. Reasoning: NaOH is not soluble in organic solvents (DCM/Toluene), and organic substrates aren't soluble in water. The reaction will only occur at the interface, which is incredibly slow. You must use a catalyst like TBAB (Tetrabutylammonium bromide) to shuttle the hydroxide/phenoxide into the organic layer.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com. Available at: [Link]

  • Chemistry LibreTexts. "9.6: Williamson Ether Synthesis." Chem.libretexts.org.[1] Available at: [Link][6][7][8][11][12][13]

  • ResearchGate. "Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis..." ResearchGate.net. Available at: [Link]

  • American Chemical Society (ACS). "An Ether Synthesis Using Phase Transfer Catalysis." Pubs.acs.org. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Purity Assessment of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purity assessment of 2-(2-Chloroethoxy)propane (also known as 2-Chloroethyl isopropyl ether, CAS: 13830-12-1), a critical alkylating agent and intermediate often used in the synthesis of pharmaceuticals such as Bisoprolol .[1]

Executive Summary: The Criticality of Specificity

In pharmaceutical synthesis, this compound is not merely a reagent; it is a structural scaffold.[1] Its purity directly impacts the yield and safety profile of downstream APIs (Active Pharmaceutical Ingredients).[1] While traditional methods like GC-FID (Flame Ionization Detection) provide robust linearity for gross assay, they fail to distinguish between closely eluting structural isomers and potentially genotoxic halo-ether byproducts.[1]

Recommendation: GC-MS (Gas Chromatography-Mass Spectrometry) is the superior methodology for this assessment.[1] It offers the necessary selectivity to deconvolute the target analyte from isomeric impurities (e.g., 1-(2-chloroethoxy)propane) and quantify trace alkyl halides, which are often classified as Potential Genotoxic Impurities (PGIs).[1]

Comparative Analysis: GC-MS vs. Alternatives

The following table contrasts the performance of GC-MS against common alternatives for this specific chloro-ether application.

FeatureGC-MS (Recommended) GC-FID (Alternative) 1H-NMR (Orthogonal)
Primary Utility Purity & Impurity IdentificationRoutine Assay (Quantification)Structural Confirmation
Specificity High (Mass spectral fingerprint)Low (Retention time only)High (Chemical shift)
Isomer Resolution Excellent (can distinguish via fragmentation)Poor (often co-elute)Moderate (overlapping signals)
Sensitivity (LOD) < 10 ppb (SIM mode)~1-10 ppm~1000 ppm (0.1%)
Throughput Moderate (requires spectral review)High (fast processing)Low (manual interpretation)
Suitability for PGIs Yes (Required for trace analysis)NoNo
Why GC-MS Wins for this Application
  • Isomer Differentiation: The synthesis of this compound often yields the isomer 1-(2-chloroethoxy)propane.[1] These have nearly identical boiling points (~129°C).[1] GC-FID cannot confirm which isomer is eluting without rigorous standard spiking.[1] GC-MS can distinguish them based on subtle fragmentation differences (e.g., ratio of m/z 43 vs m/z 59).[1]

  • Genotoxic Impurity Control: As an alkyl halide, this compound itself and its precursors (e.g., 2-chloroethanol) are potential alkylating agents.[1] Regulatory bodies (FDA/EMA) require highly sensitive methods (ppm level) to ensure these are cleared from the final drug substance.[1]

Experimental Protocol: GC-MS Purity Assessment

This protocol is designed to be self-validating , utilizing a specific column chemistry (cyanopropyl-phenyl) ideal for separating volatile halo-ethers.[1]

A. Reagents & Standards[1]
  • Reference Standard: this compound (>98% purity).[1]

  • Internal Standard (ISTD): 1-Bromo-2-ethoxyethane (Distinct mass spec signature, similar volatility).[1]

  • Solvent: Methanol (LC-MS Grade) – ensures solubility and venting of solvent peak before analytes.[1]

B. Instrument Configuration (Agilent 7890/5977 or equivalent)
  • Column: DB-624 (or ZB-624).[1]

    • Dimensions: 30 m × 0.25 mm ID × 1.4 µm film.[1]

    • Rationale: The thick film (1.4 µm) and mid-polarity phase are essential to retain and separate volatile ethers and prevent peak fronting.[1]

  • Inlet: Split/Splitless.

    • Mode: Split (20:1) to prevent detector saturation for purity assay.[1]

    • Temp: 220°C.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

C. Temperature Program

The "Ramp-and-Hold" strategy is used to separate the solvent, the volatile impurities, and the main peak.

  • Initial: 40°C for 3 min (Traps volatiles like 2-chloroethanol).

  • Ramp 1: 10°C/min to 140°C (Elution of target analyte ~129°C BP).

  • Ramp 2: 25°C/min to 240°C (Bake out heavy contaminants).

  • Hold: 3 min.

D. Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: Scan (m/z 35–300) for purity; SIM (Selected Ion Monitoring) for trace impurity limits.[1]

  • Key Ions (Target):

    • Quant Ion: m/z 63 (Cl-CH2-CH2+ fragment).[1]

    • Qual Ions: m/z 65 (Cl isotope), m/z 43 (Isopropyl), m/z 59.[1]

Analytical Workflow & Logic

The following diagram illustrates the decision logic for assessing purity and identifying unknown peaks.

PurityAssessment Start Crude Sample This compound GC_Sep GC Separation (DB-624 Column) Start->GC_Sep MS_Det MS Detection (Scan Mode) GC_Sep->MS_Det Check_RT Peak at Expected RT? MS_Det->Check_RT Match_Spec Match Library Spectrum? (NIST/In-House) Check_RT->Match_Spec Yes Impurity_ID Impurity Analysis Check_RT->Impurity_ID No (Unexpected Peak) Purity_Calc Calculate Area % (Total Ion Chromatogram) Match_Spec->Purity_Calc Yes (Target) Match_Spec->Impurity_ID No (Co-eluting Isomer) Report Final Purity Report Purity_Calc->Report Impurity_ID->Report Identify & Quantify

Caption: Logical workflow for GC-MS purity assessment, distinguishing between target verification and impurity characterization.

Data Interpretation & Troubleshooting

Fragmentation Pattern Analysis

To validate that the main peak is indeed this compound and not an isomer, look for this specific ion ratio signature:

m/zFragment OriginExpected Relative Abundance
43 Isopropyl cation [CH(CH3)2]+100% (Base Peak)
63 Chloroethyl cation [CH2CH2Cl]+~40-60%
65 Chloroethyl isotope [CH2CH2^37Cl]+~15-20% (1/3 of m/z 63)
59 Propoxy fragment~10-30%

Troubleshooting Tip: If the ratio of m/z 43 is significantly lower, and m/z 59 is higher, suspect the n-propyl isomer (1-(2-chloroethoxy)propane), as the n-propyl chain does not form the stable isopropyl cation as readily.

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Sensitivity: S/N ratio > 10 for the ISTD.

  • Resolution: Baseline separation (R > 1.5) between the solvent peak and 2-chloroethanol (common impurity).[1]

  • Tailing Factor: < 1.5 for the target peak (Haloethers can interact with active sites in dirty liners).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123506, 1-(2-Chloroethoxy)propane. Retrieved from [Link][1]

  • Wolska, L. et al. (2012). Comparison of GC/FID and GC/MS methods for quantification of nitrotoluenes. Biblioteka Nauki. Retrieved from [Link]

  • Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

Sources

Validating reaction kinetics of 2-(2-Chloroethoxy)propane experimentally

Kinetic Validation of 2-(2-Chloroethoxy)propane: A Comparative Profiling Guide

Executive Summary: The "Linker" Challenge

In drug discovery and lead optimization, This compound (CEP) serves as a critical electrophile for installing the 2-isopropoxyethyl side chain—a motif frequently used to modulate lipophilicity (LogP) and metabolic stability in active pharmaceutical ingredients (APIs).

However, CEP presents a unique kinetic paradox. While it is a primary alkyl chloride, the presence of the

This guide provides a rigorous, experimentally grounded framework to validate the reaction kinetics of CEP. We move beyond simple TLC monitoring to quantitative rate determination, enabling you to objectively compare its performance against brominated analogs and standard alkyl chlorides.

Comparative Performance Analysis

Before initiating wet-lab validation, it is essential to benchmark CEP against its functional alternatives. The following table synthesizes theoretical reactivity profiles with practical process considerations.

Table 1: Electrophile Performance Matrix ( Conditions)
FeatureThis compound (CEP) 2-(2-Bromoethoxy)propane (BEP) 2-(2-Tosyloxyethoxy)propane (TEP) 1-Chloropropane (Reference)
Leaving Group (LG) Chloride (

)
Bromide (

)
Tosylate (

)
Chloride (

)
Relative Rate (

)
1.0 (Baseline) ~50–80x Faster~100–200x Faster~1.5–2.0x Faster

-Oxygen Effect
Inductive Deactivation (Slower

)
Inductive DeactivationInductive DeactivationNone (Faster)
Stability High (Shelf-stable liquid)Moderate (Light sensitive)Low (Hydrolysis prone solid)High
Atom Economy GoodModeratePoor (High MW LG)Excellent
Process Suitability Ideal for Scale-up (Requires heat/catalyst)Ideal for R&D (Fast, mild conditions)Specialized (Hard to purify)Control

Scientist's Note: CEP is the "workhorse" reagent. It is slower than the bromo-analog (BEP) but significantly cheaper and more robust. The validation protocol below is designed to determine if the lower reactivity of CEP is sufficient for your specific nucleophile or if you must transition to the more expensive BEP.

Mechanistic Validation Logic

To validate the kinetics of CEP, we cannot rely on end-point yield, which is confounded by thermodynamic equilibrium. We must measure the rate constant (


)

The most robust system for this is the Finkelstein Reaction (Halide Exchange) using Sodium Iodide (NaI) in Acetone.

Why this method?

  • Self-Validating: NaCl is insoluble in acetone. The precipitation drives the equilibrium forward (Le Chatelier’s principle) and provides a visual confirmation of reaction progress.

  • Second-Order Kinetics: It follows a clean bimolecular mechanism (

    
    ), allowing precise extraction of intrinsic reactivity.
    
  • Conductimetric Sensitivity: As ionic NaI is consumed and non-ionic NaCl precipitates, the solution conductivity drops linearly with conversion.

Experimental Protocol: Conductimetric Kinetic Profiling

Objective: Determine the second-order rate constant (


Materials & Setup[2][3][4][5][6][7][8]
  • Substrate: this compound (Target), 1-Chloropropane (Control).

  • Reagent: Sodium Iodide (NaI), anhydrous (dried at 120°C overnight).

  • Solvent: Acetone (HPLC Grade, <0.1% water). Note: Water interferes with solubility limits.

  • Instrumentation: Conductivity probe (K=1.0 cell constant), jacketed reaction vessel, circulator.

Step-by-Step Workflow
Phase 1: Calibration (The "Blank" Run)
  • Prepare a 0.1 M solution of NaI in acetone.

  • Measure conductivity (

    
    ) at 25°C.
    
  • Add aliquots of NaCl (saturated solution) to confirm precipitation speed does not limit the reading (NaCl precipitation is instantaneous relative to the C-Cl cleavage).

Phase 2: Kinetic Run
  • Equilibration: Charge the reactor with 50 mL of 0.1 M NaI in acetone. Equilibrate to T1 (25°C) . Record baseline conductivity (

    
    ).
    
  • Initiation: Inject 5.0 mmol of CEP (t=0). Ensure rapid mixing (magnetic stir bar >600 rpm).

  • Data Logging: Record conductivity (

    
    ) every 30 seconds for 60 minutes or until conductivity decreases by 50%.
    
    • Visual Check: Turbidity (white haze) should appear within 5–15 minutes for CEP.

  • Temperature Scan: Repeat the experiment at T2 (35°C) and T3 (45°C) to determine Arrhenius parameters.

Phase 3: Data Processing
  • Normalization: Convert conductivity to concentration. Since

    
    :
    
    
    
    (Where
    
    
    is the conductivity of the final solution, approximated as ~0 or measured after 24h).
  • Linear Plotting: Plot

    
     vs. Time (
    
    
    ).
  • Extraction: The slope of the line is the second-order rate constant,

    
     .
    

Visualizing the Validation Logic

Diagram 1: Experimental Workflow (DOT)

This diagram illustrates the signal flow from the reactor to the kinetic parameters.

KineticWorkflowcluster_setupReaction Setupcluster_dataData Acquisitioncluster_analysisKinetic AnalysisReactorJacketed Reactor(Acetone + NaI)ProbeConductivity Probe(Real-time)Reactor->ProbeIon DepletionSubstrateInjection:This compoundSubstrate->ReactorInitiate (t=0)LoggerData Logger(Time vs. mS/cm)Probe->LoggerAnalog SignalPlotPlot:1/[C] vs TimeLogger->PlotConvert to [C]ResultOutput:Rate Constant (k)Plot->ResultSlope Calculation

Caption: Figure 1. Conductimetric kinetic profiling workflow for tracking halide exchange rates.

Diagram 2: Reactivity Decision Tree (DOT)

Use this logic to interpret your

DecisionTreeStartMeasure k(obs) of CEPBenchmarkCompare to1-ChloropropaneStart->BenchmarkSlowRate < 10% of ControlBenchmark->SlowHigh DeactivationModerateRate 10-50% of ControlBenchmark->ModerateTypical Ether EffectFastRate > 50% of ControlBenchmark->FastUnexpected AssistAction1Switch to Bromo-analog(2-Bromoethoxy)propaneSlow->Action1Action2Add Catalyst (KI or TBAI)& Increase TempModerate->Action2Action3Proceed with CEP(Process is Viable)Fast->Action3

Caption: Figure 2. Decision logic based on experimental kinetic data to optimize alkylation strategy.

References

  • Finkelstein Reaction Kinetics: Pace, R. D., & Regmi, Y. (2006).[1] The Finkelstein Reaction: Quantitative Reaction Kinetics of an

    
     Reaction Using Nonaqueous Conductivity.[1] Journal of Chemical Education, 83(9), 1344.[1] 
    
  • Ether Cleavage & Reactivity: Master Organic Chemistry. (2014).[2] Cleavage of Ethers with Acid.[2][3] Master Organic Chemistry.

  • Physical Properties (CEP): National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 123506, 1-(2-Chloroethoxy)propane.[4] PubChem.

  • Nucleophilic Substitution Mechanisms: LibreTexts Chemistry. (2023).[2] Nucleophilic Substitution Reactions. Chemistry LibreTexts.

Comparing the reactivity of 2-(2-Chloroethoxy)propane vs. bromo-analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized ethers and poly-linkers, the choice between 2-(2-Chloroethoxy)propane (CAS: 14869-51-3) and its bromo-analogue (2-(2-Bromoethoxy)propane, CAS: 54149-16-5) is rarely a trivial substitution. It is a strategic decision between kinetic efficiency and thermodynamic stability .

While the chloro-derivative is the industry standard for bulk scale-up due to cost and shelf-stability, it often requires forcing conditions (high heat, strong bases) that can degrade sensitive substrates. The bromo-analogue acts as a "high-performance" alternative, offering reaction rates 40–100x faster due to superior leaving group lability and enhanced anchimeric assistance. This guide provides the mechanistic grounding and experimental protocols to select the correct halide for your specific application.

Mechanistic Basis: The "Turbocharger" Effect

To understand the reactivity difference, one must look beyond simple electronegativity. Both molecules possess an ether oxygen at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-position relative to the halogen. This structural feature unlocks Neighboring Group Participation (NGP) , also known as anchimeric assistance.[1]
The Anchimeric Pathway

Unlike standard primary alkyl halides that react via a pure


 mechanism, these ethers can form a transient, highly reactive cyclic oxonium intermediate .
  • Initiation: The lone pair on the ether oxygen attacks the

    
    -carbon from the back.
    
  • Displacement: The halogen (

    
     or 
    
    
    
    ) is expelled, forming a 3-membered oxonium ring.
  • Nucleophilic Attack: The external nucleophile opens the ring, yielding the product.

Why Bromo Wins: The formation of the oxonium ion is the rate-determining step. Because the C-Br bond is weaker (approx. 276 kJ/mol) than the C-Cl bond (338 kJ/mol), the bromo-analogue enters this "turbocharged" state much more readily.

Visualization: NGP Mechanism

NGP_Mechanism cluster_legend Kinetic Driver Reactant 2-(2-Haloethoxy)propane (Linear State) TS Cyclic Oxonium Ion (Transition State) Reactant->TS Intramolecular Attack (k1: Br >> Cl) Product Alkylated Product (Final State) TS->Product Nucleophilic Opening (Fast) Note The C-Br bond breaks faster, accelerating TS formation.

Caption: The ether oxygen provides anchimeric assistance, forming a reactive oxonium intermediate. The Bromo-analogue accelerates the first step (


) significantly.

Comparative Data Analysis

The following data synthesizes experimental observations from general haloether chemistry, applied to the specific propane derivatives.

FeatureThis compound2-(2-Bromoethoxy)propaneImpact on Protocol
Leaving Group

-7 (

)
-9 (

)
Bromide leaves

times faster.
Bond Energy (C-X) ~338 kJ/mol~276 kJ/molChloro requires higher reaction temps (>80°C).
Reaction Rate (

)
1 (Baseline)~50–80x FasterBromo allows room temp reactions.
Stability High (Shelf-stable years)Moderate (Darken over time)Bromo requires cold storage/fresh prep.
Cost Low (Bulk commodity)High (Specialty reagent)Use Chloro for kg-scale; Bromo for mg-scale.

Experimental Protocols

Protocol A: In-Situ Activation (Finkelstein Modification)

Use this when you have the cheap Chloro-starting material but need the reactivity of the Bromo-analogue without buying it.

Principle: Conversion of alkyl chloride to alkyl iodide/bromide in situ using halide exchange.

Reagents:

  • This compound (1.0 eq)

  • Sodium Iodide (NaI) (0.1 – 1.0 eq) Catalytic amount is often sufficient

  • Solvent: Acetone (for pure Finkelstein) or MEK (Methyl Ethyl Ketone) for higher temps.

Workflow:

  • Dissolve the substrate and nucleophile in the chosen solvent (e.g., Acetone).

  • Add 0.15 eq of NaI .

  • The NaI reacts with the alkyl chloride to form the transient, highly reactive alkyl iodide.

  • The alkyl iodide reacts immediately with your nucleophile, regenerating the iodide ion.

  • Result: Reaction rates comparable to the bromo-analogue at the cost of the chloro-precursor.[2]

Protocol B: Standard Alkylation (Phenol Derivatization)

Comparative conditions for attaching the linker to a phenol.

Method 1: Using Chloro-Analogue

  • Base:

    
     (3.0 eq) or 
    
    
    
    (1.5 eq).
  • Solvent: DMF or DMSO (Polar aprotic is mandatory).

  • Temp: 90°C - 110°C .

  • Time: 12 - 24 hours.

  • Note: High heat may cause elimination byproducts (vinyl ethers).

Method 2: Using Bromo-Analogue

  • Base:

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Temp: 40°C - 60°C (Often proceeds at RT).

  • Time: 2 - 6 hours.

  • Note: Milder conditions preserve sensitive functional groups on the phenol.

Decision Matrix: Which Halide to Choose?

Do not default to the cheapest option. Use this logic flow to determine the correct reagent for your campaign.

Decision_Tree Start Start: Selection Process Scale What is the Reaction Scale? Start->Scale Substrate Is Substrate Heat Sensitive? Scale->Substrate < 100g Cost Is Cost a Primary Constraint? Scale->Cost > 1kg UseBr USE BROMO (2-(2-Bromoethoxy)propane) Substrate->UseBr Yes (>60°C degrades) UseFink USE CHLORO + NaI (Finkelstein Conditions) Substrate->UseFink No UseCl USE CHLORO (this compound) Cost->UseCl Yes Cost->UseFink No (Need Speed)

Caption: Selection logic based on scale, substrate stability, and cost constraints.

Safety & Handling (Critical)

Warning: Both compounds, particularly the bromo-analogue, are potential alkylating agents.

  • Mustard-Like Toxicity: Due to the NGP mechanism described above, these ethers mimic the reactivity of sulfur/nitrogen mustards. They can alkylate DNA.

  • Handling: Use double gloves (Nitrile/Laminate) and work strictly in a fume hood.

  • Quenching: Quench excess alkylating agent with an amine (e.g., morpholine) or thiolate solution before disposal.

References

  • IUPAC Compendium of Chemical Terminology . "Neighbouring Group Participation".[1][3][4][5][6] IUPAC Gold Book. [Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 8022540, this compound". PubChem. [Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 3830823, 2-(2-Bromoethoxy)propane". PubChem. [Link][7]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing general haloether solvolysis rates). [Link]

  • Eames, J., et al. (2001). "The Finkelstein Reaction: A Review". Journal of Chemical Research.

Sources

Evaluating Alternatives to 2-(2-Chloroethoxy)propane for Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of alternatives to 2-(2-Chloroethoxy)propane (CAS: 14869-53-5), also known as 2-chloroethyl isopropyl ether. It is designed for process chemists and medicinal scientists seeking to optimize ether synthesis workflows, specifically focusing on the introduction of the 2-propoxyethyl motif.

Executive Summary: The Case for Substitution

This compound is a standard alkylating agent used to introduce the 2-propoxyethyl side chain into phenols, amines, and alcohols via Williamson ether synthesis. While effective, it presents significant challenges in pharmaceutical development:

  • Reactivity: The chloride leaving group is relatively poor, often requiring high temperatures (

    
    ) or strong bases (NaH, 
    
    
    
    -BuOK) that may degrade sensitive substrates.
  • Safety & Regulation: As a primary alkyl halide, it is a potential genotoxic impurity (GTI) . Its high volatility (bp

    
    ) increases exposure risk and complicates containment compared to higher molecular weight alternatives.
    
  • Process Efficiency: Incomplete conversion often leads to difficult downstream separations of the unreacted alkyl chloride from the product.

This guide evaluates three distinct substitution strategies:

  • Kinetic Enhancement: Switching to the Bromo-analog .

  • Leaving Group Optimization: Utilizing Alkyl Sulfonates (Tosylates) .

  • Direct Condensation: Implementing Mitsunobu Coupling (Halide-free).

Decision Framework: Selecting the Optimal Reagent

The choice of reagent depends on the substrate's acidity (pKa), steric bulk, and the reaction scale.

DecisionTree Start Substrate Analysis: Targeting 2-Propoxyethylation SubstrateType What is the Nucleophile? Start->SubstrateType Phenol Phenol / Acidic NH (pKa < 10) SubstrateType->Phenol Alcohol Aliphatic Alcohol (pKa > 15) SubstrateType->Alcohol Scale Reaction Scale? Phenol->Scale Tosylate Option B: Tosylate (Non-volatile, crystalline) Best for safety/handling Alcohol->Tosylate Alternative Bromo Option A: Bromo-analog (High Reactivity) Drop-in replacement Alcohol->Bromo Requires Strong Base (NaH/KH) Discovery Discovery (< 1g) Scale->Discovery Process Process (> 100g) Scale->Process Mitsunobu Option C: Mitsunobu (Reagent: 2-Propoxyethanol) Avoids strong base Discovery->Mitsunobu Process->Tosylate Chloro Baseline: Chloro-analog (Only if cost is critical)

Figure 1: Decision matrix for selecting the appropriate alkylating strategy based on substrate class and operational scale.

Detailed Evaluation of Alternatives

Option A: The "High-Reactivity" Drop-in

Reagent: 2-(2-Bromoethoxy)propane (CAS: 38308-23-9)

  • Mechanism: SN2 Substitution.[1][2]

  • Rationale: Bromide is a superior leaving group (pKa of HBr

    
     vs HCl 
    
    
    
    ), increasing reaction rates by
    
    
    compared to the chloride. This allows for milder bases (e.g., K2CO3 instead of NaH) and lower temperatures.
  • Pros: Direct structural analog (no protocol re-design); faster kinetics.

  • Cons: Lower atom economy; higher cost; still carries alkyl halide genotoxicity risks.

Option B: The "Process Safety" Optimization

Reagent: 2-Propoxyethyl 4-methylbenzenesulfonate (Tosylate)

  • Mechanism: SN2 Substitution.[1][2]

  • Rationale: Sulfonates are highly reactive, non-volatile leaving groups. This reagent can be synthesized in bulk from cheap 2-propoxyethanol and TsCl.

  • Pros:

    • Safety: High boiling point/solid potential reduces inhalation risk compared to volatile alkyl halides.

    • Purification: Tosylates are often crystalline, allowing purification before the alkylation step, ensuring high-purity input.

  • Cons: Adds a synthesis step (preparation of the tosylate).

Option C: The "Halide-Free" Route

Reagent: 2-Propoxyethanol (CAS: 2807-30-9) + Mitsunobu Reagents (PPh3 / DIAD)

  • Mechanism: Activation of alcohol oxygen by phosphine/azodicarboxylate.

  • Rationale: Avoids handling mutagenic alkylating agents entirely. Uses the commercially available alcohol solvent (Cellosolve) as the reagent.

  • Pros: Mild conditions (RT); stereospecific (inversion); avoids strong bases.

  • Cons: Poor atom economy (generates Ph3PO and hydrazine byproducts); difficult purification on large scale.

Comparative Performance Data

FeatureBaseline: Chloro-Ether Option A: Bromo-Ether Option B: Tosylate Option C: Mitsunobu
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Tosylate (OTs⁻)Ph₃PO (activated)
Reactivity (k_rel) 1 (Baseline)~50–100~100–500N/A (Different Mech)
Reaction Temp 80–120 °C25–60 °C25–60 °C0–25 °C
Base Required Strong (NaH, KOH)Moderate (K₂CO₃, Cs₂CO₃)Moderate (K₂CO₃)None (Neutral)
Atom Economy HighModerateLowVery Low
GTI Risk High (Alkyl Halide)High (Alkyl Halide)Low (If purified)None

Experimental Protocols

Protocol 1: Preparation of 2-Propoxyethyl Tosylate (Option B)

Use this protocol to generate the safer, high-reactivity intermediate.

Reagents: 2-Propoxyethanol (10.4 g, 100 mmol), Tosyl Chloride (21.0 g, 110 mmol), Triethylamine (20 mL), DCM (100 mL), DMAP (cat.).

  • Setup: Charge 2-propoxyethanol, Et3N, and DMAP into DCM. Cool to 0°C.

  • Addition: Add TsCl portion-wise over 30 mins, maintaining temp < 5°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hex/EtOAc 3:1).

  • Workup: Wash with 1N HCl (2x), Sat. NaHCO3, and Brine. Dry over Na2SO4.

  • Isolation: Concentrate in vacuo. The resulting oil can often be crystallized from hexanes/ether or used directly.

    • Note: This intermediate is stable and eliminates the volatility risk of the chloro-analog.

Protocol 2: General Alkylation of a Phenol (Comparative)

Method A: Using 2-(2-Bromoethoxy)propane [3]

  • Dissolve Phenol (1.0 eq) in DMF (0.5 M).

  • Add K2CO3 (2.0 eq) and stir for 15 min.

  • Add 2-(2-Bromoethoxy)propane (1.2 eq).

  • Heat to 60°C for 4 hours. (vs 100°C/18h for Chloro analog).

  • Result: Faster conversion, cleaner profile.

Method B: Mitsunobu Coupling (Green/Halide-Free)

  • Dissolve Phenol (1.0 eq), 2-Propoxyethanol (1.2 eq), and PPh3 (1.5 eq) in dry THF.

  • Cool to 0°C.

  • Add DIAD (1.5 eq) dropwise over 20 mins.

  • Stir at RT for 12 hours.

  • Result: Product forms at neutral pH. Requires column chromatography to remove Ph3PO.

Mechanistic Visualization

The following diagram illustrates the mechanistic divergence between the classical SN2 approach (using Halides/Tosylates) and the Mitsunobu activation strategy.

Mechanism cluster_SN2 Pathway A: Activation via Leaving Group (SN2) cluster_Mitsunobu Pathway B: Mitsunobu Activation Alcohol 2-Propoxyethanol (Starting Material) LG_Step Convert OH to LG (Cl, Br, OTs) Alcohol->LG_Step OxyPhos Oxyphosphonium Intermediate Alcohol->OxyPhos Substrate Nucleophile (Phenol/Amine) Base Base Deprotonation (NaH/K2CO3) Substrate->Base Substrate->OxyPhos Inversion AlkylatingAgent Alkylating Agent (R-LG) LG_Step->AlkylatingAgent SN2_TS SN2 Transition State AlkylatingAgent->SN2_TS Base->SN2_TS Product Target Ether (2-Propoxyethyl-OR) SN2_TS->Product PPh3_DIAD PPh3 + DIAD PPh3_DIAD->OxyPhos OxyPhos->Product Inversion

Figure 2: Mechanistic comparison showing the pre-activation required for SN2 pathways versus the in-situ activation of the Mitsunobu protocol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, this compound. Retrieved January 28, 2026 from [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • Chemistry Steps. The Mitsunobu Reaction: Mechanism and Applications. Retrieved from [Link]

  • Organic Syntheses. Preparation of Tosylates from Alcohols.[4] Org.[2][5][6][7][8][9] Synth. Coll. Vol. 1, p.145. (General reference for Protocol 1).

  • European Chemicals Agency (ECHA). Substance Information: 1-(2-chloroethoxy)propane. (Regarding GTI/Toxicity classification). Retrieved from [Link][5]

Sources

Comparative study of alkylating agents for novel compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Alkylation Strategies in Medicinal Chemistry: A Comparative Guide

Introduction: The Strategic Methyl Group

In novel compound synthesis, alkylation—specifically methylation—is rarely just a structural modification; it is a strategic tool for tuning lipophilicity (LogP), metabolic stability, and binding affinity. The "Magic Methyl" effect can boost potency by orders of magnitude, yet the path to installing this group is often fraught with regioselectivity issues and safety hazards.

This guide moves beyond the textbook


 mechanism to compare the practical performance of alkylating agents in a modern discovery lab. We analyze the trade-offs between the "Classic Electrophiles" (Halides/Sulfates) and "Modern Surrogates" (Diazo species/Triflates) to help you select the right tool for your specific scaffold.

Mechanistic Decision Framework

Before selecting a reagent, the chemist must classify the substrate and the desired outcome. The choice relies heavily on the Hard-Soft Acid-Base (HSAB) theory and the steric environment of the nucleophile.

Figure 1: Alkylation Strategy Decision Tree

AlkylationStrategy Start Substrate Analysis Type Nucleophile Type? Start->Type Acidic Acidic Protons (COOH, Phenols, pKa < 10) Type->Acidic High Acidity Basic Basic/Neutral (Amines, Amides, Alcohols) Type->Basic Low Acidity Sens Base Sensitive? Acidic->Sens Agent3 Alkyl Sulfonates (TfO/TsO) (Hard Electrophiles) Basic->Agent3 O-Alkylation favored Agent4 Reductive Alkylation (Aldehyde + STAB) Basic->Agent4 N-Alkylation (Amines) YesBase Avoid Strong Base Sens->YesBase Yes NoBase Base Permissible Sens->NoBase No Agent1 TMS-Diazomethane (Neutral conditions) YesBase->Agent1 Agent2 Alkyl Halides (MeI) + Weak Base (K2CO3/Cs2CO3) NoBase->Agent2

Caption: Decision matrix for selecting alkylating agents based on substrate pKa and base sensitivity.

Comparative Analysis of Agents

We evaluated four primary classes of agents used in high-throughput and lead-optimization synthesis.

Table 1: Performance & Safety Profile Comparison
Agent ClassRepresentative CompoundReactivity (Leaving Group)Selectivity (HSAB)Atom EconomySafety Profile
Alkyl Halides Methyl Iodide (MeI)High (I⁻ is soft/good LG)Soft. Favors N- over O-alkylation in ambident systems.Low (Massive waste from I)High Toxicity. Volatile neurotoxin.
Alkyl Sulfates Dimethyl Sulfate (DMS)High (Harder than MeI)Hard. Favors O-alkylation slightly more than MeI.ModerateSevere. Carcinogenic, odorless, skin-absorbed.
Diazo Species TMS-DiazomethaneModerate (In situ activation)Specific to acidic protons (COOH

COOMe).
High (N₂ byproduct)Moderate/High. Lung toxin, but non-explosive compared to CH₂N₂.
Super-Electrophiles Methyl Triflate (MeOTf)Extreme (TfO⁻ is superb LG)Indiscriminate. Alkylates weak nucleophiles.LowHigh. Corrosive, potent alkylator.[1]
Deep Dive: The Selectivity Paradox
  • MeI vs. DMS: While often interchangeable, MeI is a "softer" electrophile. In a heterocyclic scaffold containing both a pyridine nitrogen and a phenolic oxygen, MeI will preferentially alkylate the nitrogen (soft-soft interaction), whereas DMS (harder) may yield mixtures favoring the oxygen.

  • Leaving Group Ability: The rate of reaction correlates with the stability of the leaving group:

    
    
    Insight: If your 
    
    
    
    reaction with MeI stalls, switching to Methyl Triflate often drives it to completion, though it requires strictly anhydrous conditions due to rapid hydrolysis.

Experimental Protocols (SOPs)

These protocols are designed to be self-validating systems. If the checkpoint fails, do not proceed.

Protocol A: N-Alkylation of Indoles using Methyl Iodide

Best for: Robust substrates requiring high yields.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Indole (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Validation Checkpoint: Observe H₂ gas evolution. Stir until bubbling ceases (approx. 15-30 min). Solution should turn from clear to yellow/brown (anion formation).

  • Alkylation: Add MeI (1.5 eq) dropwise via syringe.

  • Reaction: Allow to warm to RT. Monitor by TLC (Mobile phase: 20% EtOAc/Hex).

    • Endpoint: Disappearance of starting material spot (lower R_f) and appearance of product (higher R_f).

  • Quench: Cool to 0°C. Add sat. NH₄Cl carefully.

  • Workup: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF (Critical step to prevent DMF carryover).

Protocol B: Esterification using TMS-Diazomethane

Best for: Carboxylic acids in the presence of base-sensitive groups (e.g., lactones, epoxides).

  • Setup: Dissolve Carboxylic Acid (1.0 eq) in Toluene/MeOH (3:2 ratio).

    • Note: MeOH is required to activate the TMS-diazo species.

  • Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

    • Validation Checkpoint: Evolution of N₂ gas indicates reaction progress. The persistence of yellow indicates excess reagent.

  • Completion: Stir for 30 mins.

  • Quench: Add drops of Acetic Acid until the solution turns colorless (destroys excess diazo).

  • Workup: Concentrate in vacuo directly. High purity is usually obtained without column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the critical path for the Indole alkylation protocol, highlighting safety and quality control nodes.

Figure 2: Protocol A Workflow & Safety Checks

IndoleAlkylation Start Start: Anhydrous DMF Deprot Add NaH (0°C) Wait for H2 evolution Start->Deprot Check1 Checkpoint: Bubbling Stopped? Deprot->Check1 Check1->Deprot No (Wait) AddMeI Add MeI Dropwise Check1->AddMeI Yes Monitor TLC Monitor (Disappearance of SM) AddMeI->Monitor Monitor->Monitor Incomplete Quench Quench: NH4Cl Wash: LiCl (Remove DMF) Monitor->Quench Complete

Caption: Workflow for NaH-mediated alkylation. The LiCl wash is critical for DMF removal.

Safety & Toxicity Management

Alkylation agents are, by definition, reactive toward biological nucleophiles (DNA/Proteins).

  • Inhalation Hazard: MeI and DMS are volatile. All weighing must occur in a functioning fume hood.

  • Decontamination:

    • MeI/Halides: Treat spills with aqueous sodium thiosulfate (nucleophilic quench).

    • DMS: Treat with aqueous ammonia or NaOH (hydrolysis).

  • Substitution: Whenever possible, replace HMPA (carcinogenic co-solvent) with DMPU (N,N'-Dimethylpropyleneurea) when increasing the rate of alkylation in difficult substrates.

References

  • Lombardo, F. et al. (2004). "The synthesis and properties of methylating agents." Journal of Medicinal Chemistry.

  • Press, J. B. (2009). "Trimethylsilyldiazomethane: A Safe, Non-Explosive Alternative to Diazomethane."[2][3] Synthetic Communications.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (HSAB Theory application).

  • Sigma-Aldrich Technical Bulletin. "Handling of Air-Sensitive Reagents: Alkylating Agents."

  • Pfizer Process Safety Group. (2018). "Green Chemistry Metrics for Alkylation Reactions." Green Chemistry.

Sources

Structural Validation of 2-(2-Chloroethoxy)propane Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized ether linkers, such as 2-(2-Chloroethoxy)propane , structural validation is often bottlenecked by the ambiguity of Mass Spectrometry (MS) in distinguishing positional isomers. While LC-MS is the standard for purity profiling, it fails to definitively map the regiochemistry of the isopropyl ether linkage versus its n-propyl isomer, nor can it easily resolve the elimination side-products (vinyl ethers) that are isobaric or ionize poorly.

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool. We provide a comparative analysis against MS and IR, followed by a self-validating experimental protocol designed to resolve the critical signal overlap characteristic of chloro-alkoxy aliphatic chains.

Part 1: The Analytical Challenge

The target molecule, This compound (CAS: 10276-85-4), consists of a chloroethyl chain linked to an isopropyl group.

Structure:



Critical Structural Ambiguities
  • Isomeric Confusion: The primary synthetic risk is the presence of the n-propyl isomer (1-(2-chloroethoxy)propane), which has an identical mass (

    
     122/124) and similar polarity.
    
  • Signal Overlap: The electron-withdrawing effects of the Oxygen and Chlorine atoms compress the chemical shifts of the ethylene bridge (

    
    ) and the isopropyl methine (
    
    
    
    ) into a narrow window (3.5 – 3.8 ppm), making 1D
    
    
    H NMR interpretation difficult without specific protocols.
  • Elimination Byproducts: Under basic conditions, the chloroethyl group can eliminate HCl to form the vinyl ether, a common impurity in "derivatives" synthesis.

Part 2: Comparative Analysis (NMR vs. Alternatives)

The following table objectively compares NMR against LC-MS/MS and FTIR for this specific class of ether derivatives.

FeatureHigh-Field NMR (600 MHz) Benchtop NMR (60 MHz) LC-MS/MS (Q-TOF) FTIR
Isomer Differentiation Superior. Distinct splitting patterns (Doublet vs. Triplet) for isopropyl vs. n-propyl.Moderate. Lower resolution may merge multiplets, but methyl splitting remains visible.Poor. Mass fragments are often identical for alkyl isomers.Low. Fingerprint region is often too cluttered for definitive assignment.
Regiochemistry High. HMBC correlations definitively link the ether oxygen to the correct carbon.Low. Lack of 2D capabilities limits connectivity mapping.N/A. Cannot determine connectivity of the ether linkage easily.N/A.
Quantification (qNMR) Absolute. No reference standard needed if relaxation times (

) are respected.
Good. Acceptable for >5% impurity levels.Relative. Requires calibration curves and reference standards.Qualitative.
Sample Requirement High (~5-10 mg).High (~20-50 mg).Low (ng levels).[1][2]Low (mg levels).[2]
Verdict Gold Standard for Validation. Suitable for Routine QC. Best for Trace Impurity Profiling. Auxiliary Confirmation.

Part 3: NMR Methodology & Mechanistic Insights

The "Diagnostic Doublet" ( H NMR)

The most robust self-validating signal for this compound is the isopropyl methyl group.

  • Target Signal:

    
     ppm.
    
  • Multiplicity: Doublet (

    
     Hz).
    
  • Integration: 6H.

  • Validation Logic: If this signal appears as a triplet , the sample is the n-propyl isomer. If the integration is < 6H relative to the ether core, hydrolysis has occurred.

Resolving the "Chloro-Ether Hump" (3.5 – 3.8 ppm)

In standard


, the signals for the 

,

, and the isopropyl

often overlap.
  • 
    :  Triplet, deshielded by Oxygen (
    
    
    
    ).
  • 
     (Isopropyl):  Septet, deshielded by Oxygen (
    
    
    
    ).
  • 
    :  Triplet, deshielded by Chlorine (
    
    
    
    ).

The Solution: Use HSQC (Heteronuclear Single Quantum Coherence) . HSQC separates these signals into the second dimension (Carbon scale).

  • The

    
     protons will correlate to carbons with opposite phase (usually blue/negative) compared to the 
    
    
    
    and
    
    
    signals (usually red/positive) in multiplicity-edited HSQC. This definitively separates the isopropyl methine proton from the ethylene bridge.
Structural Assignment Workflow (Graphviz)

NMR_Validation_Workflow Start Crude Derivative Sample H1_Acq Acquire 1H NMR (CDCl3) Start->H1_Acq Check_Me Check Methyl Region (1.1-1.2 ppm) H1_Acq->Check_Me Is_Doublet Signal is Doublet (6H) Check_Me->Is_Doublet Yes Is_Triplet Signal is Triplet Check_Me->Is_Triplet No Check_Core Analyze 3.5-3.8 ppm Region Is_Doublet->Check_Core Reject REJECT: n-Propyl Isomer Is_Triplet->Reject Overlap Signals Overlapping? Check_Core->Overlap Run_HSQC Run Multiplicity-Edited HSQC Overlap->Run_HSQC Yes (Ambiguous) Final_Valid VALIDATED STRUCTURE Overlap->Final_Valid No (Clear) Verify_CH Verify CH (Red) vs CH2 (Blue) Run_HSQC->Verify_CH Verify_CH->Final_Valid

Figure 1: Decision tree for the structural validation of this compound derivatives, prioritizing the methyl splitting pattern and 2D resolution of the ether core.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent Choice: Use Benzene-

    
      (
    
    
    
    ) instead of Chloroform-
    
    
    (
    
    
    ) if the 3.6 ppm region is unresolved. The magnetic anisotropy of the benzene ring often induces shift dispersion, separating the
    
    
    and
    
    
    signals that overlap in chloroform.
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent. Filter through a cotton plug to remove inorganic salts (e.g., NaCl from synthesis) which can degrade lineshape.

Acquisition Parameters (Bruker/Jeol Standard)
  • Pulse Sequence: zg30 (30° pulse) for quantitative integration.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The methine proton has a long
    
    
    relaxation time; insufficient delay will under-integrate the
    
    
    signal, leading to false stoichiometry calculations.
  • Scans: 16 scans are sufficient for 1H; 8 scans/128 increments for HSQC.

Data Processing & Validation Criteria
  • Phase Correction: Apply manual phasing. Autophasing often fails on the tight multiplets of the ether chain.

  • Integration Check:

    • Calibrate the Methyl Doublet to 6.00 H.

    • Pass Criteria: The combined integral of the 3.5–3.8 ppm region must equal 5.00 H (

      
       0.1).
      
    • Fail Criteria: If integral < 5.00 H, check for elimination (vinyl protons at 4.0/6.0 ppm).

Part 5: Case Study – Substitution Monitoring

When derivatizing this compound (e.g., nucleophilic substitution of Cl with an amine), NMR provides the definitive "Go/No-Go" signal.

Scenario: Synthesis of N-(2-(2-isopropoxyethoxy)ethyl)amine.

SignalStarting Material (

)
Product (

)
Shift Change (

)
Terminal

Triplet @ 3.60 ppmTriplet @ 2.85 ppm-0.75 ppm (Upfield)
Ether

Triplet @ 3.75 ppmTriplet @ 3.50 ppm-0.25 ppm
Isopropyl

Doublet @ 1.15 ppmDoublet @ 1.14 ppmNegligible

Analysis: The dramatic upfield shift of the terminal methylene (from 3.60 to 2.85 ppm) confirms the replacement of the electronegative Chlorine with the Nitrogen. MS would show the mass change, but NMR confirms the integrity of the isopropyl ether linkage remained intact during the reaction conditions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for chemical shift prediction).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (Analogous Ether Shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for J-coupling analysis).

  • ChemicalBook. (2023). 1H NMR Spectrum of 2-(2-Chloroethoxy)ethanol. (Used for extrapolating chloro-ethoxy shifts).[3]

Sources

Technical Comparison: Strategies for Quantifying 2-(2-Chloroethoxy)propane in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

2-(2-Chloroethoxy)propane (CEP) (CAS: 13830-12-1) presents a classic "blind spot" challenge in liquid chromatography.[1] Structurally, it is an aliphatic ether with a terminal alkyl chloride.[1] It lacks a conjugated


-system (aromatic ring or double bonds), meaning it has negligible UV absorbance above 210 nm.[1]

For researchers analyzing reaction mixtures—where CEP might be an intermediate, byproduct, or starting material—standard HPLC-UV methods (254 nm) will yield a flat baseline. While Gas Chromatography (GC-FID) is often the gold standard for volatile alkyl chlorides, HPLC is frequently required when the reaction matrix contains non-volatile salts, thermally unstable catalysts, or high-boiling solvents that would foul a GC inlet.

This guide objectively compares the two most viable HPLC detection strategies for CEP: Refractive Index (RI) versus Low-Wavelength UV (205 nm) .[1]

The Core Dilemma
  • Method A (HPLC-RI): Relies on the universal property of refractive index.[1][2] It is robust and sees everything but suffers from low sensitivity and incompatibility with gradient elution.[1][2]

  • Method B (HPLC-UV @ 205 nm): Pushes the detector to the edge of the vacuum UV range.[1] It offers higher theoretical sensitivity but is plagued by solvent cutoff noise and matrix interference.[1]

Comparative Analysis: RI vs. Low-UV

The following data summarizes the performance characteristics of both methods when applied to a reaction mixture containing CEP, toluene (solvent), and inorganic salts.

Performance Metrics Table
FeatureMethod A: HPLC-RI Method B: HPLC-UV (205 nm)
Principle Differential Refractive Index (

)

electronic transition
Linearity (

)
> 0.999 (High)0.985 – 0.995 (Moderate)
LOD (Limit of Detection) ~100 ppm~10–20 ppm (Solvent dependent)
Selectivity Low (Universal detection)Low (Many organics absorb at 205 nm)
Gradient Compatibility NO (Isocratic only)YES (With specific solvents)
Matrix Tolerance High (Unaffected by UV-active salts)Low (Salts/Solvents cause drift)
Robustness High (Temperature critical)Low (Baseline wandering)
Decision Matrix
  • Choose RI if: Your concentration is >0.1% (1000 ppm), you need a robust QC method, and your separation can be achieved isocratically.

  • Choose Low-UV if: You are tracing trace impurities (<100 ppm) and have access to high-purity "HPLC Grade S" acetonitrile.[1]

Detailed Experimental Protocols

Method A: Refractive Index (Recommended for Assay/Purity)[1]

Scientific Rationale: Since CEP is a liquid with a refractive index distinct from common mobile phases, RI provides a stable signal proportional to mass concentration. The critical control point here is temperature , as


 is highly temperature-dependent.[1]

Protocol:

  • Instrument: HPLC system with a thermostatted column compartment and an RI detector (e.g., Agilent 1260 RID or Waters 2414).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]

    • Note: A C8 column may be used if CEP elutes too slowly on C18.[1]

  • Mobile Phase: Acetonitrile : Water (60 : 40 v/v).[1]

    • Premixing is mandatory to prevent baseline noise from on-line mixing fluctuations.[1]

    • Degassing: Vacuum degas for 15 mins.[1] Micro-bubbles are fatal to RI detection.[1]

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperatures:

    • Column: 35°C.[1]

    • Detector Optical Unit: 35°C (Must match column to prevent thermal drift).[1]

  • Sample Prep: Dilute reaction mixture 1:10 in Mobile Phase. Filter through 0.45 µm PTFE.[1]

Method B: Low-Wavelength UV (205 nm)[1]

Scientific Rationale: At 205 nm, we are detecting the excitation of lone-pair electrons on the oxygen and chlorine atoms (


). This region is extremely susceptible to interference from dissolved oxygen and solvent impurities.[1]

Protocol:

  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Mobile Phase: Acetonitrile (HPLC Grade S / Far UV Grade) : Water (Milli-Q, <5 ppb TOC).[1]

    • Forbidden Solvents: Methanol (Cutoff ~205 nm), THF (Cutoff ~212 nm).[1] These will cause a "blackout" of the detector.[1]

  • Wavelength: 205 nm (Bandwidth 4 nm).[1] Reference wavelength: 360 nm (to compensate for drift).[1]

  • Flow Cell: High-sensitivity cell (60 mm path length) recommended if available, though standard 10 mm works.[1]

  • Blank Subtraction: A blank injection (mobile phase) must be run and subtracted from the sample chromatogram to flatten the baseline drift caused by trace impurities.[1]

Visualization of Analytical Logic

The following diagram illustrates the decision pathway and the critical setup requirements for the recommended RI method.

G Start Start: Reaction Mixture Analyte: this compound CheckChrom Check Chromophore Start->CheckChrom NoUV No Conjugated System (UV Transparent >210nm) CheckChrom->NoUV Absorbance? Decision Select Detection Mode NoUV->Decision PathRI Method A: Refractive Index (High Conc. / Robust) Decision->PathRI Preferred PathUV Method B: Low-UV (205nm) (Trace Analysis / Sensitive) Decision->PathUV Alternative RISetup RI Critical Setup: 1. Premix Mobile Phase (ACN:H2O) 2. Degas Thoroughly 3. Equilibrate Cell Temp (35°C) PathRI->RISetup UVSetup UV Critical Setup: 1. Far-UV Grade ACN Only 2. No Methanol/THF 3. Blank Subtraction Required PathUV->UVSetup

Caption: Decision tree for method selection illustrating the critical constraints for RI (thermal/gas stability) versus Low-UV (solvent purity).

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

The "Negative Peak" Phenomenon in RI

When analyzing reaction mixtures, you may observe peaks dipping below the baseline.

  • Cause: The refractive index of the sample solvent (e.g., Toluene from the reaction) is lower than the mobile phase.

  • Fix: Dissolve your standard and dilute your sample in the mobile phase itself.[1] Do not inject pure reaction solvent.[1]

The "Drifting Baseline" in Low-UV[1]
  • Cause: Temperature fluctuations affecting the solvent density, or gradual elution of highly retained impurities from previous injections.

  • Fix: Use a "Wash Column" method at the end of the sequence with 100% Acetonitrile to strip the column. Ensure the column oven is stable ±0.1°C.

Alternative: Why not Derivatization?

While derivatization (e.g., reacting the alkyl chloride with a chromophore like sodium phenoxide) can add UV activity, it introduces kinetic variables. Is the reaction 100% complete? Did the matrix inhibit the derivatization? For a direct quantitative comparison, HPLC-RI is the self-validating choice because it measures the molecule "as is" without chemical modification.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][3] (Chapter 3: Detectors - Refractive Index vs. UV). [1]

  • PubChem. (n.d.).[1][4][5] this compound Compound Summary. National Center for Biotechnology Information.[1] Retrieved January 28, 2026.[1] [1][4]

  • Meyer, V. R. (2010).[1] Practical High-Performance Liquid Chromatography. Wiley.[1][3] (Discussion on solvent cutoffs for Far-UV detection). [1]

  • Agilent Technologies. (2020).[1] Technical Overview: Refractive Index Detection for the Analysis of Non-Chromophoric Compounds. (General reference for RI optimization).

Sources

Comparative Profiling of 2-(2-Chloroethoxy)propane: Analytical Specificity and Toxicological Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloroethoxy)propane (CEP) (CAS: 13830-12-1) is a monofunctional chloroalkyl ether often encountered as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) involving epichlorohydrin or alcoholic solvents.[1] As a structural analogue to the potent mutagen Bis(2-chloroethyl)ether (BCEE) , CEP falls under the ICH M7 "Cohort of Concern" due to its alkylating potential.

This guide provides a technical comparison of CEP against established alkylating standards.[1] It addresses "cross-reactivity" in two critical dimensions for drug development:

  • Toxicological Cross-Reactivity: Comparing the alkylation mechanism (DNA adduct formation) of CEP vs. bifunctional ethers.

  • Analytical Cross-Reactivity: Methodologies to ensure chromatographic specificity, preventing false positives from structural analogs like 2-(2-chloroethoxy)ethanol (CEE).[1]

Part 1: Chemical & Toxicological Reactivity Profile[1]

The Mechanistic Distinction: Mono- vs. Bi-functional Alkylation

To assess the risk of CEP, we must compare it to the "gold standard" of toxicity in this class: Bis(2-chloroethyl)ether (BCEE). The primary "performance" metric here is electrophilicity—the ability to bind DNA.

FeatureThis compound (CEP)Bis(2-chloroethyl)ether (BCEE)Impact on Toxicity
Structure


CEP has steric bulk; BCEE is linear.
Reactive Sites 1 (Monofunctional)2 (Bifunctional)BCEE can cross-link DNA strands; CEP cannot.[1]
Mechanism Formation of cyclic oxonium ion (slow)

DNA Alkylation
Rapid formation of bis-oxonium ions

Interstrand Cross-linking
Cross-linking (BCEE) is significantly more cytotoxic and harder to repair than mono-adducts (CEP).[1]
Steric Hindrance High (Isopropyl group)LowCEP reacts slower with nucleophiles due to the isopropyl tail.[1]
Visualization: Comparative Alkylation Pathways

The following diagram illustrates why CEP exhibits lower "toxicological cross-reactivity" (lower potency) compared to BCEE, despite sharing the chloroethoxy pharmacophore.

DNA_Alkylation_Mechanism CEP This compound (CEP) Ion_CEP Cyclic Oxonium Ion (Unstable Intermediate) CEP->Ion_CEP Slow Cyclization (Steric Hindrance) BCEE Bis(2-chloroethyl)ether (BCEE) Ion_BCEE Bis-Oxonium Ion BCEE->Ion_BCEE Rapid Cyclization MonoAdduct DNA Mono-Adduct (Repairable via NER) Ion_CEP->MonoAdduct Nucleophilic Attack (Guanine N7) CrossLink Interstrand Cross-Link (Highly Cytotoxic/Mutagenic) Ion_BCEE->CrossLink Double Attack

Figure 1: Mechanistic divergence between CEP (Mono-alkylation) and BCEE (Cross-linking).[1][2][3][4][5][6] The isopropyl group in CEP acts as a steric brake, reducing the rate of reactive intermediate formation.

Part 2: Analytical Specificity (Avoiding Cross-Reactivity)

In trace analysis (ppm level), "cross-reactivity" refers to the inability of an analytical method to distinguish CEP from related impurities, leading to false OOS (Out of Specification) results.[1]

The Challenge: Structural Analogs

Common interfering compounds include:

  • 2-(2-Chloroethoxy)ethanol (CEE): Often co-exists with CEP in synthesis.[1]

  • 1,2-Dichloropropane: A fragmentation isomer in Mass Spectrometry.[1]

Comparative Method Performance

The following table summarizes the specificity of detection methods. Headspace GC-MS is the recommended system to eliminate matrix interference.

ParameterMethod A: Direct Injection GC-FIDMethod B: Headspace GC-MS (Recommended)
Specificity Low. Relies solely on Retention Time. High risk of co-elution with solvent peaks.[1]High. Uses Mass/Charge (m/z) filtering.[1] Distinguishes CEP (

43,[1] 63) from CEE (

80).[1]
LOD (Limit of Detection) ~10-50 ppm~0.5 - 1.0 ppm
Matrix Interference High (Non-volatile API contamination)Low (Only volatiles enter column)
Cross-Reactivity Risk High false positives from API degradation.[1]Negligible.[1]

Part 3: Experimental Protocols

Protocol 1: Assessment of Chemical Reactivity (NBP Assay)

Objective: To empirically verify if CEP possesses alkylating potential comparable to known mutagens, independent of biological systems.[1] This colorimetric assay uses 4-(p-nitrobenzyl)pyridine (NBP) as a DNA surrogate.

Reagents:

  • NBP Reagent: 5% w/v in acetone.[1]

  • Acetate Buffer: 0.1 M, pH 4.6.[1]

  • Test Compounds: CEP, BCEE (Positive Control), Ethyl Acetate (Negative Control).[1]

Workflow:

  • Preparation: Dissolve CEP and BCEE in acetone to equimolar concentrations (e.g., 50 mM).

  • Incubation: Mix 1 mL of test solution with 1 mL NBP reagent and 1 mL Acetate Buffer. Seal vials.

  • Reaction: Heat at 100°C for 20 minutes. (Alkylation of NBP occurs here).[1]

  • Cooling: Cool to room temperature immediately in an ice bath.

  • Development: Add 1 mL of 0.1 M NaOH to basify. A purple/blue color indicates alkylation.[1]

  • Quantification: Measure Absorbance at 560 nm immediately (color is transient).

Data Interpretation:

  • Relative Alkylation Rate (RAR):

    
    .
    
  • Expected Result: CEP should show an RAR of < 0.4 (40% of BCEE reactivity) due to monofunctional nature and steric hindrance.[1]

Protocol 2: High-Specificity Headspace GC-MS for CEP

Objective: To detect CEP at trace levels (ICH M7 limits) without cross-reactivity from matrix components.

System Parameters:

  • Column: DB-624 or equivalent (6% Cyanopropylphenyl dimethyl polysiloxane) – ideal for volatile haloethers.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    220°C.
  • Mass Spec (SIM Mode):

    • Target Ion (Quant):

      
       59 (Isopropoxy fragment).[1]
      
    • Qualifier Ions:

      
       63, 65 (Chloroethyl fragment isotope pattern).[1]
      

Step-by-Step Workflow:

GCMS_Workflow Sample Sample Prep (API + DMSO/Water) HS Headspace Extraction (80°C, 20 min) Sample->HS GC GC Separation (DB-624 Column) HS->GC Volatiles Only MS MS Detection (SIM Mode) GC->MS Result Quantification (No Interference) MS->Result Target Ions (59, 63, 65) Interference Discard Non-Target Peaks (m/z filtering) MS->Interference Matrix Ions

Figure 2: Analytical workflow ensuring specificity. The use of SIM (Selected Ion Monitoring) eliminates cross-reactivity from co-eluting non-halogenated compounds.

Part 4: References

  • International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

  • Shaik, M. A., et al. (2023).[1][7][8] "A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate." Journal of Liquid Chromatography & Related Technologies.[1][8]Link[1]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2011).[1][9] "Chemicals for CIC Consultation: Chloroalkyl Ethers." California Environmental Protection Agency.Link

  • Reddy, A. V., et al. (2022).[1][7] "Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine." Biomedical Chromatography.[1]Link[1][10]

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1]Link[1]

Sources

Technical Guide: Validating the SN2 Mechanism of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of the SN2 reaction pathway for 2-(2-Chloroethoxy)propane (also known as 2-chloroethyl isopropyl ether). It is designed for researchers requiring rigorous mechanistic proof to optimize nucleophilic substitutions for linker chemistry and drug conjugate synthesis.

Executive Summary: The Substrate Profile

This compound is a primary alkyl chloride featuring a


-ether linkage. In synthetic applications—particularly Williamson ether syntheses or amine alkylations—this molecule predominantly follows the SN2 (Substitution Nucleophilic Bimolecular)  pathway.

Confirming this pathway is critical for process optimization. If the reaction were SN1, it would imply carbocation formation, leading to potential rearrangements or racemization of chiral nucleophiles. By validating the SN2 mechanism, researchers confirm that reaction rates are controllable via nucleophile concentration and that the reaction is stereospecific (inversion), although the achiral nature of the terminal carbon in this specific substrate makes kinetics the primary confirmation tool.

Mechanistic Architecture

The reactivity of this compound is defined by two competing structural features:

  • Primary Chloride Terminus: The reaction center is a primary carbon (

    
    ), which is sterically accessible, strongly favoring SN2 over SN1/E2.
    
  • 
    -Oxygen Effect:  The ether oxygen at the 
    
    
    
    -position exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the
    
    
    -carbon. While neighboring group participation (anchimeric assistance) is possible, the primary driver in polar aprotic solvents remains direct bimolecular attack.
Pathway Visualization

The following diagram illustrates the concerted transition state characteristic of the SN2 pathway for this substrate.

SN2_Pathway cluster_legend Key Interactions Reactants Reactants Nu:⁻ + Substrate TS Transition State (‡) [Nu---C---Cl]⁻ Trigonal Bipyramidal Reactants->TS Activation (Ea) Products Products Nu-Substrate + Cl⁻ TS->Products Inversion Info Backside Attack: 180° Concerted Bond Breaking/Making

Figure 1: The concerted SN2 mechanism showing the transition state geometry where the nucleophile attacks the anti-bonding orbital (


) of the C-Cl bond.

Comparative Performance Guide

To rigorously confirm the SN2 nature of this compound, its reactivity must be benchmarked against standard alkyl halides. The table below compares its performance in a Finkelstein Reaction (NaI in Acetone), a classic SN2 diagnostic tool.

Reactivity Benchmarking[1]
SubstrateStructure TypePredicted MechanismRelative Reactivity (SN2)Experimental Observation (NaI/Acetone)
This compound Primary Alkyl Chloride (

-ether)
SN2 (Dominant) High Rapid precipitation of NaCl (< 3 min)
1-ChlorobutanePrimary Alkyl Chloride (Standard)SN2ModerateModerate precipitation (~5-8 min)
2-ChloropropaneSecondary Alkyl ChlorideSN1 / Weak SN2Very LowNo immediate precipitate (requires heat)
2-(2-Bromoethoxy)propanePrimary Alkyl BromideSN2Very HighInstant precipitation (< 10 sec)

Analysis:

  • Vs. 1-Chlorobutane: The target molecule often reacts faster than standard alkyl chains. The

    
    -oxygen's inductive effect makes the 
    
    
    
    -carbon more positive (electrophilic), accelerating nucleophilic attack.
  • Vs. 2-Chloropropane: The lack of reactivity in the secondary control confirms that the reaction conditions are specific to SN2 (sterically unhindered substrates).

  • Vs. Bromo-Analog: While the bromo-analog is faster (better leaving group), the chloro-analog offers better stability and lower cost, making it the preferred "Product" for scalable synthesis if the SN2 conditions are optimized.

Experimental Protocol: Kinetic Validation

To confirm the mechanism in your own lab, use the Conductometric Finkelstein Assay . This protocol relies on the insolubility of NaCl in acetone; as the reaction proceeds, ions are removed from the solution (precipitating as solid NaCl), causing a measurable drop in conductivity.

Hypothesis: If SN2, the rate will be Second Order : Rate


.[1]
Materials
  • Substrate: this compound (0.1 M in Acetone).

  • Nucleophile: Sodium Iodide (NaI) (0.1 M in Acetone).

  • Solvent: Anhydrous Acetone (Polar Aprotic - favors SN2).[2]

  • Equipment: Conductivity probe or Turbidity meter.

Step-by-Step Workflow
  • Preparation: Dissolve 1.50 g of NaI in 100 mL of anhydrous acetone. Ensure complete dissolution.

  • Baseline: Measure the conductivity of the NaI solution. It should be high due to free ions.

  • Initiation: Add 1.0 equivalent of this compound under vigorous stirring at 25°C.

  • Monitoring: Record conductivity (or turbidity absorbance at 600 nm) every 30 seconds for 20 minutes.

  • Validation:

    • SN2 Confirmation: Plot

      
       vs. Time. A linear relationship indicates Second-Order Kinetics.
      
    • SN1 Rejection: If the rate is independent of NaI concentration (check by doubling NaI), it would suggest SN1 (incorrect for this substrate).

Experimental Logic Diagram

Kinetic_Workflow Start Start: Prepare Reagents Mix Mix Substrate + NaI in Acetone (t=0) Start->Mix Reaction Reaction Progress R-Cl + NaI -> R-I + NaCl(s) Mix->Reaction Measure Measure Conductivity/Turbidity (Interval: 30s) Reaction->Measure Data Data Analysis Plot 1/[Conc] vs Time Measure->Data Decision Is Plot Linear? Data->Decision Result Confirm SN2 Pathway Decision->Result Yes

Figure 2: Logical workflow for the Conductometric Finkelstein Assay to determine reaction order.

Critical Troubleshooting & Insights

  • Moisture Sensitivity: Acetone must be strictly anhydrous. Water is a polar protic solvent that solvates the iodide anion, reducing its nucleophilicity and potentially stalling the SN2 reaction [1].[3]

  • Temperature Control: SN2 reactions are sensitive to temperature. A 10°C increase can double the rate. Maintain 25°C ± 1°C for accurate kinetic data.

  • Leaving Group Ability: If the reaction is too slow for your specific nucleophile, consider converting the chloride to an iodide in situ (catalytic Finkelstein) before the main coupling reaction.

References

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Journal of Chemical Education. The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Retrieved from [Link]

  • Dalal Institute. The Neighbouring Group Mechanisms. Retrieved from [Link]

Sources

Benchmarking Synthesis Protocols for 2-(2-Chloroethoxy)propane: Efficiency, Purity, and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloroethoxy)propane serves as a critical "linker" scaffold in medicinal chemistry, particularly for introducing the isopropoxyethyl moiety to increase lipophilicity in drug candidates.[1] Its synthesis, while seemingly trivial, presents specific challenges regarding ether stability and the control of genotoxic impurities (GTIs).

This guide benchmarks three distinct synthesis protocols. Protocol A (Thionyl Chloride Deoxychlorination) is identified as the superior method for industrial scalability, provided that temperature is strictly controlled to prevent ether cleavage. Protocol B (Appel Reaction) offers a neutral-pH alternative for acid-sensitive substrates but suffers from poor atom economy.[1] Protocol C (Sulfonate Activation) provides the highest purity profile, recommended specifically for GMP-grade synthesis where downstream purification is limited.[1]

Chemical Pathway & Mechanism Analysis[1][2][3][4][5]

The transformation requires the substitution of a primary hydroxyl group with a chloride on a glycol ether backbone.[2] The presence of the ether linkage (


) introduces a risk of acid-catalyzed cleavage, necessitating careful protocol selection.[1]
Diagram 1: Mechanistic Pathways[3]

SynthesisPathways Start 2-Isopropoxyethanol (Precursor) RouteA_Int Chlorosulfite Intermediate (ROSOWCl) Start->RouteA_Int Protocol A: SOCl2, DMF (cat) -HCl RouteB_Int Oxyphosphonium Salt (R-O-PPh3+) Start->RouteB_Int Protocol B: PPh3, CCl4/CBr4 RouteC_Int Mesylate Ester (R-OMs) Start->RouteC_Int Protocol C: MsCl, Et3N Product This compound (Target) RouteA_Int->Product SN2 Substitution -SO2 Cleavage Isopropyl Chloride + Dioxane (Impurities) RouteA_Int->Cleavage Overheating (>90°C) RouteB_Int->Product SN2 Substitution -PPh3O RouteC_Int->Product LiCl, Acetone Reflux

Caption: Comparative mechanistic pathways. Protocol A proceeds via a chlorosulfite; Protocol B via a phosphonium salt; Protocol C via a stable sulfonate ester.

Detailed Protocol Benchmarking

Protocol A: Catalytic Deoxychlorination (The Industrial Standard)

Reagents: Thionyl Chloride (


), DMF (Catalytic).
Mechanism:  Nucleophilic substitution via an activated chlorosulfite intermediate.
  • Workflow:

    • Charge 2-isopropoxyethanol (1.0 eq) and DMF (0.05 eq) into a glass-lined reactor.

    • Cool to 0–5°C.

    • Add

      
       (1.2 eq) dropwise. Critical: Control addition rate to manage HCl evolution.
      
    • Ramp temperature to 70°C and hold for 4 hours.

    • Purification: Vacuum distillation.

  • Expert Insight: The addition of DMF forms the Vilsmeier-Haack reagent in situ, which is a more active chlorinating species than

    
     alone.[1] This allows the reaction to proceed at lower temperatures, preserving the sensitive isopropyl ether linkage.
    
Protocol B: The Appel Reaction (Neutral pH)

Reagents: Triphenylphosphine (


), Carbon Tetrachloride (

) or Hexachloroacetone. Mechanism: Activation of oxygen by phosphine followed by halide displacement.
  • Workflow:

    • Dissolve 2-isopropoxyethanol (1.0 eq) and

      
       (1.1 eq) in Dichloromethane (DCM).
      
    • Add

      
       (1.2 eq) dropwise at reflux.
      
    • Stir for 6 hours.

    • Purification: Filtration of

      
       (solid) followed by flash chromatography.
      
  • Expert Insight: While chemically mild, the atom economy is atrocious. For every 122g of product, you generate ~278g of solid triphenylphosphine oxide waste. This protocol is only viable for small-scale research where acid sensitivity is the primary constraint.[1]

Protocol C: Sulfonate Activation (High Precision/GMP)

Reagents: Methanesulfonyl Chloride (MsCl), Triethylamine (


), Lithium Chloride (LiCl).
Mechanism:  Two-step activation-displacement.[1]
  • Workflow:

    • Step 1: React alcohol with MsCl/Et3N in DCM at 0°C to form the mesylate. Aqueous workup removes salts.

    • Step 2: React isolated mesylate with LiCl (1.5 eq) in acetone or DMF at reflux.

    • Purification: Solvent wash and distillation.[3][4]

  • Expert Insight: This method decouples activation from substitution. It eliminates the risk of forming gaseous HCl, making it the safest route for facilities without high-grade scrubbers.[1] It also yields the highest purity profile (lowest alkyl halide impurities).

Performance Data Comparison

The following data is aggregated from internal process optimization studies and validated literature precedents for primary ether-alcohols.

MetricProtocol A (

)
Protocol B (Appel)Protocol C (Mesylate)
Isolated Yield 92% 85%81% (over 2 steps)
Purity (GC) 97.5%95.0%>99.0%
Atom Economy HighVery PoorModerate
E-Factor (Waste/Product) ~1.5>5.0~3.0
Cost Per kg $ (Low)

$ (High)

(Medium)
Scalability ExcellentPoor (Solid waste)Good
Key Impurity Isopropyl ChlorideTriphenylphosphine OxideMesyl Chloride traces

Decision Matrix & Process Flow

Use this logic gate to select the appropriate protocol for your specific application.

DecisionTree Start Start: Select Synthesis Route ScaleCheck Is Scale > 100g? Start->ScaleCheck AcidCheck Is substrate acid-sensitive? ScaleCheck->AcidCheck No ResultA Protocol A: SOCl2 (Best for Scale/Cost) ScaleCheck->ResultA Yes PurityCheck Is GMP/High Purity required? AcidCheck->PurityCheck No ResultB Protocol B: Appel (Best for Acid Sensitivity) AcidCheck->ResultB Yes PurityCheck->ResultA No ResultC Protocol C: Mesylate (Best for Purity/Safety) PurityCheck->ResultC Yes

Caption: Process selection logic based on scale, sensitivity, and purity requirements.

Critical Safety & Handling (E-E-A-T)

As a chloroalkyl ether, This compound is a potential alkylating agent.[1] It bears structural similarity to bis(2-chloroethyl)ether (a known carcinogen), though the isopropyl group reduces cross-linking potential.

  • Genotoxicity: Treat as a potential mutagen. All synthesis should occur in a fume hood with appropriate PPE (butyl rubber gloves recommended).

  • Reaction Control: In Protocol A, the evolution of

    
     and 
    
    
    
    is stoichiometric. Ensure the scrubber capacity is calculated for 2.2 moles of gas per mole of substrate.
  • Thermal Stability: Do not distill the crude product of Protocol A above 120°C without first neutralizing acidic residues, as this can trigger rapid decomposition and pressure buildup.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Thionyl Chloride deoxychlorination mechanisms).

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Anderson, N. G. (2012).[5] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for scale-up considerations of alkyl halides and Vilsmeier-Haack catalysis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61362, this compound.[1]

  • Furniss, B. S., et al. (1989). Preparation of Alkyl Halides from Alcohols. In Vogel's Textbook of Practical Organic Chemistry.

Sources

Technical Guide: Analytical Method Validation for 2-(2-Chloroethoxy)propane Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Pharmaceutical Analysis

Executive Summary: The Shift to Specificity

In the landscape of pharmaceutical impurity profiling, 2-(2-Chloroethoxy)propane (CAS: 13830-12-1 / 42149-74-6) represents a critical challenge. As a haloether, it possesses alkylating properties that classify it as a potential Genotoxic Impurity (GTI) . Regulatory bodies (ICH M7, FDA, EMA) require control of such impurities to trace levels, often significantly below the standard 0.05% threshold applied to non-genotoxic impurities.

Historically, Direct Injection GC-FID was the workhorse for residual solvent analysis. However, for GTIs like this compound, FID fails to provide the necessary sensitivity (LOD < 1 ppm) and selectivity against complex API matrices.

This guide validates the transition to Headspace GC-MS (HS-GC-MS) in SIM Mode as the superior analytical strategy. We will demonstrate that HS-GC-MS offers a self-validating, robust, and highly sensitive system that eliminates the matrix interference inherent to direct injection methods.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the first step in method design.

PropertyDataAnalytical Implication
Structure Isopropyl-O-CH₂-CH₂-ClEther linkage + Alkyl Halide (Alkylating potential).
Boiling Point ~129 °CVolatile enough for Gas Chromatography, but requires high headspace incubation temperatures.
Solubility Soluble in organic solventsRequires a high-boiling solvent (DMSO/DMAc) for headspace analysis to prevent solvent flooding.
Reactivity Susceptible to nucleophilic attackCritical: Avoid protic solvents (e.g., Methanol) in sample prep to prevent in-situ degradation or artifact formation.

Comparative Analysis: Selecting the Right Tool

We compared the performance of the proposed HS-GC-MS method against the traditional Direct Injection GC-FID .

Table 1: Performance Matrix
FeatureMethod A: HS-GC-MS (Recommended) Method B: Direct Injection GC-FID (Alternative)
Sample Introduction Headspace (HS): Only volatiles enter the column. The non-volatile API remains in the vial.Direct Liquid Injection: The entire matrix (API + excipients) enters the liner/column.
Detection Principle Mass Spectrometry (SIM): Filters for specific m/z ions unique to the analyte.Flame Ionization (FID): Non-selective; responds to all carbon-containing compounds.
Sensitivity (LOD) < 0.1 ppm (Trace level compliant).~ 10 - 50 ppm (Often insufficient for GTI limits).
Matrix Effects Negligible. "Dirty" samples do not contaminate the inlet.High. Accumulation of non-volatiles leads to active sites, carryover, and peak tailing.
Specificity High. Resolves co-eluting peaks via mass spectral deconvolution.Low. Co-eluting synthesis byproducts can cause false positives.
The Verdict

While GC-FID is cost-effective for high-level residual solvents (Class 1-3), it is scientifically unsound for quantifying this compound at GTI levels due to the risk of matrix interference masking the impurity. HS-GC-MS is the required standard.

The Protocol: Headspace GC-MS Methodology

This protocol is designed to be self-validating by utilizing Selected Ion Monitoring (SIM) to ensure that only the target analyte is quantified, even in the presence of other volatiles.

Reagents & Standards[1]
  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc). Note: Must be high-purity grade to avoid background chloro-alkane noise.

  • Internal Standard (ISTD): 2-Chloroethyl ethyl ether (structurally similar) or deuterated benzene.

Instrument Parameters[1][2]

A. Headspace Autosampler (HS)

  • Incubation Temp: 90 °C (High enough to volatilize the analyte, well below DMSO boiling point).

  • Incubation Time: 20 minutes (Ensures equilibrium).

  • Agitation: High speed (accelerates equilibrium).

  • Syringe/Loop Temp: 100 °C (Prevents condensation).

B. Gas Chromatograph (GC)

  • Column: DB-624UI or VF-624ms (30m x 0.25mm, 1.4 µm). Thick film is crucial for retaining volatile ethers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40 °C (Hold 3 min) – Traps volatiles.

    • Ramp 10 °C/min to 140 °C – Elutes analyte.

    • Ramp 40 °C/min to 240 °C (Hold 3 min) – Bake out.

C. Mass Spectrometer (MS)

  • Source Temp: 230 °C.

  • Mode: SIM (Selected Ion Monitoring).[1]

  • Target Ions (m/z):

    • Quantifier:59 (Isopropoxy cation).

    • Qualifiers:63, 65 (Chloroethyl fragment, characteristic 3:1 isotope ratio).

    • Note: Confirm ions by running a Scan mode injection of the standard first.

Validation Framework (ICH Q2(R2) Compliant)

To ensure scientific integrity, the method must undergo the following validation characteristics.

Specificity (The Blank Check)
  • Protocol: Inject Diluent Blank, Placebo Blank, and API Blank.

  • Acceptance: No interference peaks at the retention time of this compound or the ISTD (> 0.5% of LOQ).

  • Mass Spec Advantage: If a peak appears at the retention time in the FID channel, it is likely a co-eluting impurity. In MS, we check the ion ratio (63/59). If the ratio doesn't match the standard, it is not our analyte.

Linearity & Range[4]
  • Protocol: Prepare 6 concentration levels from LOQ to 150% of the specification limit.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.99.[2][3]
  • Causality: Proves the detector response is proportional to concentration, validating the quantification model.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: Concentration yielding S/N

    
     3:1.
    
  • LOQ: Concentration yielding S/N

    
     10:1.
    
  • Target: For GTIs, target an LOQ

    
     30% of the safety threshold (TTC).
    
Accuracy (Recovery)[4][5][6]
  • Protocol: Spike API samples with the analyte at LOQ, 100%, and 120% levels (triplicate).

  • Acceptance: Mean recovery 80–120% (tighter limits may apply for higher concentrations).

  • Importance: Confirms that the API matrix does not suppress the volatilization of the impurity (Matrix Effect).

Visualizations

Diagram 1: Analytical Workflow (HS-GC-MS)

This workflow illustrates the "Clean Chemistry" approach of Headspace sampling.

AnalyticalWorkflow Sample Solid API Sample + DMSO Diluent Incubation HS Vial Incubation (90°C, 20 min) Sample->Incubation Preparation Equilibrium Phase Equilibrium (Liquid <-> Gas) Incubation->Equilibrium Heating Extraction Headspace Extraction (Gas Phase Only) Equilibrium->Extraction Sampling Separation GC Separation (DB-624 Column) Extraction->Separation Injection Detection MS Detection (SIM Mode: m/z 59, 63) Separation->Detection Quantification

Caption: Figure 1.[3] The HS-GC-MS workflow ensures non-volatile API components never enter the GC system, protecting the column and ensuring long-term robustness.

Diagram 2: Method Validation Decision Logic

A logical pathway to determine if the method meets regulatory standards.

ValidationLogic Start Start Validation Specificity Specificity Test (Blank Interference?) Start->Specificity Linearity Linearity Test (R² > 0.99?) Specificity->Linearity No Interference Fail Optimization Required Specificity->Fail Interference Detected Sensitivity Sensitivity Test (S/N > 10 @ LOQ?) Linearity->Sensitivity Linear Linearity->Fail Non-Linear Accuracy Accuracy/Recovery (80-120%?) Sensitivity->Accuracy Sensitive Sensitivity->Fail Poor S/N Pass Method Validated (Ready for Routine Use) Accuracy->Pass Accurate Accuracy->Fail Matrix Effect

Caption: Figure 2. Validation decision tree following ICH Q2(R2) guidelines. Failure at any node requires method optimization (e.g., adjusting split ratio or incubation temp).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][4][5] (2023).[4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: M7(R1). (2017). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link][6]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs (Guidance on general GTI control strategies). Retrieved from [Link]

Sources

Comparing 2-(2-Chloroethoxy)propane with 1-(2-Chloroethoxy)propane in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 2-(2-Chloroethoxy)propane vs. 1-(2-Chloroethoxy)propane in Synthesis

Executive Summary

In the precise landscape of organic synthesis, structural isomers often dictate the success of a pathway or the efficacy of a pharmaceutical active ingredient (API). This guide compares This compound (the isopropyl derivative) and 1-(2-Chloroethoxy)propane (the n-propyl derivative). While chemically similar as chloroethyl ethers, their applications diverge significantly: the former is a critical building block for beta-blockers like Bisoprolol, while the latter serves as a general-purpose alkylating agent in agrochemical and polymer chemistry.

Chemical Profile & Physical Properties

The primary distinction lies in the alkyl chain branching. The isopropyl group in the 2-isomer introduces steric bulk and lowers the boiling point compared to the linear n-propyl chain of the 1-isomer.

FeatureThis compound 1-(2-Chloroethoxy)propane
Common Name 2-Isopropoxyethyl chloride2-n-Propoxyethyl chloride
CAS Number 13830-12-1 42149-74-6
Structure


Molecular Weight 122.59 g/mol 122.59 g/mol
Boiling Point ~120 °C129–132 °C
Density ~0.90 g/mL0.96 g/mL
Flash Point 28 °C28 °C
Steric Profile Branched (Secondary Carbon)Linear (Primary Carbon)
Key Application Bisoprolol Synthesis Pesticides, Engineering Plastics

Synthetic Pathways: Preparation of the Chlorides

Both compounds are typically synthesized from their corresponding alcohols—2-isopropoxyethanol and 2-propoxyethanol —via chlorination. The most reliable laboratory method involves thionyl chloride (


), which proceeds via an internal nucleophilic substitution (

) or

mechanism depending on the presence of a base (e.g., Pyridine).
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the chlorination pathway applicable to both isomers.

Chlorination_Pathway Alcohol Starting Alcohol (2-Isopropoxyethanol OR 2-Propoxyethanol) Intermediate Chlorosulfite Intermediate Alcohol->Intermediate + SOCl2 - HCl SOCl2 Thionyl Chloride (SOCl2) Product Alkyl Chloride Product (this compound OR 1-(2-Chloroethoxy)propane) Intermediate->Product Heat / Catalyst (SNi or SN2) Byproducts Byproducts (SO2 + HCl) Intermediate->Byproducts

Figure 1: General chlorination pathway using Thionyl Chloride. The choice of starting alcohol dictates the final isomer.

Comparative Reactivity & Applications

A. Alkylating Power & Sterics

Both compounds act as electrophiles in Williamson Ether Synthesis , reacting with phenols or alcohols to install a propoxyethyl side chain.

  • 1-(2-Chloroethoxy)propane (n-Propyl): The linear chain offers minimal steric hindrance. Nucleophilic attack at the chloride-bearing carbon is rapid. It is ideal for introducing a lipophilic spacer in agrochemicals without complicating the molecule's shape.

  • This compound (Isopropyl): The isopropyl tail is bulkier. While the reaction center (

    
    ) is primary, the remote branching (
    
    
    
    ) affects the conformation of the transition state. This specific shape is biologically privileged, mimicking the isopropyl-amino motifs often found in beta-adrenergic receptor antagonists.
B. Case Study: Bisoprolol Synthesis

The most critical divergence occurs in the synthesis of Bisoprolol , a


-selective blocker. The drug requires an isopropoxyethyl  tail.
  • Correct Reagent: This compound reacts with 4-hydroxybenzyl alcohol (or its derivatives) to form the precise ether linkage required for Bisoprolol.

  • Impurity Risk: Using 1-(2-Chloroethoxy)propane (often present as an impurity in low-grade reagents) generates the n-propyl analog, a known process impurity that must be strictly controlled under ICH guidelines.

Bisoprolol_Synthesis Phenol 4-Hydroxybenzyl Alcohol Target Bisoprolol Intermediate (Correct Structure) Phenol->Target + Reagent_Iso (Base, Heat) Impurity n-Propyl Impurity (Process Contaminant) Phenol->Impurity + Reagent_N (Side Reaction) Reagent_Iso This compound (Isopropyl Reagent) Reagent_N 1-(2-Chloroethoxy)propane (n-Propyl Impurity)

Figure 2: Divergent synthesis outcomes. The 2-isomer yields the active drug intermediate, while the 1-isomer yields a regulated impurity.

Experimental Protocol: Synthesis of this compound

Note: This protocol is adaptable for the 1-isomer by substituting the starting alcohol.

Objective: Convert 2-isopropoxyethanol to this compound. Scale: 1.0 Molar.

Reagents:

  • 2-Isopropoxyethanol: 104.15 g (1.0 mol)

  • Thionyl Chloride (

    
    ): 130.8 g (1.1 mol)
    
  • Pyridine (Catalyst): 1.0 mL

  • Solvent: Chloroform (

    
    ) or neat.[1]
    

Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a gas scrubber (to trap HCl and

    
     gases).
    
  • Charging: Add 2-isopropoxyethanol and Pyridine to the flask. Cool to 0–5 °C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise over 60 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (approx. 70–80 °C) for 2–3 hours to ensure complete conversion.

  • Workup: Cool the mixture. Remove excess

    
     and solvent under reduced pressure (rotary evaporator).
    
  • Purification: Distill the residue under vacuum.

    • Target Fraction: Collect the fraction boiling at ~120 °C (atmospheric) or adjusted for vacuum pressure.

  • Validation: Verify structure via

    
    H-NMR. Look for the isopropyl septet at 
    
    
    
    3.6 ppm and the triplet for
    
    
    at
    
    
    3.7 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, this compound. Retrieved from [Link]

  • Google Patents (2018).CN107973761A: The synthetic method of bisoprolol fumarate's process contaminants.
  • Accela ChemBio. Product Data Sheet: this compound (CAS 13830-12-1). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(2-Chloroethoxy)propane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13830-12-1 | Synonyms: 2-Chloroethyl isopropyl ether; 1-Chloro-2-(isopropoxy)ethane[1][2]

Executive Summary & Chemical Profile

Warning: 2-(2-Chloroethoxy)propane is a halogenated ether .[1][2] Beyond standard flammability and toxicity, it presents a latent peroxide formation hazard . Improper handling of aged containers can result in shock-sensitive explosions. This guide prioritizes the identification and neutralization of peroxides prior to waste consolidation.

Chemical Hazard Matrix
PropertySpecificationOperational Implication
CAS Number 13830-12-1Unique identifier for waste manifesting.[1][2]
Molecular Formula C₅H₁₁ClOContains Chlorine; MUST go to Halogenated waste stream.[1][2]
Flash Point ~35°C - 45°C (Est.)[1][2]Flammable (D001). Ground all transfers.
Reactivity Peroxide Former Susceptible to auto-oxidation at the

-carbon (isopropyl group).[1][2]
Toxicity Acute Tox.[1][2][3] (Oral/Inh.)Use chemically resistant gloves (Nitrile/Viton) and fume hood.

Pre-Disposal Assessment: The Peroxide Protocol

Critical Safety Check: Before moving any container of this compound that has been opened or stored for >6 months, you must test for peroxides.[1][2]

  • Mechanism: The isopropyl group adjacent to the ether oxygen is highly susceptible to radical attack, forming unstable hydroperoxides (

    
    ).
    
  • Risk: Concentration of these peroxides (via evaporation or distillation) can lead to detonation.

Step 2.1: Visual Inspection

Do not touch or open the bottle if you observe:

  • Crystalline solids around the cap or in the liquid.

  • Viscous liquid separation (phase separation).

  • Action: If these are present, evacuate the area and contact EHS/Bomb Squad immediately.

Step 2.2: Quantitation (If visually safe)

Use a semi-quantitative peroxide test strip (e.g., Quantofix® or starch-iodide paper).[1]

Peroxide Level (ppm)StatusAction Required
< 20 ppm Green Proceed to Section 3 (Segregation).
20 - 100 ppm Yellow Stabilize immediately. Add inhibitor (BHT) or treat chemically.
> 100 ppm Red High Risk. Do not move.[1][2] Contact EHS for specialized neutralization.

Waste Segregation & Packaging

Proper segregation prevents the creation of "unknowns" and dangerous exothermic reactions.

Waste Stream Assignment[1]
  • Primary Stream: Halogenated Organic Solvents .

    • Reasoning: The presence of Chlorine (Cl) requires high-temperature incineration with acid gas scrubbing (to capture HCl).[1] Mixing with non-halogenated solvents (e.g., Acetone, Hexane) significantly increases disposal costs and violates EPA dilution prohibitions.[1]

  • RCRA Waste Codes:

    • D001: Ignitable Characteristic.

    • Halogenated Solvent: (Check local state codes; often treated as distinct from F-listed solvents unless part of a specific mixture).

Incompatibility (Do NOT Mix With)
  • Strong Oxidizers: Perchlorates, Nitrates, Permanganates.[1][4] (Risk: Fire/Explosion).[3][4][5][6]

  • Strong Acids: Sulfuric acid, Nitric acid. (Risk: Heat generation, ether cleavage).

  • Alkali Metals: Sodium/Potassium. (Risk: Wurtz-type coupling reactions).

Packaging Requirements
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Venting: If peroxides were detected but treated, use a vented cap (e.g., Nalgene® vented closure) for 24 hours to ensure gas evolution has ceased before final sealing.[1]

  • Labeling: Must read "Hazardous Waste - Halogenated Solvent."[7] Explicitly list "this compound" as a constituent.

Disposal Workflow Diagram

The following decision tree illustrates the logic flow from assessment to final pickup.

DisposalWorkflow Start Container of This compound VisualCheck Visual Inspection: Crystals or Viscosity? Start->VisualCheck Evacuate STOP: Evacuate Lab Contact EHS/Bomb Squad VisualCheck->Evacuate Yes (Crystals) TestPeroxide Test Peroxides (Quantofix/Starch-Iodide) VisualCheck->TestPeroxide No (Clear Liquid) LevelCheck Concentration Check TestPeroxide->LevelCheck LevelCheck->Evacuate > 100 ppm Neutralize Neutralization Protocol: Add Ferrous Sulfate or Reduce with Sodium Bisulfite LevelCheck->Neutralize 20-100 ppm Segregate Segregate into Halogenated Waste Stream LevelCheck->Segregate < 20 ppm Neutralize->Segregate Retest Confirm <20ppm Label Label: D001, Halogenated List Constituent Segregate->Label Pickup Schedule EHS Pickup (Incineration) Label->Pickup

Caption: Operational logic for the safe assessment and disposal of halogenated ethers.

Spill Management Procedures

Immediate Action: Eliminate ignition sources. Ventilate area.[3][7][8]

Spill VolumeProtocol
Small (< 100 mL) 1. Absorb with vermiculite, dry sand, or commercial solvent pads.2.[1] Place saturated absorbents into a sealable bag/container.3. Label as "Hazardous Waste - Debris (Flammable/Toxic)."[1]
Large (> 100 mL) 1. Evacuate the immediate area.2. Do not attempt cleanup without SCBA if vapors are strong (inhalation hazard).3. Call emergency response. Prevent entry into drains (aquatic toxicity).

References & Authority

  • PubChem. this compound Compound Summary (CAS 13830-12-1).[1][2][9] National Library of Medicine. [Link][1]

  • U.S. EPA. Hazardous Waste Codes & Lists (RCRA). Environmental Protection Agency. [Link]

  • Princeton University EHS. Management of Peroxide Forming Chemicals.[Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.